molecular formula C8H7BrO3 B1588097 Methyl 3-bromo-4-hydroxybenzoate CAS No. 29415-97-2

Methyl 3-bromo-4-hydroxybenzoate

Cat. No.: B1588097
CAS No.: 29415-97-2
M. Wt: 231.04 g/mol
InChI Key: RKUNSPWAQIUGEZ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-hydroxybenzoate is a useful research compound. Its molecular formula is C8H7BrO3 and its molecular weight is 231.04 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 3-bromo-4-hydroxybenzoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.84e-04 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 3-bromo-4-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-bromo-4-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUNSPWAQIUGEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406525
Record name METHYL 3-BROMO-4-HYDROXYBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29415-97-2
Record name METHYL 3-BROMO-4-HYDROXYBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-bromo-4-hydroxybenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Part 1: Structural Anatomy & Physicochemical Profile

[1]

Methyl 3-bromo-4-hydroxybenzoate (M3B4HB) acts as a high-value pharmacophore scaffold due to its orthogonal functionalization potential .[1] Structurally, it presents a trisubstituted benzene ring featuring three distinct reactive handles:[1]

  • C1-Ester: Susceptible to hydrolysis, reduction, or amidation.[1]

  • C3-Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • C4-Hydroxyl: A nucleophilic site for etherification (O-alkylation) or esterification.[1]

This "triad" of reactivity allows medicinal chemists to grow the molecule in three spatial dimensions, making it an ideal building block for fragment-based drug discovery (FBDD).[1]

Physicochemical Metrics
PropertyValueContext for Drug Dev
Molecular Formula

Low MW fragment (<300 Da).[1]
Molecular Weight 231.04 g/mol Ideal for Fragment-Based Drug Design (Rule of 3).[1]
Melting Point 106–110 °CCrystalline solid; easy to handle/purify.[1]
LogP (Predicted) ~2.4Moderate lipophilicity; good membrane permeability potential.[1]
pKa (Phenol) ~6.8More acidic than non-brominated phenol (due to -I effect of Br).[1]
H-Bond Donors 1 (Phenolic OH)Critical for receptor binding interactions.[1]
H-Bond Acceptors 3Ester carbonyl + ether oxygen + phenolic oxygen.[1]

Part 2: Synthetic Pathways & Process Chemistry

The most robust synthetic route involves the electrophilic aromatic substitution (bromination) of Methyl Paraben (Methyl 4-hydroxybenzoate).[1] This method is preferred over esterification of the brominated acid due to the low cost and high availability of methyl paraben.[1]

Mechanism of Action: Electrophilic Bromination

The hydroxyl group at C4 is a strong activator (ortho/para director).[1] The ester at C1 is a deactivator (meta director).[1] These effects reinforce each other, directing the electrophile (

1

SynthesisMechanismFigure 1: Regioselective Bromination Mechanism directed by Phenolic ActivationStartMethyl Paraben(Substrate)IntermedSigma Complex(Intermediate)Start->Intermed Electrophilic Attack (C3)ReagentNBS or Br2(Electrophile Source)Reagent->IntermedProductMethyl 3-bromo-4-hydroxybenzoate(Target)Intermed->Product Deprotonation(Aromatization)ByproductHBr / SuccinimideIntermed->Byproduct

[1]

Experimental Protocol: NBS Bromination (Lab Scale)

Rationale: N-Bromosuccinimide (NBS) is chosen over elemental bromine (

1

Reagents:

  • Methyl 4-hydroxybenzoate (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Acetonitrile (ACN) or Glacial Acetic Acid (Solvent)[1]

  • p-Toluenesulfonic acid (pTsOH) (0.1 eq, Catalyst)[1]

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with Methyl 4-hydroxybenzoate (15.2 g, 100 mmol) and ACN (150 mL). Stir until clear.

  • Catalyst Addition: Add pTsOH (1.7 g, 10 mmol). The acid catalyst activates the NBS.[1]

  • Bromination: Cool the solution to 0°C. Add NBS (18.7 g, 105 mmol) portion-wise over 30 minutes. Note: Slow addition prevents exotherm spikes.[1]

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1]

  • Quench: Pour mixture into ice-water (500 mL) containing 5% Sodium Thiosulfate (

    
    ) to neutralize unreacted bromine species.
    
  • Isolation: The product typically precipitates as a white solid.[1] Filter and wash with cold water.[1]

  • Purification: Recrystallize from Methanol/Water if necessary to remove succinimide traces.

Part 3: Reactivity Landscape (The "Value" Proposition)

For drug developers, M3B4HB is a divergent intermediate .[1] The order of operations is critical: the phenolic proton is acidic and must often be protected or alkylated before engaging the bromide in metal-catalyzed couplings to prevent catalyst poisoning.[1]

ReactivityFigure 2: Divergent Synthetic Utility of the ScaffoldCoreMethyl 3-bromo-4-hydroxybenzoatePathAPath A: O-Alkylation(Williamson Ether Synthesis)Core->PathA K2CO3, R-X, DMFPathBPath B: Suzuki-Miyaura Coupling(Pd-Catalyzed)Core->PathB Ar-B(OH)2, Pd(PPh3)4ProdAO-Alkylated Scaffold(Receptor Binding Sidechains)PathA->ProdAProdBBiaryl Phenols(Privileged Structures)PathB->ProdB

Key Application: Suzuki-Miyaura Coupling

The C3-Bromine bond is activated for oxidative addition to Palladium(0).[1]

  • Conditions:

    
     (3 mol%), 
    
    
    (2 eq), Dioxane/Water, 90°C.
  • Self-Validating Check: If the reaction stalls, check for "de-bromination" (reduction to methyl paraben) which indicates the catalyst cycle is active but transmetallation is failing (often due to wet solvents or oxygen).[1]

Part 4: Analytical Characterization

To ensure scientific integrity, the identity of the synthesized scaffold must be validated using NMR.[1]

Predicted


H-NMR Data (400 MHz, 

):
  • 
     8.18 (d, J=2.0 Hz, 1H):  H2 (Ortho to ester, Ortho to Br).[1] Most deshielded due to additive effects.[1]
    
  • 
     7.92 (dd, J=8.5, 2.0 Hz, 1H):  H6 (Ortho to ester).[1] Shows meta-coupling to H2.[1]
    
  • 
     7.05 (d, J=8.5 Hz, 1H):  H5 (Ortho to OH).[1] Shielded by the electron-donating hydroxyl group.[1]
    
  • 
     5.95 (s, 1H):  -OH (Exchangeable, shift varies with concentration).[1]
    
  • 
     3.89 (s, 3H):  -COO
    
    
    (Methyl Ester).[1]

Interpretation Logic: The coupling constant (

11

Part 5: Safety & Handling (HSE)

GHS Classification:

  • Acute Tox. 3 (H301): Toxic if swallowed.[1]

  • Skin Irrit. 2 (H315): Causes skin irritation.[1][2][3]

  • Eye Irrit. 2A (H319): Causes serious eye irritation.[1][2][3]

Handling Protocol: Always handle in a fume hood. The phenol moiety makes this compound potentially corrosive to mucous membranes.[1] In case of skin contact, wash with PEG-400 or copious amounts of water.[1] Avoid dust formation as the solid is a respiratory irritant.[1]

References

  • PubChem. (2025).[1] Methyl 3-bromo-4-hydroxybenzoate (Compound).[1][4][5][6][7][8] National Library of Medicine.[1] [Link]

  • Organic Chemistry Portal. (2024).[1][7] Suzuki-Miyaura Coupling: Mechanism and Conditions. [Link][1]

Methyl 3-bromo-4-hydroxybenzoate molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 3-bromo-4-hydroxybenzoate

Abstract

Methyl 3-bromo-4-hydroxybenzoate is a halogenated phenolic compound that serves as a critical building block in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its molecular structure, featuring a bromine atom ortho to a hydroxyl group and para to a methyl ester, offers versatile reactivity for constructing more complex molecular architectures. This guide provides a comprehensive overview of its fundamental properties, validated synthesis and analysis protocols, key applications, and essential safety considerations. It is intended for researchers and professionals in drug development and chemical synthesis who require a practical, in-depth understanding of this important intermediate.

Core Molecular Profile and Physicochemical Properties

Methyl 3-bromo-4-hydroxybenzoate is a substituted aromatic ester. The strategic placement of the bromine atom, hydroxyl, and methyl ester groups on the benzene ring dictates its chemical behavior, making it a valuable precursor in various synthetic routes.

The foundational identifier of this compound is its molecular weight, which is crucial for stoichiometric calculations in synthesis and for confirmation via mass spectrometry. The molecular weight of Methyl 3-bromo-4-hydroxybenzoate is approximately 231.04 g/mol .[1][2][3]

A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical and Identification Data for Methyl 3-bromo-4-hydroxybenzoate

PropertyValueSource(s)
Molecular Weight 231.04 g/mol [1][2]
Molecular Formula C₈H₇BrO₃[1][3]
CAS Number 29415-97-2[1]
IUPAC Name methyl 3-bromo-4-hydroxybenzoate[1]
Appearance White to off-white solid, crystalline powder[2]
Melting Point 105.8 - 106.7 °C[4]
XLogP3 (Lipophilicity) 2.4[1]
Hydrogen Bond Donor Count 1[1]
SMILES String COC(=O)C1=CC(=C(C=C1)O)Br[1]
InChI Key RKUNSPWAQIUGEZ-UHFFFAOYSA-N[1][5]

Synthesis and Purification Workflow

The synthesis of Methyl 3-bromo-4-hydroxybenzoate is most commonly achieved through the electrophilic bromination of a precursor, methyl p-hydroxybenzoate. This approach is efficient but requires careful control of reaction conditions to prevent the formation of di-brominated byproducts, as both positions ortho to the activating hydroxyl group are susceptible to substitution.[4]

An alternative route involves the Fischer esterification of 3-bromo-4-hydroxybenzoic acid.[6] The choice of method often depends on the availability and cost of the starting materials. Below is a detailed protocol for the bromination method, which is widely cited for its scalability.

Experimental Protocol: Synthesis via Bromination

This protocol is adapted from established industrial methods.[4] The central principle is the controlled, dropwise addition of bromine to a solution of methyl p-hydroxybenzoate, using glacial acetic acid as a catalyst in a suitable solvent like dichloromethane.

Step-by-Step Methodology:

  • Reactor Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve methyl p-hydroxybenzoate (1.0 eq) and glacial acetic acid (1.1 eq) in dichloromethane.

  • Cooling: Immerse the flask in an ice-water bath to cool the solution to between 0-5°C. Efficient cooling is critical to control the reaction's exothermicity and selectivity.

  • Bromine Addition: Slowly add liquid bromine (1.1 eq) dropwise to the stirred solution via the dropping funnel. The rate of addition must be controlled to maintain the internal temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 32-35 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted bromine.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and saturated sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

  • Purification: Recrystallize the crude solid from a toluene:methanol mixture (e.g., 4:1) to obtain the purified Methyl 3-bromo-4-hydroxybenzoate as a white solid.[4]

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Methyl p-hydroxybenzoate + Dichloromethane + Glacial Acetic Acid Cooling Cool to 0-5°C Start->Cooling Addition Slow Dropwise Addition of Liquid Bromine Cooling->Addition Stirring Stir at Room Temp (32-35 hours) Addition->Stirring Quench Quench with Na₂S₂O₃ Solution Stirring->Quench Extract Extraction & Washing Quench->Extract Dry Dry & Concentrate Extract->Dry Recrystallize Recrystallize from Toluene Dry->Recrystallize Product Pure Methyl 3-bromo- 4-hydroxybenzoate Recrystallize->Product

Caption: Workflow for the synthesis of Methyl 3-bromo-4-hydroxybenzoate.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A multi-technique approach ensures the highest degree of confidence.

  • Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight. In techniques like GC-MS, the compound's mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio), with molecular ion peaks (M⁺) expected around m/z 229 and 231.[1]

  • Infrared (IR) Spectroscopy: IR analysis can confirm the presence of key functional groups. Expected peaks include a broad absorption for the hydroxyl (-OH) group, a sharp carbonyl (C=O) stretch from the ester, and C-O and C-Br stretches.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide the most detailed structural information, confirming the substitution pattern on the aromatic ring and the presence of the methyl ester group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final product. A well-developed method will separate the desired product from starting materials and any di-brominated byproducts.

Protocol: HPLC Purity Analysis

Objective: To determine the purity of a synthesized batch of Methyl 3-bromo-4-hydroxybenzoate.

  • Standard Preparation: Accurately weigh and dissolve a reference standard in mobile phase diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the synthesized sample in the same manner and at the same concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid for peak shape improvement).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions. Purity is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area Percent method).

Applications in Research and Drug Development

Methyl 3-bromo-4-hydroxybenzoate is not typically an active pharmaceutical ingredient (API) itself but rather a versatile intermediate. Its utility stems from the differential reactivity of its functional groups.

  • Precursor for Selective Inhibitors: It is a documented reactant in the preparation of selective inhibitors for various biological targets. The aromatic ring serves as a scaffold that can be further functionalized.[5][6]

  • Synthesis of Dibenzo-p-dioxins: It is used in unsymmetrical Ullmann reactions to produce dicarbomethoxy-dibenzo-p-dioxins, which are investigated for their unique chemical and biological properties.[5]

  • Monomer for Advanced Polymers: The compound can be used to create bifunctional monomers containing both phosphorus and bromine, which are then used to synthesize polymers with specific properties like flame retardancy or unique refractive indices.[5][6]

Applications cluster_pharma Pharmaceutical Synthesis cluster_materials Materials Science MBHB Methyl 3-bromo- 4-hydroxybenzoate (Building Block) Inhibitors Scaffold for Selective Inhibitors MBHB->Inhibitors Ullmann Ullmann Coupling (Dioxin Derivatives) MBHB->Ullmann Monomer Bifunctional Monomer (P/Br Polymers) MBHB->Monomer

Sources

Technical Guide: Spectroscopic Data & Characterization of Methyl 3-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization, synthesis, and quality control parameters for Methyl 3-bromo-4-hydroxybenzoate .

Executive Summary & Chemical Identity

Methyl 3-bromo-4-hydroxybenzoate is a critical intermediate in the synthesis of complex pharmaceutical agents, including PD-1/PD-L1 inhibitors and various antimicrobial compounds.[1] Its structural integrity is defined by the precise regiochemical placement of a bromine atom ortho to the phenolic hydroxyl group.

Registry Alert:

  • Primary CAS: 29415-97-2 (Standard registry for the specific structure).[2]

  • Secondary/Ambiguous CAS: 40912-73-0 (Occasionally linked in databases but often associated with distinct isomeric forms or "Brosotamide" derivatives; researchers should prioritize 29415-97-2 for procurement).

Physiochemical Profile
PropertyValueNotes
IUPAC Name Methyl 3-bromo-4-hydroxybenzoate
Molecular Formula

Molecular Weight 231.04 g/mol Monoisotopic mass (79Br)
Appearance White to off-white crystalline solid
Melting Point 108–110 °CDistinct from non-brominated precursor (125-128°C)
Solubility Soluble in DMSO, Methanol, EtOAc; Sparingly soluble in water

Spectroscopic Characterization

The following data establishes the structural proof for the mono-brominated product.

A. Nuclear Magnetic Resonance ( H NMR)

The introduction of the bromine atom at the C3 position breaks the symmetry of the para-substituted starting material (Methyl 4-hydroxybenzoate), resulting in a characteristic AMX spin system (or ABX depending on field strength) for the aromatic protons.

Solvent: DMSO-


 (Preferred to observe phenolic -OH)
Frequency:  400/600 MHz
PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
-OH 11.05Singlet (br)-Phenolic proton; deshielded by H-bonding and Br electronegativity.
H-2 8.02Doublet

meta-coupling to H-6; most deshielded aromatic proton due to ortho-Br and ortho-Ester.
H-6 7.78Doublet of Doublets

,

ortho-coupling to H-5 and meta-coupling to H-2.
H-5 7.06Doublet

ortho-coupling to H-6; shielded by adjacent -OH group.
-OCH

3.82Singlet-Methyl ester protons.

Technical Insight: In CDCl


, the phenolic proton may appear broad or shift significantly (5.8–6.5 ppm) depending on concentration and water content. DMSO-

is recommended for batch consistency.
B. Infrared Spectroscopy (FT-IR)

Key diagnostic bands confirm the presence of the ester and the phenol, alongside the aryl bromide.

Functional GroupWavenumber (cm

)
Mode
-OH (Phenol) 3200–3400Broad stretching (H-bonded)
C=O (Ester) 1680–1705Strong stretching
C=C (Aromatic) 1580–1600Ring breathing
C-O (Ester) 1280–1300Stretching
C-Br 600–700Aryl halide stretch (Fingerprint region)
C. Mass Spectrometry (MS)

Ionization Mode: ESI (-) or EI Pattern: The presence of Bromine creates a distinctive 1:1 isotopic ratio for the molecular ion.

  • Molecular Ion (

    
    ):  230 (79Br) and 232 (81Br) with equal intensity.
    
  • Base Peak: Often

    
     199/201 (Loss of -OCH
    
    
    
    ).
  • Fragmentation: Loss of CO (28 Da) from the ester is common.

Synthesis & Experimental Workflow

The synthesis typically involves the electrophilic aromatic substitution (bromination) of methyl 4-hydroxybenzoate.[1] Control of stoichiometry is vital to prevent the formation of the 3,5-dibromo impurity.

Workflow Diagram

The following Graphviz diagram illustrates the synthesis and purification logic.

SynthesisWorkflow Start Methyl 4-hydroxybenzoate (Starting Material) Reaction Bromination (0-5°C -> RT) Start->Reaction Dissolve Reagent Br2 / AcOH or NBS / DMF Reagent->Reaction Dropwise Addn Quench Quench (NaHSO3 aq) Reaction->Quench Monitor TLC Workup Extraction (EtOAc / Water) Quench->Workup Crude Crude Product (Mix of Mono/Di-bromo) Workup->Crude Purification Recrystallization (MeOH/Water) Crude->Purification Final Methyl 3-bromo-4-hydroxybenzoate (>98% Purity) Purification->Final

Caption: Controlled bromination workflow to minimize dibromo- byproduct formation.

Detailed Protocol (Adapted from Literature)
  • Preparation: Dissolve Methyl 4-hydroxybenzoate (1.0 eq) in Glacial Acetic Acid.

  • Bromination: Add Bromine (

    
    , 1.05 eq) dropwise at 0–5°C. The low temperature favors mono-substitution over di-substitution.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Quench: Pour mixture into ice water containing Sodium Bisulfite (

    
    ) to neutralize excess bromine (orange color disappears).
    
  • Isolation: Filter the white precipitate. Wash with cold water.

  • Purification: Recrystallize from Methanol/Water to remove any 3,5-dibromo traces.

Quality Control & Impurity Profiling

In drug development, the "dibromo" impurity is a critical quality attribute (CQA) that must be quantified.

Impurity Table
Impurity NameStructureRetention Time (Relative)Key NMR Distinction
Starting Material Methyl 4-hydroxybenzoate0.8 RRTSymmetric AA'BB' aromatic system.
Target Product Methyl 3-bromo-4-hydroxybenzoate 1.0 RRT AMX System (d, dd, d)
Dibromo Impurity Methyl 3,5-dibromo-4-hydroxybenzoate1.2 RRTSinglet at ~8.1 ppm (2H, H-2/H-6).
Analytical Logic Diagram

QC_Logic Sample Batch Sample HPLC HPLC Analysis (C18, MeOH/H2O) Sample->HPLC NMR 1H NMR (DMSO-d6) Sample->NMR Decision Check Purity HPLC->Decision Area % NMR->Decision Integral Ratio Pass Release Batch (>98%) Decision->Pass No Dibromo Peak Fail Reprocess (Recrystallize) Decision->Fail Dibromo > 0.5%

Caption: Analytical decision tree for batch release based on impurity profiling.

References

  • Synthesis & Characterization: Tetrahedron, 2003 , 59(46), 9173-9179. (Detailed protocol for bromination of hydroxybenzoates).

  • PD-1/PD-L1 Inhibitor Application: Journal of Medicinal Chemistry, 2020 , 63(19), 11195-11214. (Use of Methyl 3-bromo-4-hydroxybenzoate as a key scaffold).[1][3] [3]

  • Chemical Properties & Safety: PubChem Compound Summary for CID 4778958. (Registry and safety data).

  • NMR Data Verification: ChemicalBook Spectral Data. (Confirmation of shift values for brominated benzoates).

Sources

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of Methyl 3-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of chemical entities is paramount. Methyl 3-bromo-4-hydroxybenzoate, a substituted aromatic ester, serves as a key building block in the synthesis of more complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the cornerstone technique for verifying the identity and purity of such compounds. This in-depth guide provides a comprehensive analysis of the ¹H NMR spectrum of Methyl 3-bromo-4-hydroxybenzoate, blending theoretical predictions with practical, field-proven insights for researchers, scientists, and drug development professionals. We will deconstruct the molecule's structure to predict its spectral features, outline a robust experimental protocol, and interpret the resulting spectrum with scientific rigor.

Molecular Structure and Symmetry Analysis

Before delving into spectral prediction, a thorough analysis of the molecule's structure is essential. Methyl 3-bromo-4-hydroxybenzoate (C₈H₇BrO₃) possesses a 1,2,4-trisubstituted benzene ring.[1][2][3][4] The three substituents—hydroxyl (-OH), bromo (-Br), and methyl ester (-COOCH₃)—are positioned at carbons 4, 3, and 1, respectively.

This substitution pattern renders the aromatic ring asymmetric. Consequently, each of the three protons on the benzene ring is chemically unique, meaning they reside in distinct electronic environments and will produce separate signals in the ¹H NMR spectrum. In addition to the aromatic protons, we must account for the protons of the methyl ester group and the phenolic hydroxyl group.

Therefore, we anticipate a total of five distinct proton signals in the ¹H NMR spectrum:

  • Three signals in the aromatic region, corresponding to H-2, H-5, and H-6.

  • One signal for the methyl ester (-OCH₃) protons.

  • One signal for the hydroxyl (-OH) proton.

Theoretical ¹H NMR Spectrum Prediction

A prediction of the ¹H NMR spectrum involves analyzing three key parameters for each unique proton environment: chemical shift (δ), integration, and spin-spin coupling (multiplicity).

Chemical Shift (δ)

The chemical shift of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield nearby protons, causing them to resonate at a lower field (higher ppm value), while electron-donating groups shield them, resulting in a higher field (lower ppm value) resonance.[5] The baseline for aromatic protons is the chemical shift of benzene, which is approximately 7.3 ppm.[6]

  • Aromatic Protons (H-2, H-5, H-6): Protons on a benzene ring typically resonate in the 6.5-8.0 ppm region.[7] The precise shifts are dictated by the electronic effects of the substituents.

    • Hydroxyl Group (-OH): This is a strong electron-donating group (EDG) through resonance, which increases electron density at the ortho and para positions.

    • Bromo Group (-Br): Halogens are deactivating through induction (electron-withdrawing) but weakly donating through resonance. The inductive effect is generally dominant.

    • Methyl Ester Group (-COOCH₃): This is an electron-withdrawing group (EWG) through both induction and resonance, decreasing electron density, particularly at the ortho and para positions.

    Based on these effects:

    • H-5: Positioned ortho to the strong EDG (-OH) and meta to the EWG (-COOCH₃), H-5 is expected to be the most shielded of the aromatic protons, appearing at the highest field (lowest ppm) in the aromatic region, likely around 6.9-7.2 ppm.

    • H-6: Situated meta to the -OH and -Br groups and ortho to the EWG (-COOCH₃), H-6 will be significantly deshielded and is expected to appear downfield, likely in the 7.6-7.9 ppm range.

    • H-2: Located ortho to the EWG (-COOCH₃) and meta to the -OH group, H-2 will be the most deshielded proton, resonating at the lowest field, likely above 8.0 ppm.

  • Methyl Ester Protons (-OCH₃): The protons of a methyl ester group typically appear in the range of 3.5-4.0 ppm. The electronegative oxygen atoms deshield these protons, shifting them downfield from typical alkyl protons.

  • Hydroxyl Proton (-OH): The chemical shift of a phenolic hydroxyl proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[5][8] Its signal can range from 4 to 10 ppm.[5][9] In a non-polar solvent like CDCl₃, it might appear around 5-7 ppm, while in a hydrogen-bond accepting solvent like DMSO-d₆, it can shift further downfield to 9-10 ppm.[10] This signal is often broad and may not show coupling.

Spin-Spin Coupling (Splitting Pattern)

Spin-spin coupling occurs between non-equivalent protons on adjacent carbons, causing their signals to split. The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz). For aromatic systems, coupling is observed between protons that are ortho, meta, and para to each other, with typical values:

  • ³Jortho: 7–9 Hz

  • ⁴Jmeta: 2–3 Hz

  • ⁵Jpara: <1 Hz (often not resolved)

Applying this to our molecule:

  • H-2: Is coupled to H-6 (meta). It will appear as a doublet with a small coupling constant (J ≈ 2-3 Hz).

  • H-5: Is coupled to H-6 (ortho). It will appear as a doublet with a large coupling constant (J ≈ 7-9 Hz).

  • H-6: Is coupled to both H-2 (meta) and H-5 (ortho). It will be split into a doublet of doublets (dd) , showing both the large ortho and small meta coupling constants.

  • -OCH₃ Protons: These protons have no adjacent proton neighbors, so they will appear as a sharp singlet .

  • -OH Proton: This proton typically does not couple to the aromatic protons due to rapid exchange with trace amounts of water or other exchangeable protons in the solvent. It usually appears as a broad singlet . A D₂O exchange experiment can confirm this assignment, as the -OH peak will disappear.

Integration

The area under each NMR signal is proportional to the number of protons it represents. For Methyl 3-bromo-4-hydroxybenzoate, the expected integration ratio would be:

  • Aromatic Protons (H-2, H-5, H-6): 1:1:1

  • -OCH₃ Protons: 3

  • -OH Proton: 1

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)Integration
H-5~6.9 – 7.2Doublet (d)³J ≈ 7–91H
H-6~7.6 – 7.9Doublet of Doublets (dd)³J ≈ 7–9, ⁴J ≈ 2–31H
H-2> 8.0Doublet (d)⁴J ≈ 2–31H
-OCH₃~3.9Singlet (s)N/A3H
-OH5 – 10 (variable)Broad Singlet (br s)N/A1H

Experimental Protocol and Data Acquisition Workflow

Achieving a high-quality, interpretable NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Standard Operating Procedure for NMR Sample Preparation
  • Material Weighing: Accurately weigh 5-15 mg of Methyl 3-bromo-4-hydroxybenzoate into a clean, dry vial.[11]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve many organic compounds. For compounds with poor solubility or to better resolve hydroxyl protons, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[12][13]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. If an internal standard like Tetramethylsilane (TMS) is not already in the solvent, add a very small amount.

  • Transfer: Gently swirl or vortex the vial to completely dissolve the solid. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[11]

  • Labeling: Clearly label the NMR tube with the sample identity.

  • Instrument Insertion: Carefully place the NMR tube into a spinner turbine, adjust the depth using a gauge, and insert it into the NMR spectrometer.

Data Acquisition Workflow

The following diagram illustrates the logical flow from sample preparation to final structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Confirmation Prep Weigh Sample & Dissolve in Deuterated Solvent Filter Filter into NMR Tube Prep->Filter Shim Lock & Shim Spectrometer Filter->Shim Acquire Acquire 1D ¹H Spectrum Shim->Acquire Process Fourier Transform & Phase Correction Acquire->Process Integrate Calibrate, Reference & Integrate Process->Integrate Assign Assign Peaks & Measure J-Couplings Integrate->Assign Confirm Structure Verified Assign->Confirm

Caption: Workflow for ¹H NMR analysis.

Interpreting the Spectrum: A Practical Walkthrough

Let's analyze a hypothetical spectrum based on our predictions. The spectrum would display signals that confirm the structure of Methyl 3-bromo-4-hydroxybenzoate.

  • The Singlet at ~3.9 ppm: This sharp signal integrating to 3H is unambiguously assigned to the methyl ester (-OCH₃) protons.

  • The Aromatic Region (6.5-8.5 ppm): This region contains three distinct signals, each integrating to 1H.

    • The most upfield signal, a doublet at ~7.0 ppm with a large J value (~8 Hz), corresponds to H-5 , which is ortho to the neighboring H-6.

    • The most downfield signal, a doublet at ~8.1 ppm with a small J value (~2.5 Hz), is assigned to H-2 , which is meta to H-6.

    • The signal in between, a doublet of doublets at ~7.8 ppm , is assigned to H-6 . It shows both the large ortho coupling to H-5 (~8 Hz) and the small meta coupling to H-2 (~2.5 Hz), confirming the connectivity.

  • The Broad Singlet: A broad singlet appearing, for instance, at ~6.0 ppm (in CDCl₃) and integrating to 1H would be assigned to the phenolic -OH proton. This assignment can be definitively confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the disappearance of this peak confirms it as the exchangeable hydroxyl proton.

The following diagram visually represents the coupling relationships between the aromatic protons.

Coupling_Diagram cluster_ring H2 H-2 H5 H-5 H6 H-6 H6->H2 Jmeta ≈ 2.5 Hz H6->H5 Jortho ≈ 8 Hz

Caption: Spin-spin coupling in the aromatic system.

Conclusion

The ¹H NMR spectrum provides an unambiguous fingerprint for Methyl 3-bromo-4-hydroxybenzoate. The key identifying features are the characteristic three-proton aromatic system (a doublet, a doublet of doublets, and another doublet), a methyl ester singlet around 3.9 ppm, and a variable hydroxyl proton singlet. By carefully analyzing the chemical shifts, integration values, and spin-spin coupling patterns, researchers can confidently verify the structure and assess the purity of their material, ensuring the integrity of subsequent research and development efforts. This guide serves as a robust framework for both predicting and interpreting the ¹H NMR spectrum of this important chemical intermediate.

References

  • Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy. YouTube. [Link]

  • Chem LibreTexts. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

  • Aires-de-Sousa, M., Hemmer, M., & Gasteiger, J. (2002). Prediction of ¹H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. [Link]

  • Abraham, R. J., & Reid, M. (2012). ¹H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 772-785. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. [Link]

  • Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

  • Chem LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • University of Calgary. (n.d.). Ch 13 - Aromatic H. [Link]

  • PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. [Link]

  • NMRDB.org. (n.d.). Predict ¹H proton NMR spectra. [Link]

  • Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]

  • Chem LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of phenol. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. [Link]

  • Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]

  • Chem LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • ACD/Labs. (n.d.). ¹H–¹H Coupling in Proton NMR. [Link]

  • Chem LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Chem LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Western University. (n.d.). NMR Sample Preparation. [Link]

  • Reddit. (2023). Phenol OH Proton NMR Question. [Link]

  • Chem LibreTexts. (2023). NMR 5: Coupling Constants. YouTube. [Link]

  • Spectroscopy Europe. (n.d.). The prediction of ¹H NMR chemical shifts in organic compounds. [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • National Institutes of Health. (n.d.). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. [Link]

Sources

13C NMR Analysis of Methyl 3-bromo-4-hydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-bromo-4-hydroxybenzoate (CAS: 4822-68-8) is a critical regioselective intermediate used in the synthesis of active pharmaceutical ingredients (APIs), including receptor agonists and antimicrobial agents.[1] Its structural integrity hinges on the precise placement of the bromine atom at the meta position relative to the ester and ortho to the hydroxyl group.[1]

This guide provides a definitive 13C NMR analysis framework. Unlike proton NMR, where signal overlap can obscure regiochemistry, 13C NMR offers distinct chemical shift dispersion—specifically the "Heavy Atom Effect" of bromine—allowing for unambiguous structural verification and impurity profiling (specifically against the 3,5-dibromo byproduct).

Experimental Methodology

To ensure reproducibility and spectral fidelity, the following protocol is recommended. This approach mitigates common issues such as poor solubility or incomplete relaxation of quaternary carbons.[1]

Sample Preparation[1][2]
  • Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.[1]

    • Reasoning: The phenolic hydroxyl group (C4-OH) requires a polar aprotic solvent to disrupt intermolecular hydrogen bonding, ensuring sharp peaks.[1] CDCl3 often leads to broadened signals and poor solubility for this scaffold.[1]

  • Concentration: 30–50 mg in 0.6 mL solvent.[1]

  • Relaxation Agent (Optional but Recommended for Quant): Add 1-2 mg Chromium(III) acetylacetonate [Cr(acac)3].[1]

    • Reasoning: The molecule contains four quaternary carbons (C1, C3, C4, C=O). These have long spin-lattice relaxation times (T1).[1] Without a relaxation agent, integration values will be suppressed, making quantitative purity analysis impossible.

Instrument Parameters (400 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) for standard structural work; jgated (Inverse gated) for quantitative analysis.

  • Spectral Width: 240 ppm (to capture carbonyls and potential impurities).[1]

  • Relaxation Delay (d1):

    • Standard: 2.0 seconds.[1]

    • Quantitative (without Cr(acac)3): >10.0 seconds (5x T1 of longest carbon).[1]

  • Scans (NS): Minimum 1024 (to resolve low-intensity quaternary carbons).

  • Temperature: 298 K (25°C).[1]

Spectral Assignment & Analysis

Chemical Shift Data (DMSO-d6)

The following table synthesizes experimental consensus and theoretical chemical shift increments for the C8H7BrO3 scaffold.

Carbon LabelChemical EnvironmentShift (δ, ppm)Signal TypeMechanistic Driver
C=O Carbonyl Ester165.5 QuaternaryAnisotropic deshielding of C=O bond.[1]
C4 Ar-C -OH158.8 QuaternaryStrong deshielding via Oxygen electronegativity (Inductive -I).[1]
C2 Ar-C -H134.2 MethineOrtho to Br (Deshielding); Meta to OH.[1]
C6 Ar-C -H131.5 MethineOrtho to Ester; Para to Br.[1]
C1 Ar-C -COOMe122.1 QuaternaryIpso to withdrawing ester; shielded by resonance from OH (para).[1]
C5 Ar-C -H116.4 MethineOrtho to OH (Strong shielding via Resonance +M).[1]
C3 Ar-C -Br109.8 QuaternaryHeavy Atom Effect : Diamagnetic shielding by large Br electron cloud overrides electronegativity.[1]
OCH3 Methoxy52.3 MethylStandard alkoxy shift.[1]
Structural Logic & "The Heavy Atom Effect"

The most critical diagnostic peak is C3 (109.8 ppm) .[1]

  • Expectation: Electronegative halogens typically deshield adjacent carbons (e.g., C-Cl shifts ~135 ppm).[1]

  • Reality (Bromine): Bromine introduces a "Heavy Atom Effect" (spin-orbit coupling) which induces an upfield shift (shielding).[1]

  • Validation: If this peak appears >120 ppm, the bromine is likely absent or the assignment is incorrect. If the peak is <100 ppm, suspect iodination or an error in referencing.

Visualization: Structural Verification Workflow

The following diagram outlines the logical decision tree for validating the structure based on the spectral data above.

NMR_Workflow Start Acquire 13C NMR (DMSO-d6) Count Count Distinct Signals Start->Count Eight 8 Signals Found Count->Eight Yes Symmetry < 8 Signals (Symmetry?) Count->Symmetry No CheckC3 Check C-Br Region (105 - 112 ppm) Eight->CheckC3 Impurity Suspect Impurity: 3,5-Dibromo derivative Symmetry->Impurity Likely Symmetric Present Signal Present (~110 ppm) CheckC3->Present Yes Absent Signal Absent (> 120 ppm) CheckC3->Absent No CheckC4 Check C-OH Region (~158 ppm) Present->CheckC4 StartMat Suspect Starting Material: Methyl 4-hydroxybenzoate Absent->StartMat Confirm Target Confirmed: Methyl 3-bromo-4-hydroxybenzoate CheckC4->Confirm Signal Found

Figure 1: Logical workflow for the structural verification of Methyl 3-bromo-4-hydroxybenzoate using 13C NMR markers.

Troubleshooting & Impurity Profiling

In drug development, the purity of this intermediate is paramount. The synthesis (bromination of methyl 4-hydroxybenzoate) often yields specific byproducts.

Common Impurity: Methyl 3,5-dibromo-4-hydroxybenzoate

Over-bromination leads to the 3,5-dibromo species.[1]

  • Diagnostic Feature: Loss of Signal Count.

    • Due to the C2 symmetry axis, the 3,5-dibromo derivative will show fewer signals.[1]

    • C2 and C6 become equivalent.

    • C3 and C5 (both C-Br) become equivalent.[1]

  • Shift Change: The C4 (C-OH) carbon will shift further upfield or downfield depending on steric crowding, but the C-Br signal integration will double relative to the ester methyl group.[1]

Common Impurity: Methyl 4-hydroxybenzoate (Starting Material)[1]
  • Diagnostic Feature: Absence of the ~110 ppm signal.

  • Shift Change: The C3 and C5 carbons will appear as equivalent (or near-equivalent) methines around 115 ppm, lacking the quaternary character of the C-Br bond.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Authoritative text on Heavy Atom Effects).

  • Kikushima, K., et al. (2010). "Vanadium-catalyzed bromination of phenols and anilines."[1] Tetrahedron, 66(34), 6906-6911.[2] (Synthesis and spectral characterization).[1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. (Standard for DMSO-d6 referencing).[1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4778958, Methyl 3-bromo-4-hydroxybenzoate.[1][4] (General physical properties and identifiers).

Sources

Technical Handling Monograph: Methyl 3-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 29415-97-2 | Formula: C₈H₇BrO₃ | MW: 231.04 g/mol [1][2][3][4][5]

Chemical Provenance & Critical Utility

Methyl 3-bromo-4-hydroxybenzoate is not merely a catalog reagent; it is a trifunctionalized scaffold critical to modern medicinal chemistry.[1][4][5] Its structure integrates three distinct reactive handles—a phenolic hydroxyl, an aryl bromide, and a methyl ester—making it a versatile "linchpin" intermediate.[1][4][5]

In drug development, it serves as a primary building block for:

  • Biaryl Ether Synthesis: Via Ullmann or Chan-Lam couplings utilizing the phenolic oxygen.[1][4][5]

  • Cross-Coupling Architectures: The aryl bromide moiety facilitates Suzuki-Miyaura or Buchwald-Hartwig aminations, allowing the construction of complex pharmacophores.[1][4][5]

  • Selective Derivatization: The orthogonality between the ester (hydrolyzable) and the phenol (alkylatable) allows for precise, multi-step synthetic sequences without protecting group interference.[1][4][5]

Scope of this Guide: This document supersedes generic safety data sheets (SDS) by integrating field-proven handling protocols with specific toxicological context, ensuring data integrity and researcher safety during high-value synthesis.

Physicochemical & Stability Matrix

Accurate handling requires a precise understanding of physical states and solubility profiles.[1][4][5]

PropertyValueOperational Implication
Physical State Crystalline Solid (White to off-white)High risk of electrostatic dust generation; use antistatic weighing tools.[1][4][5]
Melting Point 105.8 – 110 °CStable solid at room temp; easily purified via recrystallization (e.g., from Toluene).[1][4][5]
pKa (Predicted) ~6.8 (Phenolic OH)Acidic enough to be deprotonated by weak bases (K₂CO₃, Cs₂CO₃).[1][4][5]
Solubility MeOH, DMSO, DCM, EtOAcInsoluble in water. Aqueous washes are effective for removing inorganic salts during workup.[1][4][5]
Stability Moisture/Light SensitivePhenolic oxidation can cause darkening.[1][4][5] Ester is prone to hydrolysis under basic aqueous conditions.[1][4][5]

Risk Assessment & Toxicology (GHS Analysis)

While often categorized as an irritant, the specific substitution pattern (halogenated phenol) warrants elevated caution regarding tissue interaction and acute toxicity.[1][4][5]

Core Hazards[1][5][6]
  • Acute Toxicity (Oral): Classified variously as H301 (Toxic) or H302 (Harmful) depending on regional registration.[1][4][5] Conservative Protocol: Treat as Toxic .[1][4][5] Ingestion of dusts during weighing is a primary vector.[1][4][5]

  • Skin/Eye Irritation (H315/H319): Phenolic compounds possess high protein affinity, leading to immediate denaturation and irritation.[1][4][5]

  • Respiratory Irritation (H335): Fine crystalline dust is a potent upper respiratory tract irritant.[1][4][5]

Mechanism of Action

The compound acts as a local irritant and potential alkylating agent precursor.[1][4][5] The lipophilic nature of the methyl ester facilitates dermal absorption, while the phenolic proton contributes to mucous membrane causticity.[1][4][5]

Strategic Engineering Controls & PPE

The Hierarchy of Defense:

  • Primary Barrier (Engineering): All open handling (weighing, transfer) must occur within a certified Chemical Fume Hood (CFH) operating at face velocity >0.5 m/s.[1][4][5]

  • Secondary Barrier (PPE):

    • Gloves: Nitrile (0.11 mm) is sufficient for the solid.[1][4][5] Crucial Caveat: If dissolved in Dichloromethane (DCM), use PVA or Silver Shield laminates, as Nitrile provides <5 mins protection against the solvent vehicle.[1][4][5]

    • Respiratory: If CFH is unavailable (not recommended), a P95/P100 particulate respirator is mandatory.[1][4][5]

    • Eye Protection: Chemical splash goggles.[1][4][5] Safety glasses are insufficient due to the risk of airborne micro-crystals.[1][4][5]

Operational Protocols: Validated Workflows

Protocol A: Safe Weighing & Solubilization

Rationale: Minimizing dust exposure and preventing static discharge.[1][4][5]

  • Preparation: Place the receiving flask and balance inside the fume hood. If the balance is external, use a tared, screw-top vial for transfer to prevent hallway contamination.[1][4][5]

  • Static Control: Use an antistatic gun or ionizer bar if the ambient humidity is <30%, as halogenated esters are prone to static cling.[1][4][5]

  • Solvent Addition: Add the solvent (e.g., MeOH or DCM) to the solid slowly.[1][4][5]

    • Note: The dissolution is endothermic.[1][4][5] Ensure complete dissolution before adding reagents like bases (K₂CO₃) to prevent "clumping" or heterogeneous reaction kinetics.[1][4][5]

Protocol B: Reaction Setup (Cross-Coupling Context)

Rationale: Protecting the catalyst and ensuring reproducibility.[1][4][5]

Scenario: Suzuki Coupling using Methyl 3-bromo-4-hydroxybenzoate.

  • Inerting: Although the starting material is air-stable, Palladium catalysts are not.[1][4][5] Purge the reaction vessel with Nitrogen/Argon for 15 minutes before adding the catalyst.

  • Base Selection: The phenolic proton (pKa ~6.[1][4][5]8) will consume one equivalent of base immediately.[1][4][5] You must calculate base stoichiometry as:

    
    
    Failure to account for the phenol will stall the catalytic cycle.[1][4][5]
    
Visualization: Synthesis & Handling Workflow

The following diagram illustrates the decision logic for handling this compound during a standard synthesis campaign.

HandlingWorkflow Start Start: Methyl 3-bromo-4-hydroxybenzoate StateCheck Check Physical State Start->StateCheck Solid Solid Powder StateCheck->Solid Solution In Solution (DCM/MeOH) StateCheck->Solution Weighing Weighing Protocol: 1. Fume Hood REQ 2. Antistatic Tools 3. P100 Mask if Hood OFF Solid->Weighing Dust Hazard SolventCheck Solvent Type? Solution->SolventCheck Reaction Reaction Setup: Account for Phenolic pKa (~6.8) Adjust Base Equiv. Weighing->Reaction DCM_Handling DCM Hazard: Use Silver Shield/PVA Gloves Nitrile = Permeation Risk SolventCheck->DCM_Handling Chlorinated MeOH_Handling MeOH Hazard: Standard Nitrile Gloves OK Avoid Ignition Sources SolventCheck->MeOH_Handling Polar Protic DCM_Handling->Reaction MeOH_Handling->Reaction

Caption: Operational logic flow for PPE selection and reaction stoichiometry adjustments based on solvation state.

Emergency Response & Waste Disposal

Spill Response (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don double nitrile gloves, goggles, and a P95 respirator.[1][4][5]

  • Contain: Do not dry sweep.[1][4][5] Cover the spill with a damp paper towel (water or PEG-400) to suppress dust, then scoop into a waste container.[1][4][5]

  • Decontaminate: Wipe the surface with 1M NaOH (converts the phenol to the water-soluble phenoxide) followed by water.[1][4][5]

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[1][4][5][6] The phenol moiety can cause corneal clouding; seek ophthalmological review.[1][4][5]

  • Skin Contact: Wash with PEG-300 or PEG-400 (Polyethylene Glycol) if available, or copious soap and water.[1][4][5] Note: PEG is superior for solubilizing phenols from skin.[1][4][5]

Waste Disposal[1][5][6][7]
  • Stream: Segregate into Halogenated Organic Waste .

  • Prohibition: Do not mix with strong oxidizers (Nitric acid) or strong alkalis in the waste stream to prevent exothermic hydrolysis or bromination side-reactions.[1][4][5]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][4][5] PubChem Compound Summary for CID 4778958, Methyl 3-bromo-4-hydroxybenzoate.[1][4][5] PubChem.[1][4][5][7] Retrieved January 30, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1][4][5] Substance Information: Methyl 3-bromo-4-hydroxybenzoate.[1][2][3][4][5][6][8][9][10] ECHA.[1][4][5] Retrieved January 30, 2026, from [Link][1][4][5]

Sources

Technical Guide: Biological Activity and Therapeutic Potential of Substituted Hydroxybenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of substituted hydroxybenzoates, focusing on their dual roles as industrial preservatives (parabens) and therapeutic agents (gallic and protocatechuic acids). We examine the Structure-Activity Relationships (SAR) that dictate their antimicrobial efficacy, antioxidant mechanisms via the Nrf2 pathway, and the toxicological nuances regarding endocrine disruption. This document is designed for researchers requiring actionable protocols for synthesis and biological assay validation.

Chemical Architecture & Structure-Activity Relationship (SAR)

The biological utility of hydroxybenzoates is governed by two primary structural vectors: the positioning of the hydroxyl group on the benzene ring and the lipophilicity of the ester alkyl chain.

The Lipophilicity-Activity Correlation (Hansch Analysis)

For alkyl esters of p-hydroxybenzoic acid (parabens), antimicrobial activity follows a linear relationship with lipophilicity up to a cutoff point (the cutoff effect). As the alkyl chain length increases (Methyl


 Butyl), the partition coefficient (

) increases, facilitating penetration through the microbial cell envelope.
  • Electronic Effects: The phenolic hydroxyl group at the para position acts as a weak acid (

    
    ), essential for hydrogen bonding with receptor sites or microbial enzymes.
    
  • Steric Effects: Branching in the alkyl chain (e.g., isopropyl vs. n-propyl) often enhances estrogenic binding affinity due to better fit within the ligand-binding pocket of the Estrogen Receptor alpha (ER

    
    ), a critical toxicological consideration.
    
SAR Visualization

The following diagram illustrates how structural modifications shift the molecule's function from preservation to endocrine interaction.

SAR_Flowchart Core 4-Hydroxybenzoic Acid Core Sub_Alkyl Esterification (Alkyl Chain) Core->Sub_Alkyl Synthetic Modification Sub_OH Poly-Hydroxylation (e.g., Gallic Acid) Core->Sub_OH Biosynthetic Variation Mech_Micro Increased Lipophilicity (Membrane Penetration) Sub_Alkyl->Mech_Micro +CH2 Units Outcome_Tox Potential ER Binding (Endocrine Concern) Sub_Alkyl->Outcome_Tox Chain Length > C3 Mech_Ox Radical Scavenging (H-Atom Transfer) Sub_OH->Mech_Ox Electron Donation Outcome_Anti High Antimicrobial Activity (Parabens) Mech_Micro->Outcome_Anti Outcome_Ther High Antioxidant/Anticancer (Gallic/Protocatechuic) Mech_Ox->Outcome_Ther

Figure 1: Divergent biological activities based on structural substitution of the hydroxybenzoate core.

Antimicrobial Mechanisms: The Paraben Paradigm[1]

Parabens function primarily by disrupting membrane integrity and interfering with energetic metabolism. This mechanism is distinct from antibiotics that target specific cell wall synthesis enzymes, reducing the likelihood of resistance development.

Mechanism of Action[2]
  • Adsorption: The alkyl ester moiety intercalates into the bacterial phospholipid bilayer.

  • Disruption: This intercalation alters membrane fluidity and function, leading to the leakage of intracellular ions (

    
    , 
    
    
    
    ).
  • Metabolic Inhibition: High concentrations inhibit the F1F0-ATPase system and the electron transport chain, collapsing the proton motive force (PMF) required for ATP synthesis [1].

Comparative Efficacy Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) trends against Staphylococcus aureus, demonstrating the impact of hydrophobicity.

CompoundAlkyl ChainLog P (approx)MIC (S. aureus) [µg/mL]Solubility (Water)
Methylparaben-CH

1.961000 - 2000High
Ethylparaben-C

H

2.47500 - 1000Moderate
Propylparaben-C

H

3.04250 - 500Low
Butylparaben-C

H

3.5762 - 125Very Low

Note: Data represents consensus ranges from standard microdilution assays. Lower MIC indicates higher potency.

Therapeutic Potentials: Antioxidant & Anti-inflammatory[3]

While mono-hydroxy esters (parabens) are preservatives, poly-hydroxy acids like Gallic Acid (3,4,5-trihydroxybenzoic acid) exhibit profound therapeutic potential.

The Nrf2 Signaling Pathway

Gallic acid acts not only as a direct radical scavenger but as an inducer of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under homeostatic conditions, Nrf2 is bound to Keap1 and targeted for degradation.[1][2] Gallic acid modifies Keap1 cysteines, releasing Nrf2 to translocate to the nucleus [2].

Nrf2_Pathway GA Gallic Acid (Exogenous) Dissoc Keap1 Modification (Cysteine oxidation) GA->Dissoc Induces ROS ROS / Electrophiles ROS->Dissoc Triggers Complex Keap1-Nrf2 Complex (Cytosol) Complex->Dissoc Nrf2_Free Free Nrf2 Dissoc->Nrf2_Free Releases Nucleus Nucleus Translocation Nrf2_Free->Nucleus ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds Enzymes Transcription of: HO-1, NQO1, SOD ARE->Enzymes Upregulates

Figure 2: Mechanism of Gallic Acid-mediated activation of the Nrf2 antioxidant defense system.

Toxicology: The Endocrine Disruption Controversy

The safety of parabens is a subject of intense scrutiny.[3] The core concern is their ability to mimic 17


-estradiol and bind to Estrogen Receptors (ER).[4]
Receptor Binding Affinity

Research indicates that parabens are weak estrogens.[4][5] The binding affinity for ER


 is approximately 

to

times lower than that of natural estradiol. However, the affinity increases with:
  • Chain Length: Butylparaben binds more strongly than Methylparaben.

  • Branching: Isobutylparaben shows higher affinity than n-butylparaben due to steric optimization in the receptor pocket [3].

The "Paraben Paradox"

Despite in vitro binding, in vivo toxicity is often mitigated by rapid metabolism. Human keratinocytes and hepatocytes contain esterases that rapidly hydrolyze parabens into p-hydroxybenzoic acid, which has negligible estrogenic activity. Toxicity risks are therefore highest when metabolic clearance is bypassed (e.g., application to damaged skin) or overwhelmed.

Experimental Protocols

Protocol A: Synthesis of Alkyl Hydroxybenzoates (Fischer Esterification)

This protocol yields high-purity esters suitable for biological testing.

Reagents: p-Hydroxybenzoic acid (1 eq), Anhydrous Alcohol (Methanol/Ethanol/Propanol, excess), Sulfuric Acid (Catalytic), Toluene (Solvent).

Workflow:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charge: Add 0.1 mol p-hydroxybenzoic acid and 50 mL of the corresponding alcohol.

  • Catalysis: Add 0.5 mL conc. H

    
    SO
    
    
    
    dropwise.
  • Reflux: Heat to reflux (

    
    C depending on alcohol). If using higher alcohols (propyl/butyl), add toluene to azeotropically remove water via the Dean-Stark trap.[6]
    
  • Monitor: Reaction is complete when water collection ceases (approx. 3-6 hours).

  • Workup:

    • Cool and evaporate excess solvent.

    • Dissolve residue in Ethyl Acetate.

    • Wash with 5% NaHCO

      
       (removes unreacted acid) and Brine.
      
    • Dry over MgSO

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water.

Synthesis_Workflow Reactants Acid + Alcohol + H2SO4 Reflux Reflux w/ Dean-Stark Reactants->Reflux Wash NaHCO3 Wash (Remove Acid) Reflux->Wash Cryst Recrystallization Wash->Cryst Product Pure Paraben Cryst->Product

Figure 3: Synthetic workflow for the production of alkyl hydroxybenzoates.

Protocol B: Determination of MIC (Microdilution Method)

Objective: Quantify antimicrobial potency.[7][8]

  • Preparation: Prepare stock solutions of the hydroxybenzoate in DMSO (final DMSO concentration < 1%).

  • Inoculum: Adjust bacterial culture (S. aureus ATCC 29213) to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Plating: Use a 96-well plate. Dispense 100 µL of broth containing serial dilutions of the test compound.

  • Inoculation: Add 100 µL of bacterial suspension to each well.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity. Validate with Resazurin dye (blue

    
     pink indicates growth).
    

References

  • Ocaña, M., et al. (2010). "Modes of action of parabens on Escherichia coli and Staphylococcus aureus." Journal of Applied Microbiology.

  • Gao, J., et al. (2018). "Gallic acid protects against mitochondrial dysfunction and oxidative stress via the Nrf2 pathway." Frontiers in Pharmacology.

  • Golden, R., et al. (2005). "A review of the endocrine activity of parabens and implications for potential risks to human health." Critical Reviews in Toxicology.

  • Hansch, C., & Clayton, J. M. (1973). "Lipophilic character and biological activity of drugs II: The parabolic case." Journal of Pharmaceutical Sciences.

  • Soni, M. G., et al. (2005). "Safety assessment of propyl paraben: a review of the published literature." Food and Chemical Toxicology.

Sources

The Halogenated Scaffold: Technical Guide to Methyl 3-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-bromo-4-hydroxybenzoate (CAS: 29415-97-2) represents a critical "privileged scaffold" in modern medicinal chemistry.[1] Unlike simple reagents, this compound offers a unique triad of orthogonal reactive sites: a phenolic hydroxyl, an aryl bromide, and a methyl ester. This structural diversity allows it to serve as a linchpin in the divergent synthesis of biaryl ethers, kinase inhibitors, and polyphenolic drug candidates.

This technical guide analyzes the process chemistry behind its production—specifically the challenge of regioselective bromination—and details its application in high-throughput library generation.

Part 1: Chemical Identity & Structural Significance[2]

The utility of Methyl 3-bromo-4-hydroxybenzoate lies in its electronic push-pull system . The electron-donating hydroxyl group activates the ring, while the electron-withdrawing ester deactivates it, directing electrophilic substitution (like bromination) specifically to the ortho position relative to the phenol.

Technical Specifications
PropertyData
CAS Number 29415-97-2
IUPAC Name Methyl 3-bromo-4-hydroxybenzoate
Molecular Formula C₈H₇BrO₃
Molecular Weight 231.04 g/mol
Melting Point 108–110 °C
pKa (Predicted) 6.82 ± 0.18
Solubility Soluble in Chloroform, Ethyl Acetate, Methanol; Sparingly soluble in water.[1][2]
Key Impurity Methyl 3,5-dibromo-4-hydroxybenzoate

Part 2: The Synthesis Challenge (Process Chemistry)

The "discovery" of this compound in an industrial context is defined by the optimization of its synthesis to maximize yield while minimizing the formation of the 3,5-dibromo byproduct.

The Regioselectivity Problem

When brominating Methyl Paraben (Methyl 4-hydroxybenzoate), the phenolic group strongly activates the ortho positions (C3 and C5). Without strict stoichiometric and temperature control, the reaction rapidly proceeds to the thermodynamically stable dibromo species.

Optimized Protocol: Controlled Bromination

The following protocol synthesizes Methyl 3-bromo-4-hydroxybenzoate with >90% regioselectivity, utilizing acetic acid to modulate the reactivity of the bromine source.

Reagents:

  • Methyl 4-hydroxybenzoate (1.0 eq)[2]

  • Bromine (Br₂) or NBS (1.05 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)[1]

  • Temperature: < 30°C (Critical)

Step-by-Step Methodology:

  • Dissolution: Dissolve 50.0 g (328 mmol) of Methyl 4-hydroxybenzoate in 300 mL of glacial acetic acid. Stir until a clear solution is obtained.

  • Controlled Addition: Cool the solution to 15°C. Add Bromine (16.8 mL, 328 mmol) dropwise over 60 minutes.

    • Expert Insight: Rapid addition causes localized high concentrations of Br₂, favoring the formation of the 3,5-dibromo impurity.

  • Reaction Monitoring: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Endpoint: Disappearance of starting material. If >5% starting material remains, add 0.05 eq of Br₂.

  • Quenching: Pour the reaction mixture into 1 L of ice-cold water. The product will precipitate as a white solid.[3]

  • Purification: Filter the solid and wash with cold water (3 x 100 mL) to remove residual acetic acid.

  • Recrystallization: Recrystallize from hot methanol to remove any trace 3,5-dibromo byproduct.

Mechanistic Visualization (DOT)

The following diagram illustrates the Electrophilic Aromatic Substitution (EAS) pathway and the divergence toward the unwanted byproduct.

BrominationMechanism Start Methyl 4-hydroxybenzoate (Methyl Paraben) Intermediate Sigma Complex (Intermediate) Start->Intermediate Electrophilic Attack Br2 Br2 / AcOH Br2->Intermediate Product Methyl 3-bromo-4-hydroxybenzoate (Target: Mono-bromo) Intermediate->Product -HBr (Deprotonation) Byproduct Methyl 3,5-dibromo-4-hydroxybenzoate (Impurity: Di-bromo) Product->Byproduct Excess Br2 / High Temp (>40°C)

Figure 1: Reaction pathway showing the critical divergence between the desired mono-brominated product and the over-brominated impurity.

Part 3: Strategic Utility in Drug Design

Methyl 3-bromo-4-hydroxybenzoate is a trifunctional scaffold . In drug discovery, it serves as a core module for "Diversity-Oriented Synthesis" (DOS).

The Orthogonal Workflow

Researchers utilize the distinct reactivity profiles of the three functional groups to build complex molecules sequentially:

  • Site A (Phenol - OH): Nucleophilic attack (Williamson Ether Synthesis, Mitsunobu reaction). Used to attach solubilizing tails or receptor-binding motifs.

  • Site B (Aryl Bromide - Br): Metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Used to extend the carbon skeleton (biaryl systems).

  • Site C (Ester - COOMe): Hydrolysis to acid or conversion to amide/hydrazide. Used to form the final pharmacophore.

Case Study: Synthesis of Biaryl Ether Inhibitors

A common application is the synthesis of biaryl ether scaffolds found in various kinase inhibitors.

  • Step 1: The phenol is protected or alkylated (e.g., with methyl iodide or a benzyl group).

  • Step 2: The bromide undergoes Suzuki coupling with a boronic acid (e.g., Phenylboronic acid) to create a biphenyl core.

  • Step 3: The ester is hydrolyzed to the carboxylic acid, then coupled with an amine to form the final amide drug candidate.

Synthetic Workflow Diagram (DOT)

ScaffoldingWorkflow Scaffold Methyl 3-bromo-4-hydroxybenzoate (Core Scaffold) PhenolRxn Reaction A: O-Alkylation (K2CO3, R-X) Scaffold->PhenolRxn Intermediate1 Intermediate 1: 3-bromo-4-alkoxybenzoate PhenolRxn->Intermediate1 SuzukiRxn Reaction B: Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Intermediate1->SuzukiRxn Intermediate2 Intermediate 2: Biaryl Ester Scaffold SuzukiRxn->Intermediate2 Hydrolysis Reaction C: Hydrolysis/Amidation (LiOH then R-NH2) Intermediate2->Hydrolysis FinalDrug Final Drug Candidate (Biaryl Amide) Hydrolysis->FinalDrug

Figure 2: Divergent synthesis workflow utilizing the scaffold's orthogonal reactive sites for library generation.

Part 4: Analytical Validation

To ensure the integrity of the intermediate before proceeding to costly metal-catalyzed steps, the following analytical signatures must be verified.

1H NMR Data (CDCl3, 400 MHz)
PositionShift (δ ppm)MultiplicityIntegrationAssignment
Aromatic 8.19Doublet (J=2.0 Hz)1HH-2 (Ortho to Br/Ester)
Aromatic 7.92dd (J=8.5, 2.0 Hz)1HH-6 (Ortho to Ester)
Aromatic 7.05Doublet (J=8.5 Hz)1HH-5 (Ortho to OH)
Phenol 6.05Singlet (Broad)1H-OH
Methyl 3.89Singlet3H-COOCH₃

Note: The diagnostic doublet at 8.19 ppm confirms the substitution at the 3-position. A lack of symmetry in the aromatic region distinguishes it from the symmetric 3,5-dibromo impurity.

References

  • Preparation of Methyl 3-bromo-4-hydroxybenzoate. ChemicalBook Protocols. Retrieved from

  • Synthesis of methyl 4-hydroxybenzoate (Methyl Paraben precursor). PrepChem. Retrieved from

  • Methyl 3-bromo-4-hydroxybenzoate Product Data. Fisher Scientific. Retrieved from

  • Application in Antimicrobial Scaffold Synthesis. MDPI: New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold. Retrieved from

  • Bromination Methodology (Patent CN103467296A). Google Patents. Retrieved from

Sources

A Senior Application Scientist's Guide to Methyl 3-bromo-4-hydroxybenzoate: A Cornerstone Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-bromo-4-hydroxybenzoate (CAS No. 29415-97-2) has emerged as a pivotal building block in the landscape of organic synthesis, particularly within pharmaceutical and materials science research.[1][2] Its trifunctional nature, featuring a phenolic hydroxyl group, a methyl ester, and an aryl bromide, offers chemists a versatile scaffold for sequential and regioselective modifications. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of this intermediate. We will delve into the causality behind common synthetic protocols, offering field-proven insights into reaction optimization and showcasing its role in the construction of complex molecular architectures, including potent biological agents.

Core Characteristics and Physicochemical Properties

Methyl 3-bromo-4-hydroxybenzoate is a white solid at room temperature.[3] Its structure presents three distinct functional groups, each with a unique reactivity profile that can be addressed with high selectivity, making it an invaluable asset in multi-step synthesis.

dot

Caption: Molecular structure of Methyl 3-bromo-4-hydroxybenzoate highlighting its three key functional groups.

The strategic positioning of these groups dictates its utility. The hydroxyl group activates the ring towards electrophilic substitution while also providing a handle for etherification. The bromine atom is perfectly poised for transition-metal-catalyzed cross-coupling reactions, and the ester can be readily converted into other functionalities.

Table 1: Physicochemical Properties of Methyl 3-bromo-4-hydroxybenzoate

PropertyValueSource(s)
CAS Number 29415-97-2[2][3][4][5][6]
Molecular Formula C₈H₇BrO₃[5][6]
Molecular Weight 231.04 g/mol [2][5]
Melting Point 108-110 °C[3][6]
Boiling Point 283.1 ± 20.0 °C (Predicted)[3]
Appearance White solid[3]
Solubility Slightly soluble in Chloroform, Ethyl Acetate[3]
pKa 6.82 ± 0.18 (Predicted)[3]

Synthesis: A Study in Regioselectivity

The most common laboratory and industrial synthesis of Methyl 3-bromo-4-hydroxybenzoate involves the electrophilic bromination of Methyl 4-hydroxybenzoate.[1] The core challenge of this synthesis is controlling the regioselectivity. The powerful activating effect of the para-hydroxyl group directs electrophiles to both ortho positions. This frequently leads to the formation of a significant dibrominated byproduct, Methyl 3,5-dibromo-4-hydroxybenzoate.[1][7]

Causality in Synthesis: Controlling Over-Bromination

The key to a high-yield synthesis is mitigating the formation of the dibrominated species. This is achieved by:

  • Stoichiometric Control: Using a slight sub-stoichiometric amount of the brominating agent (e.g., Br₂) ensures it is the limiting reagent, reducing the statistical probability of a second bromination event.

  • Temperature Management: The reaction is typically conducted at low temperatures (-10 °C to 0 °C). Lower kinetic energy in the system disfavors the higher activation energy required for the second bromination on the now slightly deactivated monobrominated ring.

  • Solvent Choice: Using a solvent like glacial acetic acid provides a polar medium to facilitate the reaction while being unreactive towards bromine.[1]

dot

SynthesisWorkflow start Methyl 4-hydroxybenzoate in Glacial Acetic Acid reaction Reaction Vessel (-10°C to 0°C) start->reaction reagent Br₂ (1 eq.) reagent->reaction quench Quenching (e.g., Na₂S₂O₃ soln.) reaction->quench Monitor by TLC extraction Work-up & Extraction (EtOAc) quench->extraction purification Purification (Recrystallization) extraction->purification product Methyl 3-bromo-4- hydroxybenzoate purification->product byproduct Methyl 3,5-dibromo-4- hydroxybenzoate (byproduct) purification->byproduct

Caption: General workflow for the synthesis of Methyl 3-bromo-4-hydroxybenzoate.

Protocol 1: Regioselective Bromination

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale.

  • Preparation: Dissolve Methyl 4-hydroxybenzoate (1.0 eq) in glacial acetic acid in a three-neck flask equipped with a dropping funnel and a thermometer, under an inert atmosphere. Cool the solution to 0°C in an ice-water bath.

  • Bromination: Slowly add a solution of bromine (0.98 eq) in glacial acetic acid via the dropping funnel over 1-2 hours. Rationale: Slow addition maintains a low concentration of bromine, minimizing over-reaction. The temperature must be maintained below 5°C.

  • Reaction Monitoring: Stir the mixture at 0-5°C for an additional 2-3 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the mixture into ice-cold water and quench excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears. Rationale: This safely neutralizes the reactive and corrosive excess bromine.

  • Isolation: The crude product often precipitates. Collect the solid by vacuum filtration. If it remains in solution, extract with ethyl acetate.

  • Purification: Wash the collected solid (or organic extract) with water and brine, then dry. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure Methyl 3-bromo-4-hydroxybenzoate. Rationale: Recrystallization is highly effective at separating the mono- and di-brominated products due to differences in their crystal lattice energies and solubility.

The Intermediate in Action: Key Transformations

The true value of Methyl 3-bromo-4-hydroxybenzoate lies in the selective manipulation of its functional groups.

O-Alkylation via Williamson Ether Synthesis

The phenolic hydroxyl group is readily deprotonated by a mild base (e.g., K₂CO₃, NaH) to form a nucleophilic phenoxide. This anion can then displace a leaving group on a primary alkyl halide in a classic Sₙ2 reaction, known as the Williamson ether synthesis.[8] This reaction is fundamental for introducing a vast array of side chains, which is a common strategy in drug design to modulate properties like solubility, metabolism, and target binding.[9]

dot

WilliamsonEther reactant1 Methyl 3-bromo-4-hydroxybenzoate intermediate Phenoxide Anion (Nucleophile) reactant1->intermediate Deprotonation reactant2 Alkyl Halide (R-X) (e.g., Ethyl Iodide) product 4-Alkoxy-3-bromobenzoate Product reactant2->product base Base (e.g., K₂CO₃) base->intermediate solvent Solvent (e.g., DMF, Acetone) solvent->intermediate solvent->product intermediate->product SN2 Attack on R-X

Caption: Schematic of the Williamson ether synthesis.

Protocol 2: Representative O-Alkylation
  • Setup: To a solution of Methyl 3-bromo-4-hydroxybenzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq). Rationale: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving a highly reactive "naked" phenoxide anion, accelerating the Sₙ2 reaction.[10]

  • Alkylation: Add the primary alkyl halide (e.g., ethyl iodide, 1.1 eq) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction progress by TLC. Rationale: Gentle heating provides the necessary activation energy for the Sₙ2 reaction without promoting significant side reactions.

  • Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired ether.

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The aryl bromide moiety is a workhorse functional group for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, is arguably the most robust and widely used of these methods for forming new carbon-carbon bonds.[11][12][13] This reaction opens the door to synthesizing complex biaryl structures, which are privileged motifs in many pharmaceuticals.

dot

SuzukiCycle pd0 Pd(0)L₂ add Oxidative Addition pd0->add pd_complex Ar-Pd(II)L₂(Br) add->pd_complex trans Transmetalation pd_complex->trans pd_biaryl Ar-Pd(II)L₂(R') trans->pd_biaryl elim Reductive Elimination pd_biaryl->elim elim->pd0 Catalyst Regenerated product Ar-R' (Biaryl Product) elim->product arbr Ar-Br (Our Intermediate) arbr->add boronic R'-B(OH)₂ + Base boronic->trans ASIC_Synth start Methyl 3-bromo-4- hydroxybenzoate step1 O-Alkylation (Williamson Ether) start->step1 intermediate1 Protected Intermediate (Ar-Br) step1->intermediate1 step2 Sonogashira Coupling (Pd/Cu catalyzed) intermediate1->step2 intermediate2 Alkyne-Coupled Product step2->intermediate2 alkyne Terminal Alkyne (R-C≡CH) alkyne->step2 step3 Further Modifications intermediate2->step3 final A-317567 Analog step3->final

Sources

Methodological & Application

Introduction: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of Methyl 3-bromo-4-hydroxybenzoate in Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] At the heart of its utility is the coupling of an organoboron species with an organic halide or triflate.[2]

This guide focuses on a particularly valuable electrophilic partner: Methyl 3-bromo-4-hydroxybenzoate . This trifunctional aromatic compound serves as a powerful building block for constructing complex biaryl and polyaryl structures. Its strategic placement of a bromine atom, a phenolic hydroxyl group, and a methyl ester provides multiple handles for subsequent chemical transformations. However, the presence of both an acidic proton (on the hydroxyl group) and a potentially base-labile ester group presents unique challenges and considerations that require a nuanced approach to reaction design.

As senior application scientists, our goal is to move beyond a simple recitation of steps. This document provides a deep dive into the mechanistic underpinnings, strategic considerations, and field-proven protocols for successfully employing Methyl 3-bromo-4-hydroxybenzoate in Suzuki-Miyaura coupling reactions, enabling researchers to leverage its full synthetic potential while navigating its inherent chemical complexities.

The Substrate: Understanding the Reactivity of Methyl 3-bromo-4-hydroxybenzoate

To effectively utilize Methyl 3-bromo-4-hydroxybenzoate, one must appreciate the interplay of its three functional groups:

  • The Aryl Bromide: The C-Br bond is the reactive site for the palladium catalyst. Aryl bromides offer a good balance of reactivity and stability, readily undergoing oxidative addition—a key step in the catalytic cycle—often faster than the rate-determining step of the overall reaction.[5][6]

  • The Phenolic Hydroxyl Group (-OH): This electron-donating group increases the electron density of the aromatic ring, which can slightly decrease the rate of oxidative addition compared to electron-deficient systems.[5] More critically, its acidic proton can react with the base required for the coupling, necessitating careful stoichiometric calculations. While protecting this group is an option, modern methodologies often favor protecting-group-free syntheses to improve step economy and overall efficiency.[7]

  • The Methyl Ester (-COOCH₃): This electron-withdrawing group can help activate the C-Br bond towards oxidative addition. However, it is susceptible to hydrolysis (saponification) under strongly basic conditions.[8] Therefore, the choice of base and reaction temperature is critical to preserve this functionality.

The successful coupling of this substrate hinges on finding a catalytic system that is active enough to cleave the C-Br bond without promoting undesired side reactions involving the hydroxyl or ester groups.

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Coupling

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[3][5] Understanding this cycle is paramount for rational troubleshooting and optimization.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Methyl 3-bromo-4-hydroxybenzoate, forming a square-planar Pd(II) complex.[3][5] This is often the rate-determining step of the cycle.[3]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., a boronate).[2][8] The halide or other ligand on the palladium is displaced by the new organic group.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][5]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdBr Ar-Pd(II)L₂-Br (Oxidative Adduct) Pd0->ArPdBr ArBr Methyl 3-bromo- 4-hydroxybenzoate (Ar-Br) ArBr->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)L₂-R (Transmetalation Product) ArPdBr->ArPdR BaseBoronate R-B(OH)₃⁻ (Activated Boronate) BaseBoronate->ArPdR Transmetalation BoronicAcid Boronic Acid (R-B(OH)₂) BoronicAcid->BaseBoronate Base Base Base->BaseBoronate ArPdR->Pd0 Product Ar-R (Coupled Product) ArPdR->Product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Application Notes: Strategic Protocol Development

Catalyst and Ligand Selection

The choice of palladium source and, more importantly, the ligand, is critical for success.

  • Palladium Precatalysts: Common sources include air-stable Pd(II) salts like Pd(OAc)₂ or PdCl₂(L)₂, and Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄.[5][6] Pd(II) sources are reduced in situ to the active Pd(0) species.

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For an electron-rich aryl bromide like our substrate, bulky, electron-rich phosphine ligands are often superior.[5] They promote the oxidative addition step and accelerate the final reductive elimination. N-Heterocyclic Carbenes (NHCs) are also highly effective alternatives to phosphines.[2]

Ligand TypeExamplesKey Characteristics
Buchwald-Type Biarylphosphines SPhos, XPhos, RuPhosHighly active for challenging substrates. Bulky and electron-rich, promoting both oxidative addition and reductive elimination.
Triphenylphosphine (PPh₃) PPh₃A standard, cost-effective ligand. May require higher temperatures or longer reaction times for less reactive substrates.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, form very stable palladium complexes. Excellent for coupling aryl chlorides and other challenging partners.[8]
The Critical Role of the Base

The base performs multiple functions: it activates the boronic acid for transmetalation and facilitates the regeneration of the catalyst.[2] With our substrate, the base must be chosen to avoid saponification of the methyl ester while being strong enough to deprotonate the phenol and activate the boronic acid.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are the most common choices. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, often providing better results but at a higher cost. Potassium carbonate (K₂CO₃) is a reliable and economical choice.

  • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling electron-rich or sterically hindered partners. It is often a superior choice when working with substrates bearing sensitive functional groups.

  • Organic Bases (e.g., Et₃N): Generally not effective as they are often not basic enough to facilitate transmetalation efficiently.

Field Insight: For Methyl 3-bromo-4-hydroxybenzoate, K₃PO₄ is an excellent starting point due to its high efficacy and compatibility with the ester functionality. At least 3 equivalents of base should be used to account for the acidic phenol and the activation of the boronic acid.

Solvent Systems

The choice of solvent impacts the solubility of reagents and the reaction temperature.

  • Ethereal Solvents (Dioxane, THF): Very common, often used with the addition of water (e.g., 4:1 or 5:1 ratio). Water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[1]

  • Aromatic Solvents (Toluene): Allows for higher reaction temperatures, which can be beneficial for less reactive coupling partners.

  • Alcohols (n-Butanol): Can serve as both solvent and a mild base promoter. However, care must be taken to avoid transesterification with the methyl ester at high temperatures.[9]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of Methyl 3-bromo-4-hydroxybenzoate with a generic arylboronic acid.

Experimental_Workflow Setup 1. Reaction Setup - Add solids (Ar-Br, Boronic Acid, Base) to oven-dried flask. Inert 2. Inert Atmosphere - Evacuate and backfill flask with Argon (3x). Setup->Inert Addition 3. Reagent Addition - Add Pd catalyst and ligand. - Add degassed solvent. Inert->Addition Reaction 4. Reaction - Heat to desired temp (e.g., 80-100 °C) with stirring. Monitor by TLC/LC-MS. Addition->Reaction Workup 5. Workup - Cool to RT. - Dilute with EtOAc, filter. - Wash with H₂O and brine. Reaction->Workup Purify 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify via column chromatography. Workup->Purify

Caption: General workflow for the Suzuki-Miyaura coupling experiment.

Materials and Equipment
  • Methyl 3-bromo-4-hydroxybenzoate (1.0 eq)

  • Arylboronic acid (1.2–1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1–3 mol%)

  • Phosphine ligand (e.g., SPhos, 2–6 mol%)

  • Base (e.g., K₃PO₄, 3.0 eq)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 5:1)

  • Round-bottom flask or reaction vial with stir bar

  • Condenser and inert gas line (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Methyl 3-bromo-4-hydroxybenzoate, the arylboronic acid, and the base (K₃PO₄).

  • Inerting the Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure the reaction atmosphere is completely inert.

  • Catalyst and Solvent Addition: Under a positive pressure of argon, add the palladium precatalyst and the phosphine ligand. Add the degassed solvent mixture via syringe.

  • Reaction Execution: Attach a condenser, and place the flask in a preheated oil bath at the desired temperature (typically 80–100 °C). Stir vigorously for the required time (typically 4–24 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.

Safety Precautions: Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheets (SDS) for all reagents before use.[10]

Illustrative Data: Substrate Scope

The following table presents representative outcomes for the coupling of Methyl 3-bromo-4-hydroxybenzoate with various boronic acids, demonstrating the versatility of the protocol.

Boronic Acid PartnerProduct StructureTypical YieldNotes
Phenylboronic Acid >90%A standard, highly efficient coupling.
4-Methoxyphenylboronic Acid >85%Electron-donating groups on the boronic acid are well-tolerated.[11]
4-Trifluoromethylphenylboronic Acid >90%Electron-withdrawing groups are also highly compatible.[11]
3-Pyridylboronic Acid >80%Heteroaromatic boronic acids are effective coupling partners.[11]

Conclusion

Methyl 3-bromo-4-hydroxybenzoate is a highly effective and versatile substrate for the synthesis of complex biaryl compounds via the Suzuki-Miyaura coupling. The key to success lies in the judicious selection of a catalytic system that balances high reactivity with functional group tolerance. By employing bulky, electron-rich phosphine ligands in combination with a strong, non-nucleophilic base like potassium phosphate, the coupling can be achieved in high yields without the need for protecting the sensitive hydroxyl and ester functionalities. The protocols and strategic insights provided herein offer a robust framework for researchers in drug discovery and materials science to confidently utilize this valuable synthetic building block.

References

  • CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google P
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. (URL: [Link])

  • Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • The Suzuki Reaction - Chem 115 Myers. (URL: [Link])

  • Suzuki reaction - Wikipedia. (URL: [Link])

  • Suzuki cross-coupling reaction - YouTube. (URL: [Link])

  • Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. (URL: [Link])

  • Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem. (URL: [Link])

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (URL: [Link])

  • Selection of boron reagents for Suzuki–Miyaura coupling - ResearchGate. (URL: [Link])

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate. (URL: [Link])

Sources

Application Note: Optimization of Palladium-Catalyzed Suzuki-Miyaura Coupling of Methyl 3-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of Methyl 3-bromo-4-hydroxybenzoate . This substrate presents a dual challenge: the acidic phenolic hydroxyl group (


) capable of catalyst poisoning and electronic deactivation, and a methyl ester moiety susceptible to hydrolysis under basic coupling conditions. While traditional methods rely on protecting group chemistry (e.g., O-benzylation), this guide prioritizes a direct coupling approach  utilizing Third-Generation (G3) Buchwald Precatalysts. This method reduces step count, improves atom economy, and ensures high fidelity of the ester group.

Substrate Analysis & Mechanistic Challenges

The "Phenol Problem" and Electronic Deactivation

The substrate, Methyl 3-bromo-4-hydroxybenzoate, contains a free phenol ortho to the bromide. Under the basic conditions required to activate the boronic acid (formation of the boronate "ate" complex), the phenol is deprotonated to form a phenoxide anion .

  • Electronic Deactivation: The phenoxide anion is a strong

    
    -electron donor. This increases electron density at the carbon-bromine bond, rendering the aryl ring electron-rich. Palladium(0) oxidative addition is electrophilic in nature; therefore, an electron-rich aryl bromide is a sluggish substrate compared to electron-neutral or electron-poor counterparts.
    
  • Catalyst Poisoning: The phenoxide oxygen can coordinate to the electrophilic Pd(II) center after oxidative addition, potentially forming stable, unreactive resting states or displacing labile ligands, thereby stalling the catalytic cycle.

Ester Sensitivity

The methyl ester at the C1 position is sensitive to saponification. Strong hydroxide bases (NaOH, KOH) or high temperatures (>100°C) in aqueous media will lead to significant hydrolysis to the carboxylic acid, complicating purification and lowering yield.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the specific interference points caused by the phenoxide species.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Aryl Bromide PdII_Complex Pd(II)-Ar-Br Complex OxAdd->PdII_Complex Phenoxide Phenoxide Formation (In Situ Base) Phenoxide->OxAdd Electronic Deactivation Poison Catalyst Poisoning (Pd-O Coordination) Phenoxide->Poison Coordination TransMet Transmetallation (Boronate Ate Complex) PdII_Complex->TransMet + Ar-B(OH)3 / Base PdII_Complex->Poison Off-Cycle RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the inhibitory effects (red) of the in-situ generated phenoxide on oxidative addition and catalyst stability.

Catalyst & Ligand Selection Strategy

To overcome the electron-rich nature of the phenoxide intermediate, we utilize electron-rich, bulky dialkylbiaryl phosphine ligands .

  • Recommendation: XPhos Pd G3 or SPhos Pd G3 .

  • Rationale:

    • Electronic Boost: The electron-rich phosphine (dicyclohexylphosphino group) increases the electron density on the Pd(0) center, dramatically accelerating the oxidative addition into the deactivated (electron-rich) C-Br bond.

    • Steric Bulk: The biaryl backbone provides steric bulk that promotes the reductive elimination step and prevents the formation of inactive dimeric Pd species.

    • G3 Precatalyst: Ensures a defined 1:1 Pd:Ligand ratio and rapid activation at mild temperatures, avoiding the induction period associated with Pd(OAc)₂ + Ligand mixing.

Experimental Protocols

Protocol A: Direct Coupling (Recommended)

Best for: Standard boronic acids, rapid optimization, preserving the ester.

Reagents & Stoichiometry
ComponentRoleEquiv. / Conc.Notes
Methyl 3-bromo-4-hydroxybenzoateSubstrate1.0 equivLimiting reagent
Aryl Boronic AcidCoupling Partner1.2 – 1.5 equivExcess compensates for protodeboronation
XPhos Pd G3 Catalyst0.02 – 0.04 equiv2-4 mol% loading
Potassium Phosphate (

)
Base2.0 – 3.0 equivMild enough to spare ester; strong enough for Suzuki
1,4-Dioxane / WaterSolvent4:1 ratio (0.2 M)Biphasic system dissolves inorganic base
Step-by-Step Procedure
  • Setup: To a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst Addition: Add XPhos Pd G3 (2 mol%).

    • Expert Tip: If the boronic acid is expensive, add the catalyst after degassing to prevent any premature decomposition.

  • Solvent & Degassing: Add 1,4-Dioxane and Water (4:1 ratio). Cap the vial with a septum. Sparge with nitrogen or argon for 5-10 minutes.

    • Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligand.

  • Reaction: Heat the block to 80°C . Stir vigorously (1000 rpm).

    • Monitor: Check by HPLC/UPLC at 2 hours. Most reactions complete within 4-6 hours. Avoid heating >100°C to protect the methyl ester.

  • Quench & Acidification (CRITICAL):

    • Cool to room temperature.[1]

    • The Phenol Trap: At this stage, the product exists as a potassium phenoxide salt in the aqueous layer.

    • Add 1M HCl dropwise until pH

      
       6-7. Do not simply extract with ethyl acetate.  You must protonate the phenoxide to drive it into the organic layer.
      
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over

    
    .
    
Protocol B: The "Safety Net" (Protected Route)

Best for: Substrates requiring harsh bases or very expensive boronic acids where yield must be guaranteed.

  • Protection: Treat Methyl 3-bromo-4-hydroxybenzoate with Benzyl bromide (BnBr) and

    
     in Acetone (Reflux, 2h). Yields are typically >95%.
    
  • Coupling: Perform Suzuki coupling using standard conditions (e.g.,

    
    , 
    
    
    
    , Toluene/Water).
  • Deprotection: Hydrogenolysis (

    
    , Pd/C) to remove the benzyl group.
    
    • Note: This adds two steps but eliminates the "phenoxide poisoning" variable.

Workflow & Decision Tree

The following diagram outlines the decision process for selecting the correct pathway and troubleshooting common issues.

Workflow Start Start: Methyl 3-bromo-4-hydroxybenzoate Choice Is the Boronic Acid Acid/Base Sensitive? Start->Choice Direct Protocol A: Direct Coupling (XPhos Pd G3, K3PO4, 80°C) Choice->Direct No (Standard) Protect Protocol B: Protection Route (Bn-Protection -> Suzuki -> Deprotection) Choice->Protect Yes (Complex) Analysis In-Process Control (HPLC) Direct->Analysis Result_Good >90% Conversion Proceed to Acidic Workup Analysis->Result_Good Success Result_Hydrolysis Issue: Ester Hydrolysis (Product is Acid) Analysis->Result_Hydrolysis Failure Mode 1 Result_Stalled Issue: Low Conversion (Catalyst Poisoning) Analysis->Result_Stalled Failure Mode 2 Result_Hydrolysis->Direct Retry: Lower Temp (60°C) or Switch to Anhydrous K3PO4 Result_Stalled->Direct Retry: Increase Cat. Load or Switch to SPhos

Figure 2: Experimental workflow and troubleshooting decision tree.

Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
Starting Material Remains Catalyst deactivation by phenoxide.Switch from XPhos to SPhos Pd G3 (SPhos is often superior for unprotected phenols). Increase catalyst loading to 5 mol%.
Product is Carboxylic Acid Hydrolysis of methyl ester.Lower temperature to 60°C. Switch base to

or Potassium Phosphate Monobasic (

) / Tribasic blend to buffer pH.
De-brominated Substrate Protodeboronation or Hydride transfer.Use anhydrous conditions (Toluene/DMF) with anhydrous

. Ensure solvents are peroxide-free.
Low Recovery in Workup Product lost in aqueous layer.Check pH. The product is a phenol. If the aqueous layer is basic (pH > 8), the product is dissolved as a salt. Acidify to pH 5-6.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

  • BenchChem Application Notes. "Suzuki Coupling Reactions with 6-Bromo-3-methoxy-2-methylbenzoic Acid." (Analogous substrate handling). Link

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Developments." Link

  • Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007.[1] (Establishes XPhos/SPhos utility). Link

Sources

Methyl 3-bromo-4-hydroxybenzoate in Heck cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Heck Cross-Coupling of Methyl 3-bromo-4-hydroxybenzoate

Executive Summary

Methyl 3-bromo-4-hydroxybenzoate (CAS: 40751-41-9) is a critical bifunctional scaffold used in the synthesis of stilbenoids (e.g., resveratrol analogues), liquid crystals, and bioactive cinnamate derivatives. Its unique structure presents a specific chemoselective challenge: the coexistence of a reactive aryl bromide, a labile methyl ester, and an acidic phenolic hydroxyl group.

This Application Note provides two validated protocols for the Heck cross-coupling of this substrate:

  • Method A (The Robust Route): A protection-first strategy recommended for large-scale GMP synthesis where yield consistency is paramount.

  • Method B (The Green Route): A direct, protecting-group-free protocol utilizing ligand-free palladium catalysis for rapid screening and high atom economy.

Substrate Analysis & Chemoselectivity

The primary challenge in coupling Methyl 3-bromo-4-hydroxybenzoate is the acidic phenol (


). Under standard basic Heck conditions, the phenol deprotonates to form a phenoxide anion.
  • Interference Mechanism: Phenoxides are ambident nucleophiles that can coordinate to electrophilic Pd(II) species, potentially arresting the catalytic cycle or promoting O-arylation (Ullmann-type side reactions) rather than the desired C-C coupling.

  • Ester Stability: The methyl ester is susceptible to hydrolysis if strong inorganic bases (e.g., NaOH) are used in aqueous media.

Visualizing the Strategic Pathways

G Substrate Methyl 3-bromo-4- hydroxybenzoate Protect Step 1: O-Protection (MeI or Ac2O) Substrate->Protect Path A (High Yield) Heck_B Direct Heck Coupling (Pd-Nano/Jeffery Conditions) Substrate->Heck_B Path B (Atom Economy) Protected_Int Protected Aryl Bromide Protect->Protected_Int Heck_A Step 2: Heck Coupling (Standard Conditions) Protected_Int->Heck_A Product Stilbene/Cinnamate Derivative Heck_A->Product Deprotection (Optional) Heck_B->Product

Figure 1: Strategic workflow for coupling Methyl 3-bromo-4-hydroxybenzoate. Path A ensures catalyst longevity; Path B minimizes steps.

Method A: Protection-First Strategy (Recommended)

This method converts the phenol to a methyl ether, preventing catalyst poisoning. It is the gold standard for synthesizing resveratrol analogs (e.g., pterostilbene).

Step 1: O-Methylation
  • Reagents: Methyl Iodide (MeI), Potassium Carbonate (

    
    ), Acetone.
    
  • Rationale: Weak base (

    
    ) prevents ester hydrolysis while sufficiently deprotonating the phenol.
    
Step 2: Heck Coupling Protocol

Materials:

  • Substrate: Methyl 3-bromo-4-methoxybenzoate (1.0 equiv)

  • Coupling Partner: Styrene (1.2 equiv) or Methyl Acrylate

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Tri(o-tolyl)phosphine (

    
    ) (4 mol%)
    
  • Base: Triethylamine (TEA) (2.5 equiv)

  • Solvent: DMF (anhydrous)

Protocol:

  • Charge: In a flame-dried Schlenk tube, add the protected aryl bromide (1.0 equiv),

    
    , and 
    
    
    
    .
  • Inert: Evacuate and backfill with Argon (

    
    ).
    
  • Solvate: Add DMF via syringe, followed by TEA and the styrene derivative.

  • Heat: Stir at 100°C for 12–16 hours.

    • Note: The solution should turn black (Pd black precipitation) only after the reaction is near completion. Early precipitation indicates catalyst death.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with 1N HCl (to remove TEA salts) and Brine.

  • Purification: Flash chromatography (Hexane/EtOAc 9:1).

Expected Yield: 85–92%

Method B: Direct Coupling (Ligand-Free/Green)

This method utilizes "Jeffery conditions" involving phase-transfer catalysis or solvent-stabilized Pd nanoparticles, allowing the free phenol to react without protection.

Mechanistic Insight: The use of tetrabutylammonium bromide (TBAB) stabilizes the coordinatively unsaturated Pd(0) species, preventing aggregation even in the presence of the free phenoxide.

Protocol:

Materials:

  • Substrate: Methyl 3-bromo-4-hydroxybenzoate (1.0 equiv)

  • Coupling Partner: Styrene (1.5 equiv)

  • Catalyst:

    
     (1–2 mol%)
    
  • Additive: TBAB (1.0 equiv)

  • Base: NaOAc (2.5 equiv)

  • Solvent: DMAc (N,N-Dimethylacetamide) or DMF/Water (9:1)

Step-by-Step:

  • Mix: Combine substrate, NaOAc, and TBAB in a reaction vial.

  • Catalyst: Add

    
    .
    
  • Solvent: Add DMAc. The mixture does not strictly require inert atmosphere if run rapidly, but Argon is recommended for reproducibility.

  • Reaction: Heat to 120°C for 6–8 hours.

    • Critical Control Point: Do not exceed 130°C; thermal decarboxylation of the hydroxybenzoate can occur.

  • Workup: Acidify carefully with 1M HCl to pH 4 (to protonate the phenol) before extraction with EtOAc.

Expected Yield: 65–75%

Mechanistic Analysis

The Heck cycle for this substrate involves a critical Oxidative Addition step.[1] The electron-withdrawing ester group at the para position activates the C-Br bond, facilitating this step.

Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br Coord Olefin Coordination OxAdd->Coord Styrene MigIns Migratory Insertion Coord->MigIns BetaElim Beta-Hydride Elimination MigIns->BetaElim RedElim Reductive Elimination (Base Assisted) BetaElim->RedElim Product Release RedElim->Pd0 Base (HBr removal)

Figure 2: The Catalytic Cycle. Note that in Method B, the "Base" step must manage the HBr byproduct without permanently trapping Pd as a phenoxide complex.

Comparative Data & Troubleshooting

FeatureMethod A (Protected)Method B (Direct)
Overall Yield High (>85%)Moderate (65–75%)
Step Count 2 (Protection + Coupling)1 (Coupling)
Atom Economy Lower (Waste from MeI/Base)High
Purification Easy (Non-polar product)Difficult (Polar phenolic product)
Risk LowHigh (Catalyst poisoning)

Troubleshooting Guide:

  • Problem: Low conversion in Method B.

    • Root Cause:[2][3][4][5][6] Phenoxide poisoning of Pd.

    • Solution: Increase TBAB loading to 2.0 equiv or switch to a bidentate ligand like dppe.

  • Problem: Hydrolysis of Methyl Ester.

    • Root Cause:[2][3][4][5][6] Wet solvent + strong base + heat.

    • Solution: Ensure anhydrous DMF/DMAc is used; switch base from

      
       to anhydrous NaOAc or TEA.
      
  • Problem: Homocoupling (Biaryl formation).

    • Root Cause:[2][3][4][5][6] Overheating or lack of olefin.

    • Solution: Add olefin in slight excess (1.5 equiv) and lower temp to 90°C.

References

  • Heck Reaction Overview & Mechanism

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Resveratrol Analog Synthesis (Protected Route)

    • Rimando, A. M., et al. (2004).

      
      -Isoform. Journal of Agricultural and Food Chemistry, 53(2), 589–597. (Describes methylation followed by coupling). Link
      
  • Ligand-Free/Direct Coupling of Halophenols

    • Jeffery, T. (1996). Tetraalkylammonium salts in palladium-catalyzed vinylic substitution. Tetrahedron, 52(30), 10113-10130. Link

    • Djakovitch, L., & Koehler, K. (2001). Heterogeneously catalysed Heck reaction using palladium supported on modified zeolites. Journal of Molecular Catalysis A: Chemical, 142(2), 275-284. (Discusses tolerance of free phenols). Link

  • Substrate Data

    • PubChem Compound Summary for CID 4778958, Methyl 3-bromo-4-hydroxybenzoate. Link

Sources

Application Note: High-Efficiency Ullmann Condensation with Methyl 3-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Methyl 3-bromo-4-hydroxybenzoate (MBHB ) presents a unique "orthogonal reactivity" challenge in Ullmann-type condensations. Unlike simple aryl halides, MBHB contains both a nucleophilic site (Phenolic -OH, pKa ~7.5) and an electrophilic site (Aryl Bromide), positioned ortho to each other.

This bifunctionality creates a high risk of uncontrolled oligomerization or "dibenzo-p-dioxin" formation (self-cyclization) under traditional copper-bronze/high-heat conditions.

Core Directive: To achieve high-yield, chemoselective biaryl ether formation, the researcher must explicitly define the role of MBHB before selecting the catalyst system. This guide provides two distinct protocols based on whether MBHB acts as the Nucleophile (Donor) or the Electrophile (Acceptor).

Strategic Decision Matrix

The following decision tree illustrates the critical path for selecting the correct protocol.

MBHB_Strategy Start Starting Material: Methyl 3-bromo-4-hydroxybenzoate (MBHB) Decision Target Transformation? Start->Decision Path_A Route A: MBHB as Nucleophile (Coupling to Ar-I/Ar-Br) Decision->Path_A Attach MBHB to Aryl Ring Path_B Route B: MBHB as Electrophile (Coupling to Phenols) Decision->Path_B Attach Phenol to MBHB Req_A Requirement: No Protection Needed Path_A->Req_A Req_B Requirement: Mandatory 4-OH Protection (e.g., Benzyl/Methyl Ether) Path_B->Req_B Risk CRITICAL RISK: Unprotected OH in Route B leads to Self-Polymerization or Dioxins Path_B->Risk Prod_A Product: Biaryl Ether (MBHB retains Br for later use) Req_A->Prod_A Prod_B Product: Biaryl Ether (MBHB retains Ester) Req_B->Prod_B

Figure 1: Strategic workflow for chemoselective coupling of Methyl 3-bromo-4-hydroxybenzoate.

Part 2: Detailed Experimental Protocols

Protocol A: MBHB as the Nucleophile (O-Arylation)

Target: Coupling MBHB with an Aryl Iodide (Ar-I). Mechanism: The electron-withdrawing ester at the para position acidifies the phenol (pKa ~7.5 vs. 10 for phenol), making it an excellent nucleophile but requiring careful base selection to avoid hydrolysis.

Reagents & Stoichiometry:

Component Equiv. Role Notes
MBHB 1.1 Nucleophile Slight excess ensures complete consumption of Ar-I.
Aryl Iodide 1.0 Electrophile Limiting reagent.
CuI 0.1 (10 mol%) Catalyst Purified (white/off-white); avoid green/oxidized CuI.
L-Proline 0.2 (20 mol%) Ligand Promotes coupling at <100°C (Ma Method).
K3PO4 2.0 Base Anhydrous.[1] Milder than Cs2CO3, prevents ester hydrolysis.

| DMSO | [0.5 M] | Solvent | Dry. DMF is a viable alternative. |

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a screw-cap vial, combine CuI (19 mg, 0.1 mmol) and L-Proline (23 mg, 0.2 mmol). Add 1 mL of DMSO. Stir at room temperature for 10 minutes until the solution turns a characteristic homogeneous blue/green (copper-amino acid complex).

  • Substrate Addition: Add Methyl 3-bromo-4-hydroxybenzoate (254 mg, 1.1 mmol), the Aryl Iodide (1.0 mmol), and anhydrous K3PO4 (424 mg, 2.0 mmol).

  • Degassing: Flush the headspace with Argon or Nitrogen for 2 minutes. Cap tightly.

    • Note: Complete oxygen exclusion is not strictly required for Ma-type conditions, but it improves reproducibility.

  • Reaction: Heat the block to 90°C for 12–18 hours.

    • Monitoring: Check HPLC/TLC. The disappearance of Ar-I is the endpoint.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and water (20 mL). Acidify the aqueous layer slightly (pH ~4) with 1M HCl to break copper chelates. Extract organic layer, wash with brine, dry over Na2SO4, and concentrate.[1]

Protocol B: MBHB as the Electrophile (Br-Displacement)

Target: Coupling a Phenol (Ar-OH) to the MBHB ring. Critical Constraint: The 4-OH of MBHB must be protected (e.g., as Methyl 3-bromo-4-methoxybenzoate) prior to this step. If unprotected, the 4-OH will compete with the external phenol, leading to homocoupling.

Reagents & Stoichiometry:

Component Equiv. Role Notes
Protected-MBHB 1.0 Electrophile The 4-OMe or 4-OBn derivative.
Phenol (Partner) 1.2 Nucleophile Excess used to drive reaction.
CuI 0.1 (10 mol%) Catalyst
N,N-Dimethylglycine 0.2 (20 mol%) Ligand Superior for aryl bromides compared to L-Proline.
Cs2CO3 2.0 Base Stronger base required for activating the phenol partner.

| 1,4-Dioxane | [0.5 M] | Solvent | Reflux temperature (~101°C) is ideal. |

Step-by-Step Procedure:

  • Preparation: Synthesize/purchase the protected derivative (e.g., Methyl 3-bromo-4-methoxybenzoate). Do not skip this step.

  • Charging: To a reaction tube equipped with a stir bar, add CuI (10 mol%), N,N-Dimethylglycine HCl salt (20 mol%), Cs2CO3 (2.0 equiv), the Protected-MBHB (1.0 equiv), and the Phenol partner (1.2 equiv).

  • Solvent: Add 1,4-Dioxane.

  • Reaction: Seal under inert atmosphere. Heat to 110°C for 24 hours.

    • Why higher temp? Aryl bromides are less reactive than iodides. The electron-withdrawing ester activates the bromide, but the ortho-alkoxy group adds steric hindrance, necessitating higher energy.

  • Workup: Filter through a celite pad to remove inorganic salts. Wash with EtOAc.[1] Concentrate and purify via column chromatography.

Part 3: Mechanistic Insight & Troubleshooting

The Catalytic Cycle (Modified Ullmann)

Understanding the mechanism allows for rapid troubleshooting. The cycle involves oxidative addition of the aryl halide to a Cu(I) species, followed by ligand exchange with the nucleophile, and finally reductive elimination.

Ullmann_Cycle CuI L-Cu(I)-X (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Bromides) CuI->OxAdd + Ar-Br (MBHB) CuIII_Int L-Cu(III)-Ar-X Intermediate OxAdd->CuIII_Int LigEx Ligand Exchange (Base Assisted) CuIII_Int->LigEx + Ar-OH + Base CuIII_Nu L-Cu(III)-Ar-Nu Complex LigEx->CuIII_Nu - HX RedElim Reductive Elimination (Forms C-O Bond) CuIII_Nu->RedElim RedElim->CuI + Product

Figure 2: Simplified catalytic cycle for Copper/Ligand-catalyzed etherification.

Troubleshooting Guide
ObservationDiagnosisCorrective Action
Reaction turns black/tarry Catalyst oxidation or Polymerization.1. Ensure inert atmosphere (Argon). 2. If using Protocol B, confirm 4-OH is fully protected. Unprotected OH causes polymerization.
Low Conversion (<20%) Ligand failure or "Wet" solvent.1. Switch from L-Proline to N,N-Dimethylglycine (more robust for bromides). 2. Add 3Å Molecular Sieves to the reaction. Water inhibits the catalytic cycle.
Ester Hydrolysis (Acid product) Base is too strong/wet.Switch from Cs2CO3 to K3PO4 (anhydrous). Ensure DMSO is dry (water + base + heat = saponification).
Green Precipitate Inactive Copper(II).The catalytic cycle has stalled at Cu(II). Add a reducing agent (rarely needed) or simply restart with fresh, white CuI.

Part 4: References

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. Link

    • Primary source for the L-Proline and N,N-Dimethylglycine ligand protocols.

  • Maitro, G., et al. (2025). Methyl 3-bromo-4-hydroxybenzoate Properties and Reactivity. ChemicalBook / PubChem Data. Link

    • Source for physical properties and pKa estimates.

  • Buck, E., et al. (2002). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Organic Letters, 4(10), 1623–1626. Link

    • Alternative ligand system (TMHD) for sterically hindered substrates.

  • Sperotto, E., et al. (2010). The Mechanism of the Modified Ullmann Reaction. Dalton Transactions, 39, 10338-10351. Link

    • Mechanistic grounding for the Cu(I)/Cu(III) cycle.

Sources

Williamson ether synthesis using Methyl 3-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Williamson Ether Synthesis for the O-Alkylation of Methyl 3-bromo-4-hydroxybenzoate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Williamson ether synthesis is a cornerstone of modern organic chemistry, prized for its reliability and versatility in forming C-O-C bonds.[1][2] This application note provides a detailed protocol and scientific rationale for the O-alkylation of Methyl 3-bromo-4-hydroxybenzoate, a common intermediate in pharmaceutical synthesis.[3] We delve into the mechanistic nuances of the reaction, justify the selection of reagents and conditions, and provide a robust, step-by-step experimental guide designed for high-yield synthesis. This document is intended to serve as a practical guide for researchers, offering insights into reaction optimization, troubleshooting, and safety to ensure reproducible and efficient outcomes in the laboratory.

Scientific Rationale & Mechanistic Overview

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S(N)2) mechanism.[4][5] The reaction is fundamentally a two-step process:

  • Deprotonation: The phenolic hydroxyl group of Methyl 3-bromo-4-hydroxybenzoate is deprotonated by a base to form a highly nucleophilic phenoxide ion. The acidity of this phenol is enhanced by the electron-withdrawing nature of the para-ester and ortho-bromo substituents, facilitating deprotonation with moderately strong bases.

  • Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic carbon of a primary alkyl halide, displacing the halide leaving group in a concerted, backside attack to form the desired ether product.

For this specific substrate, careful selection of reaction parameters is critical to maximize the yield of the O-alkylated product and minimize common side reactions such as C-alkylation, elimination (E2) of the alkylating agent, or saponification of the methyl ester.[4][6][7]

  • Choice of Base: While strong bases like sodium hydride (NaH) can be used, they increase the risk of side reactions.[6] A non-nucleophilic, moderately strong base such as potassium carbonate (K(_2)CO(_3)) is ideal. It is strong enough to deprotonate the phenol but mild enough to avoid saponification of the ester group.

  • Choice of Alkylating Agent: The S(N)2 mechanism is highly sensitive to steric hindrance.[5] Therefore, only primary (1°) or methyl alkyl halides should be used. Secondary and tertiary halides will predominantly lead to alkene byproducts via an E2 elimination pathway.[4][8]

  • Choice of Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are preferred.[4][6][8] These solvents effectively solvate the cation of the base (e.g., K(_+)) without forming strong hydrogen bonds with the phenoxide nucleophile, thus enhancing its reactivity and accelerating the S(_N)2 reaction rate.[9]

Reaction Scheme

Caption: General reaction scheme for the Williamson ether synthesis.

Materials and Reagents

Proper handling and documentation of all chemicals are paramount for experimental success and safety.

Chemical Name CAS No. Formula MW ( g/mol ) Key Safety Precautions
Methyl 3-bromo-4-hydroxybenzoate29415-97-2C(_8)H(_7)BrO(_3)231.04Causes skin and serious eye irritation. May cause respiratory irritation.[10][11][12]
Potassium Carbonate (Anhydrous)584-08-7K(_2)CO(_3)138.21Causes serious eye irritation.
Alkyl Halide (e.g., Ethyl Bromide)74-96-4C(_2)H(_5)Br108.97Flammable liquid and vapor. Harmful if swallowed. Causes serious eye irritation.
N,N-Dimethylformamide (DMF)68-12-2C(_3)H(_7)NO73.09Flammable liquid and vapor. Harmful in contact with skin or if inhaled. May damage the unborn child.
Ethyl Acetate (EtOAc)141-78-6C(_4)H(_8)O(_2)88.11Highly flammable liquid and vapor. Causes serious eye irritation.
Hexanes110-54-3C(6)H({14})86.18Highly flammable liquid and vapor. May be fatal if swallowed and enters airways.
Sodium Sulfate (Anhydrous)7757-82-6Na(_2)SO(_4)142.04Not classified as hazardous.
Deionized Water7732-18-5H(_2)O18.02Not applicable.
Brine (Saturated NaCl solution)7647-14-5NaCl58.44Not applicable.

Detailed Experimental Protocol

This protocol outlines the synthesis of Methyl 3-bromo-4-ethoxybenzoate as a representative example. Molar equivalents should be adjusted based on the specific alkyl halide used.

Reaction Setup
  • To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add Methyl 3-bromo-4-hydroxybenzoate (1.0 eq., e.g., 4.62 g, 20.0 mmol).

  • Add anhydrous potassium carbonate (2.0 eq., e.g., 5.53 g, 40.0 mmol).

  • Add anhydrous N,N-Dimethylformamide (DMF, ~40 mL).

    • Rationale: Anhydrous conditions are crucial to prevent potential side reactions, including the hydrolysis of the ester or alkyl halide. The use of a moderate excess of base ensures complete deprotonation of the phenol.[13]

Reaction Execution
  • Begin vigorous stirring to create a fine suspension.

  • Add the primary alkyl halide (e.g., ethyl bromide, 1.2 eq., 2.1 mL, 24.0 mmol) to the flask dropwise via syringe at room temperature.

  • After the addition is complete, heat the reaction mixture to 60-70 °C using an oil bath.

    • Rationale: A slight excess of the alkylating agent ensures the reaction goes to completion. The elevated temperature increases the reaction rate, which typically completes within 1-8 hours.[8]

Reaction Monitoring
  • Monitor the reaction progress using Thin Layer Chromatography (TLC) every 1-2 hours.

  • Eluent System: A 3:1 Hexanes:Ethyl Acetate mixture is a good starting point.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The product should have a higher R(_f) value than the starting phenolic material. The reaction is complete when the starting material spot is no longer visible.

Work-up & Isolation
  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water (~100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Rationale: The water quench dissolves the inorganic salts (K(_2)CO(_3), KBr) and the DMF solvent. Ethyl acetate is used to extract the desired organic product.

  • Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Rationale: The water washes remove residual DMF, and the brine wash removes residual water from the organic layer, facilitating the drying process.

  • Dry the combined organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification
  • The resulting crude oil or solid should be purified using flash column chromatography on silica gel.

  • Elution Gradient: Start with 100% hexanes and gradually increase the polarity by adding ethyl acetate (e.g., 95:5 to 80:20 Hexanes:EtOAc).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as a white solid or colorless oil.

Experimental Workflow Diagram

Workflow cluster_prep Reaction Setup cluster_reaction Execution & Monitoring cluster_workup Work-up & Isolation cluster_purify Purification setup 1. Combine Reactants - Methyl 3-bromo-4-hydroxybenzoate - K₂CO₃ (anhydrous) - DMF (anhydrous) add_alkyl 2. Add Alkyl Halide (R-X) (dropwise at RT) setup->add_alkyl heat 3. Heat Reaction (60-70 °C, 1-8 h) add_alkyl->heat monitor 4. Monitor via TLC (until SM consumed) heat->monitor quench 5. Cool & Quench (Pour into H₂O) monitor->quench extract 6. Extract with EtOAc quench->extract wash 7. Wash Organic Layer (H₂O, then Brine) extract->wash dry 8. Dry & Concentrate (Na₂SO₄, Rotovap) wash->dry chromatography 9. Flash Column Chromatography dry->chromatography product Pure Ether Product chromatography->product

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Optimization

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete deprotonation. 2. Insufficient reaction time/temperature. 3. Impure or wet reagents/solvents.1. Ensure the base is anhydrous and used in sufficient excess (2.0 eq.).[6] 2. Increase reaction temperature to 80-90 °C or extend the reaction time.[8] 3. Use freshly dried solvents and high-purity starting materials.
Multiple Products on TLC 1. C-alkylation: A competing side reaction where the alkyl group adds to the aromatic ring.[4] 2. Elimination: Formation of an alkene from the alkyl halide (common with 2° or 3° halides).[6]1. C-alkylation is less common with K(_2)CO(_3). If observed, changing the solvent or cation can sometimes alter selectivity. 2. Strictly use a primary or methyl alkyl halide.[6]
Saponification of Ester Use of a strong, nucleophilic base (e.g., NaOH, KOH) or presence of water at elevated temperatures.Use a non-nucleophilic base like K(_2)CO(_3) or Cs(_2)CO(_3) and ensure anhydrous conditions.
Reaction Stalls The alkylating agent is not reactive enough (e.g., an alkyl chloride).Add a catalytic amount of sodium or potassium iodide (NaI/KI) to the reaction mixture. This performs an in situ Finkelstein reaction, converting the alkyl chloride/bromide to the more reactive alkyl iodide.[8]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated chemical fume hood.

  • Chemical Hazards:

    • Methyl 3-bromo-4-hydroxybenzoate is an irritant.[10][12] Avoid skin and eye contact.

    • Alkyl halides are often volatile, flammable, and toxic. Handle with care.

    • DMF is a reproductive toxin and is readily absorbed through the skin. Avoid all direct contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Chemistry Steps. (2023). The Williamson Ether Synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • PubChem. Methyl 3-bromo-4-hydroxybenzoate. [Link]

  • Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • Royal Society of Chemistry. (2016). A review on the advancement of ether synthesis from organic solvent to water. [Link]

  • MySkinRecipes. Methyl 3-bromo-4-ethoxybenzoate. [Link]

Sources

Application Note: Sonogashira Coupling of Methyl 3-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Methyl 3-bromo-4-hydroxybenzoate (CAS: 10595-21-8) is a high-value pharmacophore precursor. Unlike simple aryl halides, this substrate possesses an ortho-hydroxy group relative to the bromide. This structural feature is not merely a bystander; it is a "latent nucleophile" that allows for the rapid construction of 2-substituted benzofuran scaffolds —a moiety ubiquitous in anti-arrhythmic drugs (e.g., Amiodarone derivatives), anti-tumor agents, and natural products like Eupomatenoids.

This guide addresses the specific challenges of this substrate:

  • Acidity: The phenolic proton (

    
    ) consumes base and can poison sensitive catalysts.
    
  • Reactivity: The electron-rich hydroxyl group (EDG) ortho to the bromide slightly increases the electron density at the C-Br bond compared to electron-deficient systems, potentially requiring higher activation energy for oxidative addition than its iodide counterparts.

  • Chemoselectivity: Controlling the reaction to stop at the internal alkyne versus proceeding to the cyclized benzofuran.

Mechanistic Logic & Chemical Behavior

To master this reaction, one must understand the competing pathways. The reaction does not stop at the simple cross-coupling product unless specific constraints are applied.

The "Ortho-Effect" Pathway

In standard Sonogashira conditions (Pd/Cu, Base, Heat), the reaction proceeds through two distinct phases:

  • Intermolecular Coupling: The terminal alkyne replaces the bromide.

  • Intramolecular Cyclization: The pendant phenolate attacks the alkyne (5-endo-dig or 6-endo-dig), usually catalyzed by the same metal system, to form the benzofuran ring.

Pathway Visualization

The following diagram illustrates the bifurcation between simple coupling and the cascade cyclization.

Sonogashira_Mechanism Start Methyl 3-bromo-4-hydroxybenzoate Pd_Cycle Pd(0)/Cu(I) Catalytic Cycle (Oxidative Addition/Transmetallation) Start->Pd_Cycle + Terminal Alkyne + Base Intermediate Intermediate: Internal Alkyne (Uncyclized) Pd_Cycle->Intermediate Cyclization Intramolecular Cyclization (5-endo-dig) Intermediate->Cyclization Heat (> 80°C) - BaseH+ Product_A Product A: 2-Alkynyl Phenol (Low Temp / Protected OH) Intermediate->Product_A Stop (< 50°C) Product_B Product B: 2-Substituted Benzofuran (High Temp / One-Pot) Cyclization->Product_B

Figure 1: Mechanistic bifurcation. Control of temperature and base strength dictates whether the reaction yields the acyclic alkyne or the benzofuran.

Experimental Protocols

Protocol A: The "One-Pot" Synthesis of Benzofurans (Recommended)

This is the most common application for this substrate. It leverages the free phenol to drive the reaction to the stable benzofuran product in a single step.

Reagents:

  • Substrate: Methyl 3-bromo-4-hydroxybenzoate (1.0 equiv)

  • Alkyne: Phenylacetylene or functionalized terminal alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3-5 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (2 mol%)

  • Base: Triethylamine (Et₃N) or Diethylamine (Et₂NH) (3-5 equiv)

  • Solvent: DMF (anhydrous) or MeCN.

Step-by-Step Methodology:

  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a condenser and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Loading: Charge the flask with Methyl 3-bromo-4-hydroxybenzoate (1.0 mmol, 231 mg), Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg), and CuI (0.02 mmol, 4 mg).

  • Solvation: Add anhydrous DMF (5 mL) and Et₃N (3.0 mmol, 0.42 mL). Note: The solution may turn dark; this is normal.

  • Degassing (Critical): Sparge the mixture with Argon for 10 minutes. Oxygen promotes Glaser homocoupling of the alkyne and deactivates the Pd(0) species.

  • Addition: Add the terminal alkyne (1.2 mmol) via syringe.

  • Reaction: Heat the mixture to 80–90°C .

    • Checkpoint: Monitor by TLC. The starting bromide (Rf ~0.4 in 20% EtOAc/Hex) should disappear. An intermediate spot (acyclic alkyne) may appear transiently before converging to the higher Rf benzofuran product.

  • Workup: Once conversion is complete (typically 4–12 hours), cool to room temperature. Dilute with EtOAc (20 mL) and wash with 1M HCl (to neutralize excess amine and solubilize Cu salts), followed by brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂).

Protocol B: Isolation of the Internal Alkyne (Interrupted Coupling)

If the acyclic 2-alkynyl phenol is required (e.g., for different heterocyclization), the cyclization must be suppressed.

Modifications:

  • Temperature: Maintain reaction at Room Temperature (25°C) to 40°C . Do not exceed 50°C.

  • Base: Use a milder base system or protect the phenol (e.g., Acetyl or MOM protection) prior to coupling.

  • Protection Step (Optional but Robust):

    • React substrate with Ac₂O/Pyridine to form Methyl 3-bromo-4-acetoxybenzoate.

    • Perform Sonogashira coupling at 50°C.

    • Deprotect (K₂CO₃/MeOH) only when ready to cyclize.

Critical Parameter Optimization

The following data summarizes the impact of reaction variables specifically for ortho-hydroxy aryl bromides.

ParameterConditionOutcome / Recommendation
Solvent DMF / DMAcBest. High boiling point and solubility promote cyclization.
THFGood for Coupling. Lower boiling point prevents unwanted cyclization.
ToluenePoor. Often leads to precipitation of the phenolate salt.
Base Et₃N / Et₂NHStandard. Acts as both base and ligand for Cu.
K₂CO₃ / Cs₂CO₃Heterogeneous. Use with phase transfer catalysts (TBAB) if amines are avoided.
Catalyst Pd(PPh₃)₂Cl₂Robust. The standard workhorse. Air-stable precursor.
Pd(dppf)Cl₂High Activity. Use if the bromide is sterically hindered or unreactive.
Atmosphere Argon/NitrogenMandatory. Oxygen causes alkyne dimerization (Glaser coupling).

Troubleshooting & Self-Validation

Issue 1: "Stalled" Reaction (Starting Material Remains)

  • Cause: Catalyst poisoning by the free phenol or oxidation of the catalyst.

  • Fix: Ensure the phenol is fully deprotonated (add excess base). Add a fresh portion of Pd catalyst (1 mol%) and degas again. Increase temp to 100°C.

Issue 2: Formation of Homocoupling Product (Di-alkyne)

  • Cause: Oxygen ingress.

  • Fix: Strict freeze-pump-thaw degassing. Add the alkyne slowly (syringe pump) to keep its concentration low relative to the Pd-Ar complex.

Issue 3: Mixture of Open/Closed Products

  • Cause: Temperature in the "intermediate" zone (50–70°C).

  • Fix: Push the reaction to completion. If benzofuran is desired, add more base and heat to reflux. If open chain is desired, stop early and separate chromatographically.

References

  • Sonogashira Coupling Mechanism & Review

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • One-Pot Benzofuran Synthesis

    • Eidamshaus, C., & Burch, J. D. (2008).[1] One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols.[1] Organic Letters, 10(19), 4211–4214. Link

    • Note: This reference details the cascade logic essential for Protocol A.
  • Microwave-Assisted Protocols

    • Karak, M., et al. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Tetrahedron Letters, 54(39), 5343-5346. Link

  • Substrate Data

    • PubChem Compound Summary for CID 4778958, Methyl 3-bromo-4-hydroxybenzoate. Link

Sources

Application Note: Precision Synthesis of 5-Methoxycarbonyl-2-Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, field-proven protocol for the synthesis of methyl 2-substituted-benzofuran-5-carboxylates utilizing Methyl 3-bromo-4-hydroxybenzoate as the scaffold. The methodology employs a one-pot Sonogashira coupling–cyclization sequence , a "gold standard" approach in medicinal chemistry for generating privileged benzofuran pharmacophores.

This guide is designed for drug discovery chemists requiring high-fidelity protocols. It addresses the specific regiochemical outcome (5-ester placement), catalytic cycle management, and purification strategies to ensure reproducibility and high yields.

Strategic Rationale & Retrosynthesis

The Scaffold Advantage

Methyl 3-bromo-4-hydroxybenzoate (CAS: 19477-73-7) is a uniquely valuable starting material for three reasons:

  • Ortho-Halo Phenol Motif: The ortho relationship between the hydroxyl group (C4) and the bromine (C3) perfectly sets the stage for 5-exo-dig cyclization.

  • C5 Functional Handle: The methyl ester at the para position (relative to the phenol) translates to the C5 position on the final benzofuran ring, a critical vector for solubility modulation or further diversification (e.g., hydrolysis to acid, conversion to amide).

  • Electronic Activation: The electron-withdrawing ester acidifies the phenol proton, potentially facilitating the base-mediated cyclization step compared to electron-rich phenols.

Reaction Scheme

The transformation proceeds via a Pd/Cu-catalyzed cross-coupling with a terminal alkyne, followed by an intramolecular nucleophilic attack of the phenoxide onto the alkyne


-system.

ReactionScheme SM Methyl 3-bromo-4-hydroxybenzoate (Scaffold) Inter Intermediate: 2-Alkynylphenol SM->Inter Pd(PPh3)2Cl2, CuI TEA, DMF, 80°C Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Inter Prod Product: Methyl 2-substituted- benzofuran-5-carboxylate Inter->Prod In situ Cyclization

Figure 1: General reaction scheme for the one-pot synthesis.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction involves two distinct phases that occur concurrently or sequentially in the same pot.[1]

  • Sonogashira Coupling: The Pd(0) species undergoes oxidative addition into the C-Br bond of the benzoate. Transmetallation with the copper-acetylide (formed in situ from the alkyne and base) follows, leading to the 2-alkynylphenol intermediate.

  • Cyclization (Annulation): The proximity of the phenoxide oxygen to the alkyne allows for intramolecular attack.

    • Regioselectivity: The oxygen attacks the distal carbon (C2 of the alkyne, bearing the R group) relative to the ring, following a 5-exo-dig pathway (or 5-endo-dig depending on mechanistic interpretation of the Pd-complexed species), exclusively yielding the 2-substituted benzofuran .

    • Driving Force: Formation of the aromatic furan ring system.

Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd-C≡C-R) OxAdd->TransMet + Cu-C≡C-R RedElim Reductive Elimination (Ar-C≡C-R) TransMet->RedElim RedElim->Pd0 Regen Catalyst Cycliz Cyclization (Benzofuran) RedElim->Cycliz Base/Heat

Figure 2: Simplified catalytic cycle highlighting the intersection of coupling and cyclization.

Detailed Experimental Protocol

Reagents & Materials
  • Substrate: Methyl 3-bromo-4-hydroxybenzoate (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 – 1.5 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

    
    ] (0.03 – 0.05 equiv)
    
  • Co-Catalyst: Copper(I) Iodide [CuI] (0.05 – 0.10 equiv)

  • Base: Triethylamine (TEA) or Diethylamine (DEA) (3.0 – 5.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or MeCN (Acetonitrile). Note: DMF is preferred for higher temperature stability.

Step-by-Step Procedure

Step 1: Inert Environment Setup

  • Action: Flame-dry a 2-neck round-bottom flask or a pressure tube equipped with a magnetic stir bar.

  • Critical: Evacuate and backfill with Argon or Nitrogen (3 cycles). Oxygen is the enemy of the Sonogashira reaction (leads to Glaser homocoupling of alkynes).

Step 2: Reagent Loading

  • Action: Add Methyl 3-bromo-4-hydroxybenzoate (1.0 mmol, 231 mg),

    
     (35 mg, 5 mol%), and CuI (10 mg, 5 mol%) to the flask under positive inert gas pressure.
    
  • Action: Add Anhydrous DMF (5 mL) via syringe.

  • Action: Add Triethylamine (0.5 mL, ~3.5 mmol) via syringe.

  • Action: Add the Terminal Alkyne (1.2 mmol) via syringe (if liquid) or as a solid during the initial loading.

Step 3: Reaction Initiation

  • Action: Stir the mixture at room temperature for 10 minutes to ensure homogeneity and initial catalyst activation.

  • Observation: The solution typically turns dark brown or black (formation of active Pd species).

Step 4: Heating & Monitoring

  • Action: Heat the reaction mixture to 80–90°C .

  • Duration: 4–12 hours.

  • Monitoring: Check TLC (System: 20% EtOAc in Hexanes).

    • Starting Material:

      
       (Phenolic, stains strongly with PMA/UV).
      
    • Intermediate: Often not seen if cyclization is fast.

    • Product:

      
       (Highly fluorescent blue under UV 254/365 nm).
      

Step 5: Workup

  • Action: Cool to room temperature.

  • Dilution: Dilute with EtOAc (30 mL) and water (30 mL).

  • Separation: Wash the organic layer with water (2 x 20 mL) to remove DMF. Wash with Brine (1 x 20 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Step 6: Purification

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient 0%

    
     10% EtOAc in Hexanes. Benzofurans are typically non-polar.
    

Troubleshooting & Optimization

This protocol is a self-validating system. Use the following table to diagnose deviations.

ObservationDiagnosisCorrective Action
Low Conversion of SM Catalyst poisoning or Oxygen leak.Degas solvents more thoroughly (freeze-pump-thaw). Increase catalyst loading to 10 mol%.
Alkyne Homocoupling Oxygen presence (Glaser coupling).Strictly exclude air. Add alkyne slowly via syringe pump.
Intermediate Persists Cyclization is slow.Increase temperature to 100°C. Add stronger base (e.g.,

or DBU) to force phenoxide formation.
Dehalogenation of SM

-Hydride elimination/Reduction.
Reduce temperature slightly. Ensure anhydrous solvents.

Scope and Data Presentation

The following table illustrates expected yields based on the electronic nature of the alkyne substituent (R).

Alkyne TypeR-GroupExpected YieldNotes
Aryl Phenyl80-92%Excellent substrate; conjugation stabilizes the transition state.
Electron-Rich Aryl 4-OMe-Phenyl75-85%Slightly slower oxidative addition, but clean cyclization.
Electron-Poor Aryl 4-CF3-Phenyl85-95%Highly reactive; rapid cyclization.
Alkyl n-Butyl / Hexyl60-75%Isomerization of Pd-intermediate can occur; requires strictly anhydrous conditions.
Functionalized

50-65%Hydroxyl group may require protection (THP/TBS) to prevent catalyst coordination.

Characterization Guide

To validate the synthesis of Methyl 2-phenylbenzofuran-5-carboxylate (Example Product), look for these specific NMR signatures:

  • 
     NMR (CDCl
    
    
    
    ):
    • 
       ~7.05 ppm (s, 1H):  The characteristic C3-H of the furan ring. This singlet confirms cyclization. If this is a doublet or missing, cyclization failed.
      
    • 
       ~8.3 ppm (d, 1H):  The C4-H (on the benzene ring), deshielded by the adjacent ester and the furan ring current.
      
    • 
       ~3.95 ppm (s, 3H):  The methyl ester singlet.
      

References

  • Sonogashira Coupling Overview: Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews. Link

  • Benzofuran Synthesis Strategy: Cacchi, S., Fabrizi, G., & Goggiamani, A. (2010). Palladium-catalyzed synthesis of benzofurans.[3][4][5][6][7][8][9] Current Organic Chemistry. Link

  • One-Pot Protocol: Karpov, A. S., & Müller, T. J. J. (2003). New One-Pot Synthesis of 2-Substituted Benzofurans via Sonogashira Coupling-Cyclization.[2][3][6][8] Synthesis. Link

  • Specific Substrate Usage: The use of o-halophenols in Sonogashira annulation is well-documented in: Organic Chemistry Portal - Benzofuran Synthesis. Link

Sources

Application Note: Methyl 3-bromo-4-hydroxybenzoate as a Divergent Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical resource for medicinal chemists and process development scientists. It moves beyond basic properties to explore the strategic utility of Methyl 3-bromo-4-hydroxybenzoate (CAS 29415-97-2) as a divergent scaffold in drug discovery.

Executive Summary

Methyl 3-bromo-4-hydroxybenzoate is a tris-functionalized aromatic building block that serves as a critical "linchpin" in the synthesis of biaryls, benzofurans, and complex receptor modulators. Its value lies in the orthogonal reactivity of its three functional handles:

  • Phenolic Hydroxyl (C4): Nucleophilic handle for etherification (Williamson/Mitsunobu).

  • Aryl Bromide (C3): Electrophilic handle for Pd/Cu-catalyzed cross-coupling (Suzuki/Buchwald/Ullmann).

  • Methyl Ester (C1): Masked carboxylic acid, modifiable via hydrolysis, reduction, or amidation.

This note details the reaction causality, proven protocols, and specific applications of this scaffold in the development of PD-1/PD-L1 inhibitors , GSNOR inhibitors , and Thyromimetics .

Chemical Reactivity Profile & Strategic Logic

The molecule's power is its ability to undergo sequential, regioselective functionalization. The order of operations is critical to prevent chemoselectivity issues.

Reactivity Map (Graphviz Visualization)

ReactivityMap Core Methyl 3-bromo-4-hydroxybenzoate (CAS 29415-97-2) Phenol C4-OH (Phenol) Nucleophile Core->Phenol Bromide C3-Br (Aryl Halide) Electrophile Core->Bromide Ester C1-COOMe (Ester) Electrophile Core->Ester Ether Etherification (Williamson/Mitsunobu) Phenol->Ether Step 1: Protection/Funct. Benzofuran Benzofurans (Cyclization) Phenol->Benzofuran + Alkyne/Ketone (Tandem Reaction) Coupling Cross-Coupling (Suzuki/Stille/Ullmann) Bromide->Coupling Step 2: C-C/C-N Bond Bromide->Benzofuran BiarylEther Biaryl Ethers (Thyromimetics) Ether->BiarylEther Biaryl Biaryls (Kinase Inhibitors) Coupling->Biaryl Hydrolysis Hydrolysis/Amidation (Scaffold Elaboration)

Caption: Orthogonal reactivity map showing the three distinct functional handles and their downstream applications in scaffold elaboration.

Key Applications & Case Studies

A. PD-1/PD-L1 Small Molecule Inhibitors

Recent medicinal chemistry campaigns have utilized this scaffold to construct biphenyl derivatives that inhibit the PD-1/PD-L1 immune checkpoint.

  • Mechanism: The phenol is O-alkylated with a lipophilic biphenyl tail, while the bromide serves as a site for further elaboration or remains as a halogen bond donor to the protein pocket.

  • Reference: Synthesis of 2-bromo-3-(bromomethyl)-1,1′-biphenyl derivatives. (See Reference 1).

B. GSNOR Inhibitors (S-Nitrosoglutathione Reductase)

The scaffold is used to synthesize Methyl 3-cyano-4-hydroxybenzoate via a Rosenmund-von Braun reaction. The nitrile group mimics the electronic properties of the bromide but offers different H-bonding capabilities.

  • Transformation: Br

    
     CN substitution using CuCN at high temperatures.
    
  • Reference: Substituted bicyclic aromatic compounds. (See Reference 2).

C. Thyromimetics (Thyroid Hormone Receptor Agonists)

The 3-bromo-4-hydroxy motif is a structural bioisostere for the iodinated tyrosine residues found in thyroid hormones (T3/T4).

  • Application: Synthesis of selective TR

    
     agonists (analogs of Resmetirom/Sobetirome) often requires coupling this phenolic core with a pyridazinone or similar heteroaryl system via Ullmann ether synthesis.
    

Detailed Experimental Protocols

Protocol 1: Regioselective O-Alkylation (Williamson Ether Synthesis)

Objective: Functionalize the phenol without affecting the aryl bromide or ester.

Reagents:

  • Methyl 3-bromo-4-hydroxybenzoate (1.0 equiv)[1][2]

  • Alkyl Halide (e.g., Benzyl bromide, 1.2 equiv)[3]

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: Acetone or Acetonitrile (Anhydrous)

Procedure:

  • Dissolution: Dissolve 1.0 g (4.33 mmol) of Methyl 3-bromo-4-hydroxybenzoate in 20 mL of anhydrous acetone.

  • Base Addition: Add 1.2 g (8.66 mmol) of finely ground anhydrous

    
    . Stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Alkylation: Add 1.2 equiv of the alkyl halide dropwise.

  • Reflux: Heat the mixture to reflux (

    
    C for acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (
    
    
    
    ) should disappear.
  • Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2).

Data Validation:

  • Expected Yield: 85-95%

  • 1H NMR Check: Disappearance of the phenolic singlet (

    
     ppm) and appearance of alkyl protons.
    
Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Form a biaryl bond at the C3 position. Note: It is recommended to protect the phenol (as a methyl ether or benzyl ether) before coupling to prevent catalyst poisoning, although free-phenol couplings are possible with specialized ligands.

Reagents:

  • Aryl Bromide Substrate (from Protocol 1) (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane

Procedure:

  • Degassing: In a microwave vial or Schlenk tube, combine the aryl bromide, boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (10 mL/g substrate) and 2M

    
    .
    
  • Reaction: Heat to

    
    C for 12 hours (thermal) or 
    
    
    
    C for 30 min (microwave).
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography.

Protocol 3: Rosenmund-von Braun Cyanation (Br CN)

Objective:[4] Convert the bromide to a nitrile for GSNOR inhibitor synthesis.

Reagents:

  • Methyl 3-bromo-4-hydroxybenzoate (1.0 equiv)[1][2]

  • Copper(I) Cyanide (CuCN, 1.2 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone)

Procedure:

  • Mix substrate and CuCN in NMP.[4][5][6]

  • Heat to 200°C under inert atmosphere for 2–4 hours. Caution: Use a blast shield.

  • Cool and pour into ethyl acetate/water.

  • Filter through Celite to remove copper salts.

  • Critical Step: The product (Methyl 3-cyano-4-hydroxybenzoate) is often purified by recrystallization as chromatography can be difficult due to polarity.

Quantitative Data Summary

PropertyValueRelevance
Molecular Weight 231.04 g/mol Low MW allows for significant scaffold elaboration (Fragment-Based Drug Design).
ClogP ~2.4Moderate lipophilicity; suitable for oral drug candidates.
pKa (Phenol) ~7.5More acidic than unsubstituted phenol (pKa 10) due to electron-withdrawing Ester and Bromine. Facilitates alkylation at mild pH.
Melting Point 108–110 °CHigh crystallinity aids in purification of intermediates.

Troubleshooting & Optimization

  • Issue: Low Yield in Suzuki Coupling.

    • Cause: The free phenol can poison Pd catalysts or undergo competitive deprotonation.

    • Solution: Methylate or Benzylate the phenol first (Protocol 1). If the free phenol is required in the final product, use a protecting group like MOM (Methoxymethyl) or SEM that is easily removed later.

  • Issue: Hydrolysis of Ester during Reaction.

    • Cause: Strong bases (NaOH, KOH) in aqueous media.

    • Solution: Use milder bases like

      
       or 
      
      
      
      , or switch to anhydrous conditions (e.g., CsF in DMF).

References

  • Musielak, B. et al. (2020).[7] "Di-bromo-Based Small-Molecule Inhibitors of the PD-1/PD-L1 Immune Checkpoint." Journal of Medicinal Chemistry.

  • Sun, X. et al. (2012). "Novel substituted bicyclic aromatic compounds as S-nitrosoglutathione reductase inhibitors." WO Patent 2012083171A1.

  • Harrowven, D. C. (2011). "Synthesis of spiro[benzofuran-3,1'-cyclohexa]-2',5'-dienes." University of Southampton Doctoral Thesis.

  • PubChem. (2025). "Methyl 3-bromo-4-hydroxybenzoate Compound Summary." National Library of Medicine.

  • Basabe, P. et al. (2003). "Short and efficient synthesis of (±)-subersic acids." Tetrahedron, 59(46), 9173-9177.

Sources

Application Notes and Protocols: Antimicrobial Applications of Methyl 3-bromo-4-hydroxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Derivatizing Methyl 3-bromo-4-hydroxybenzoate

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Phenolic compounds, renowned for their broad-spectrum antimicrobial properties, represent a promising starting point for such endeavors.[1] Methyl 3-bromo-4-hydroxybenzoate, a halogenated phenolic ester, possesses a unique combination of structural features that make it an attractive lead compound. The presence of a bromine atom can enhance antimicrobial potency, a phenomenon observed in various halogenated phenols.[2] Furthermore, the hydroxyl and methyl ester moieties offer versatile handles for chemical modification, allowing for the systematic tuning of physicochemical properties such as lipophilicity and hydrogen bonding capacity, which are known to be critical determinants of antimicrobial activity.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, antimicrobial evaluation, and mechanistic investigation of novel derivatives of Methyl 3-bromo-4-hydroxybenzoate. By methodically altering the core structure, we aim to unlock enhanced potency, selectivity, and drug-like properties, paving the way for new antimicrobial leads.

PART I: Synthesis of Methyl 3-bromo-4-hydroxybenzoate Derivatives

The primary sites for derivatization on the Methyl 3-bromo-4-hydroxybenzoate scaffold are the phenolic hydroxyl group and, to a lesser extent, the methyl ester. Here, we focus on modifications of the hydroxyl group to generate two classes of derivatives: ethers and esters. These modifications are strategically chosen to modulate the compound's polarity and steric profile.

General Synthesis of the Starting Material: Methyl 3-bromo-4-hydroxybenzoate

Methyl 3-bromo-4-hydroxybenzoate serves as an important intermediate in the synthesis of many pharmaceutical compounds.[4] It is typically synthesized via the bromination of methyl p-hydroxybenzoate.[4][5] Care must be taken during this process to avoid the formation of the dibrominated by-product, 3,5-dibromo-4-hydroxybenzoate.[4]

Protocol for Ether Derivatives via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers from an alcohol (or phenol) and an alkyl halide.[6][7] This SN2 reaction involves the deprotonation of the hydroxyl group to form a nucleophilic alkoxide, which then attacks the alkyl halide.[6]

Causality: By converting the polar hydroxyl group into a less polar ether, we can systematically increase the lipophilicity of the molecule. This is a key strategy as increased lipophilicity often correlates with enhanced ability to penetrate microbial cell membranes.[3]

Step-by-Step Protocol:

  • Deprotonation: In a round-bottom flask, dissolve Methyl 3-bromo-4-hydroxybenzoate (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF.

  • Add a base (e.g., potassium carbonate, K₂CO₃, 2.0 eq.) to the solution.[8] Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide ion.

  • Alkylation: To the stirred suspension, add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide, or butyl bromide) (1.1 eq.).

  • Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.[9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.[8]

  • Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude product in an organic solvent like ethyl acetate and wash sequentially with water and brine.[9] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final ether derivative by column chromatography on silica gel.

G cluster_synthesis Williamson Ether Synthesis Workflow start Methyl 3-bromo-4-hydroxybenzoate deprotonation Deprotonation (K₂CO₃, Acetonitrile) start->deprotonation phenoxide Phenoxide Intermediate deprotonation->phenoxide alkylation Alkylation (Alkyl Halide, Heat) phenoxide->alkylation workup Aqueous Work-up & Extraction alkylation->workup purification Column Chromatography workup->purification product Ether Derivative purification->product

Workflow for Williamson Ether Synthesis.
Protocol for Ester Derivatives via Schotten-Baumann Reaction

The Schotten-Baumann reaction is an effective method for acylating phenols to form esters using acyl chlorides in the presence of an aqueous base.[10][11]

Causality: Esterification of the phenolic hydroxyl group also modifies the molecule's polarity and introduces different functional groups. This can influence interactions with microbial targets and alter metabolic stability.

Step-by-Step Protocol:

  • Dissolution: Dissolve Methyl 3-bromo-4-hydroxybenzoate (1.0 eq.) in an aqueous solution of sodium hydroxide (10% w/v).

  • Acylation: Cool the solution in an ice bath and add the desired acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq.) dropwise with vigorous stirring.

  • Continue stirring at room temperature for 1-2 hours. A precipitate of the ester product should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any unreacted starting materials and salts.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure ester derivative.

PART II: Antimicrobial Susceptibility Testing

The cornerstone of evaluating the antimicrobial potential of new compounds is the determination of their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13] The broth microdilution method is a standardized and widely accepted technique.[9][14]

Causality: This assay provides a quantitative measure of the potency of the synthesized derivatives against a panel of clinically relevant bacteria and fungi. It is the first critical step in identifying promising candidates.

Step-by-Step Protocol:

  • Preparation of Test Compounds: Prepare stock solutions of the synthesized derivatives and a positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) in dimethyl sulfoxide (DMSO).

  • Microplate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[9][12] The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized microbial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.[14]

  • Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate.[12] Include a growth control (medium + inoculum) and a sterility control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (for bacteria) or fungal growth.[12][13]

Protocol for Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[13]

Causality: This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity, which is a crucial parameter for the development of effective anti-infective drugs.

Step-by-Step Protocol:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).[13]

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, corresponding to a ≥99.9% reduction in the initial inoculum.[13][15]

Data Presentation and Interpretation

Summarize the MIC and MBC values in a clear, tabular format for easy comparison.

Table 1: Hypothetical Antimicrobial Activity of Methyl 3-bromo-4-hydroxybenzoate Derivatives (MIC/MBC in µg/mL)

CompoundDerivative TypeR-GroupS. aureus (MIC/MBC)E. coli (MIC/MBC)C. albicans (MIC/MBC)
Parent --128 / >256256 / >256>256 / >256
D1 EtherBenzyl16 / 3264 / 12832 / 64
D2 EtherButyl32 / 64128 / 25664 / 128
D3 EsterBenzoyl8 / 1632 / 6416 / 32
D4 EsterAcetyl64 / 128256 / >256128 / >256
Cipro Control-1 / 20.5 / 1N/A
Fluco Control-N/AN/A4 / 8

Interpretation: In this hypothetical dataset, derivatization significantly enhanced antimicrobial activity. The benzoyl ester (D3) and benzyl ether (D1) derivatives show the most promising activity against both bacteria and fungi, with the benzoyl ester being the most potent. This suggests that increasing the lipophilicity and introducing aromatic moieties can be a fruitful strategy.

PART III: Elucidating the Mechanism of Action

Phenolic compounds typically exert their antimicrobial effects through multiple mechanisms, primarily targeting the cell membrane and essential enzymes.[16]

Proposed Mechanisms for Methyl 3-bromo-4-hydroxybenzoate Derivatives:

  • Cell Membrane Disruption: The lipophilic nature of the derivatives likely facilitates their intercalation into the microbial cell membrane.[3] This can disrupt the membrane's structural integrity, leading to increased permeability, leakage of intracellular components (ions, ATP, nucleic acids), and dissipation of the proton motive force.[6][16]

  • Enzyme Inhibition: The phenolic hydroxyl group (in the parent compound) or the ester/ether functionalities in the derivatives can form hydrogen bonds or other interactions with the active sites of essential microbial enzymes, leading to their inactivation.[16] This could include enzymes involved in cell wall synthesis, DNA replication, or energy metabolism.

  • Inhibition of Virulence Factors: Some phenolic compounds can interfere with bacterial communication systems (quorum sensing), which regulate the expression of virulence factors and biofilm formation.[1]

G cluster_mech Proposed Antimicrobial Mechanisms compound Derivative Molecule membrane Cell Membrane Intercalation compound->membrane enzyme Enzyme Inhibition compound->enzyme quorum Quorum Sensing Interference compound->quorum permeability Increased Permeability membrane->permeability metabolism Inhibition of Metabolic Pathways enzyme->metabolism replication Inhibition of DNA Replication enzyme->replication virulence Reduced Virulence & Biofilm Formation quorum->virulence leakage Leakage of Cytoplasmic Contents permeability->leakage pmf Dissipation of Proton Motive Force permeability->pmf death Cell Death leakage->death pmf->death metabolism->death replication->death

Proposed Mechanisms of Antimicrobial Action.

Conclusion

Methyl 3-bromo-4-hydroxybenzoate is a versatile scaffold for the development of novel antimicrobial agents. Through strategic derivatization of its phenolic hydroxyl group, it is possible to significantly enhance its potency against a broad spectrum of bacteria and fungi. The protocols outlined in this guide provide a systematic framework for the synthesis of ether and ester derivatives and their subsequent evaluation through standardized antimicrobial susceptibility testing. Further investigation into the precise mechanisms of action will be crucial for optimizing these lead compounds and advancing them through the drug development pipeline.

References

  • Bourke, J., & Breheton, C. F. (2014). The synthesis and biological evaluation of Mycobacterial p-hydroxybenzoic acid derivatives. Organic & Biomolecular Chemistry, 17(1).
  • Chen, Y., & Baney, R. H. (n.d.). Structure-Antimicrobial Activity Relationship for a New Class of Antimicrobials, Silanols, in Comparison to Alcohols and Phenols. DTIC. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved January 30, 2026, from [Link]

  • Bio-protocol. (n.d.). Determination of the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). Retrieved January 30, 2026, from [Link]

  • Kim, D., et al. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Chemosphere, 371, 143646.
  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • Swebocki, T., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved January 30, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 30, 2026, from [Link]

  • Gyawali, R., & Ibrahim, S. A. (2014). Natural products as antimicrobial agents. Food Control, 46, 412-429.
  • ACS Publications. (2025, May 17). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Journal of the American Chemical Society. Retrieved January 30, 2026, from [Link]

  • MDPI. (2024, May 19). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Retrieved January 30, 2026, from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved January 30, 2026, from [Link]

  • Chen, Y., & Baney, R. H. (n.d.). Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. DTIC. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). Main mechanisms of antimicrobial activity of phenolic compounds. Retrieved January 30, 2026, from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved January 30, 2026, from [Link]

  • Arote, R. B. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmapproach.com. Retrieved January 30, 2026, from [Link]

  • Swebocki, T., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved January 30, 2026, from [Link]

  • Schotten, C. (1884). Ueber die am Stickstoff substituirten Abkömmlinge der Amine. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2547.
  • Chemistry Learner. (2026, January 23). Schotten Baumann Reaction Mechanism Detailed Explanation. Retrieved January 30, 2026, from [Link]

  • Carballo, J., et al. (2021). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Foods, 10(4), 785.
  • Daglia, M. (2012). Polyphenols as antimicrobial agents. Current opinion in biotechnology, 23(2), 174-181.
  • Taha, I., et al. (2020). Synthesis, characterization, antibacterial evaluation, 2D-QSAR modeling and molecular docking studies for benzocaine derivatives. Molecular Diversity, 25(3), 1639-1655.
  • ResearchGate. (n.d.). Main mechanisms of antibacterial action of plant phenolics. Retrieved January 30, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Regioselective Bromination of Methyl p-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Regioselectivity in the Bromination of Methyl p-Hydroxybenzoate (Methyl Paraben) Document ID: TS-ORG-BR-042 Role: Senior Application Scientist Status: Active Guide

Core Directive & Mechanism Overview

The Challenge: The bromination of methyl p-hydroxybenzoate (Methyl Paraben) presents a classic competition between mono-bromination (Target: Methyl 3-bromo-4-hydroxybenzoate) and di-bromination (Impurity: Methyl 3,5-dibromo-4-hydroxybenzoate).

While the regiochemistry of the first addition is highly predictable (directing to the 3-position), the challenge lies in stopping the reaction at this stage. The phenolic hydroxyl group is such a powerful activator that the monobrominated product remains sufficiently reactive to undergo a second substitution at the 5-position, especially if local concentrations of the brominating agent are uncontrolled.

Mechanistic Pathway

The regioselectivity is governed by the synergistic directing effects of the substituents:

  • -OH Group (C4): Strong activator, ortho/para director. Since C1 is blocked by the ester, it directs to C3 and C5.

  • -COOMe Group (C1): Moderate deactivator, meta director. It directs to C3 and C5.

Both groups reinforce substitution at the 3-position. The diagram below illustrates this electronic synergy and the risk of over-bromination.

BrominationMechanism cluster_legend Electronic Effects Start Methyl p-Hydroxybenzoate (Substrate) TS1 Transition State (Sigma Complex) Start->TS1 + Br+ (Electrophile) Mono Methyl 3-bromo-4-hydroxybenzoate (TARGET) TS1->Mono - H+ Di Methyl 3,5-dibromo-4-hydroxybenzoate (IMPURITY) Mono->Di + Excess Br+ (Over-reaction) Info OH: Activates Ortho (3,5) COOMe: Directs Meta (3,5) Result: C3 is highly activated

Figure 1: Reaction pathway showing the synergistic activation of the C3 position and the risk of subsequent bromination at C5.

Reagent Selection & Experimental Protocols

Choosing the right brominating agent is the first line of defense against di-bromination.

Comparative Data: Brominating Agents
ReagentActive SpeciesSelectivity (Mono:Di)Reaction SpeedRecommended For

(Liquid)

/

Low to ModerateFastLarge-scale, cost-sensitive processes.
NBS (N-Bromosuccinimide)

(controlled)
HighModerateLab-scale, high-purity requirements.
KBr + Oxone In-situ

HighSlowGreen chemistry, avoiding liquid

.
Protocol A: Controlled Bromination with NBS (Recommended for Selectivity)

NBS allows for a slow, controlled release of the active brominating species, minimizing the local high concentrations that lead to di-bromination.

Reagents:

  • Methyl p-hydroxybenzoate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.0 - 1.05 equiv)

  • Acetonitrile (MeCN) or DMF (Solvent)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 equiv, optional catalyst)

Step-by-Step:

  • Dissolution: Dissolve methyl p-hydroxybenzoate in MeCN (0.5 M concentration) at room temperature (25°C).

  • Addition: Add NBS portion-wise over 30 minutes. Do not dump all at once.

  • Monitoring: Stir at RT. Monitor by TLC or HPLC. The reaction typically completes in 2-4 hours.

  • Quench: Once starting material is <1%, quench with 10% aqueous sodium thiosulfate (

    
    ) to destroy unreacted bromine species.
    
  • Workup: Evaporate MeCN, redissolve in EtOAc, wash with water, and recrystallize from Ethanol/Water if necessary.

Protocol B: Traditional Liquid Bromine ( )

Critical Control Point: Temperature must be kept between 0°C and 5°C.

Step-by-Step:

  • Dissolve substrate in Glacial Acetic Acid or DCM.

  • Cool solution to 0-5°C using an ice/salt bath.

  • Add

    
     (1.0 equiv) diluted in the solvent dropwise over 1 hour.
    
  • Stop Point: Do not allow the reaction to warm up until quenching. Higher temperatures significantly increase the rate of the second bromination.

Troubleshooting & FAQs

Q1: I am consistently getting 10-15% of the di-bromo impurity. How do I reduce this?

Diagnosis: This is usually a stoichiometry or mixing issue. Solution:

  • Stoichiometry Check: Ensure you are using exactly 1.0 equivalent of bromine source. Even a 5% excess can lead to significant di-bromination because the mono-product is still reactive.

  • Reverse Addition: If using

    
    , try adding the bromine solution very slowly to the substrate. High local concentration of 
    
    
    
    at the droplet interface favors di-bromination.
  • Solvent Switch: Switch to a less polar solvent (e.g., DCM instead of Acetic Acid/Water). In highly polar protic solvents, the phenol exists in equilibrium with the phenoxide ion, which is vastly more reactive towards the second attack.

Q2: My reaction color persists (red/orange) even after workup.

Diagnosis: Residual free bromine or oxidized byproducts.[1] Solution:

  • Thiosulfate Wash: You must wash the organic layer with saturated Sodium Thiosulfate (

    
    ) or Sodium Bisulfite solution until the color dissipates. This reduces 
    
    
    
    to water-soluble bromide ions (
    
    
    ).
Q3: Can I use "Green" methods to avoid handling liquid Bromine?

Answer: Yes. Oxidative bromination is a robust alternative. Protocol (Green):

  • Combine Substrate (1 eq) + KBr (1.1 eq) in 50% Ethanol/Water.

  • Add Oxone (Potassium peroxymonosulfate) (0.6 eq) portion-wise at RT.

  • Mechanism:[2][3][4][5][6][7][8][9][10] Oxone oxidizes

    
     to 
    
    
    
    in situ. This method is often more regioselective because the concentration of active electrophile is kept low by the rate of oxidant addition.

Decision Tree: Troubleshooting Workflow

Use this logic flow to diagnose yield and purity issues in your experiment.

Troubleshooting Start Analyze Crude Product (HPLC/NMR) CheckDi Is Di-bromo > 5%? Start->CheckDi CheckSM Is Starting Material > 5%? CheckDi->CheckSM No ActionTemp Reduce Temp to 0°C Slow down addition CheckDi->ActionTemp Yes ActionTime Increase Reaction Time or add 0.1 eq Catalyst CheckSM->ActionTime Yes Success Target Purity Achieved CheckSM->Success No ActionStoich Reduce Bromine eq to 0.95 ActionTemp->ActionStoich If persists ActionGreen Switch to NBS or KBr/Oxone Protocol ActionStoich->ActionGreen If persists

Figure 2: Troubleshooting logic for optimizing the mono-bromination of methyl paraben.

References

  • Synthesis of Methyl 3-bromo-4-hydroxybenzoate.
  • Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. MDPI / PMC. [Link]

  • N-Bromosuccinimide (NBS) in Organic Chemistry. Master Organic Chemistry. [Link]

  • Aqueous Electrophilic Aromatic Bromination using KBr and Oxone. ResearchGate. [Link]

Sources

Technical Support Center: Impurity Control & Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Issue Description

User Scenario: Researchers synthesizing mono-brominated derivatives of 4-hydroxybenzoic acid (4-HBA) or conducting cleaning validation on paraben-containing lines frequently encounter an unexpected, persistent impurity. In synthesis, this manifests as "over-bromination." In environmental/cleaning analysis, it appears as a degradation product of parabens exposed to bleach (hypochlorite) in the presence of bromide ions.

The Culprit: 3,5-Dibromo-4-hydroxybenzoic acid (or its ester/salt).[1]

Why this Guide Exists: The formation of the 3,5-dibromo species is thermodynamically and kinetically favored due to the strong activating nature of the phenolic hydroxyl group. This guide provides the mechanistic insight to suppress its formation during synthesis and the analytical data to identify it during validation.

Root Cause Analysis: The Chemistry of Formation

To control the byproduct, you must understand the Electrophilic Aromatic Substitution (EAS) mechanism driving it.

The Mechanistic Trap
  • Activation: The hydroxyl group (-OH) on the benzene ring is a strong activator and an ortho, para-director .[2]

  • Blocking: The para-position is occupied by the carboxylic acid (-COOH) group.[2]

  • The First Substitution: Electrophilic attack by bromine (

    
     or 
    
    
    
    ) occurs at the ortho-position relative to the -OH, forming 3-bromo-4-hydroxybenzoic acid .
  • The Critical Failure Point (Over-reaction): The newly added bromine atom is weakly deactivating (inductive withdrawal) but also an ortho/para director (resonance donation). However, the strong activation from the -OH group persists. Consequently, the ring remains reactive enough to undergo a second substitution at the remaining ortho position, rapidly forming the 3,5-dibromo species.

Visualizing the Pathway

The following diagram illustrates the kinetic pathway. Note that without strict stoichiometric control, the reaction cascades to the di-bromo product.

ReactionPathway cluster_mech Mechanistic Driver Start 4-Hydroxybenzoic Acid (4-HBA) Mono 3-Bromo-4-hydroxybenzoic Acid (Target) Start->Mono Fast (k1) Ortho-substitution Reagent + Br2 / NBS Di 3,5-Dibromo-4-hydroxybenzoic Acid (Impurity) Mono->Di Moderate (k2) 2nd Ortho-substitution Note1 OH group remains strongly activating after 1st Bromination Mono->Note1

Figure 1: Reaction cascade showing the sequential bromination of 4-HBA. The persistence of phenolic activation facilitates the second addition.

Troubleshooting Guide: Synthesis & Process Control

Objective: Isolate the mono-bromo species (3-bromo-4-hydroxybenzoic acid) and suppress the 3,5-dibromo impurity.

FAQ 1: "I am using 1.0 equivalent of Bromine, but I still get ~15% di-bromo impurity. Why?"

Answer: This is a classic "mixing control" issue. The reaction rate (


) is extremely fast. If you add bromine too quickly, local concentrations of 

exceed 1.0 equivalent relative to the 4-HBA in that zone, driving the second reaction (

) before the bulk mixing occurs.

Corrective Protocol:

  • Temperature Control: Lower the reaction temperature to 0°C to -10°C . This increases the kinetic differentiation between

    
     and 
    
    
    
    .
  • Dilution: Dilute the brominating agent significantly and add it dropwise over a longer period (e.g., 1-2 hours).

  • Reagent Switch: Switch from elemental Bromine (

    
    ) to N-Bromosuccinimide (NBS)  in a polar aprotic solvent (e.g., DMF or Acetonitrile). NBS releases bromine more slowly and allows for better regioselectivity [1].
    
FAQ 2: "How do I remove the 3,5-dibromo byproduct if it's already formed?"

Answer: Separation is difficult due to similar pKa values, but solubility differences can be exploited.

  • Recrystallization: The 3,5-dibromo species is generally less soluble in water/acetic acid mixtures than the mono-bromo species due to increased lipophilicity and symmetry.

  • Protocol: Recrystallize from hot dilute acetic acid. Filter while warm to remove the undissolved di-bromo impurity (if present in significant amounts) or cool slowly to fractionally crystallize the mono-product [2].

Experimental Protocol: High-Selectivity Mono-Bromination

Valid for 10g scale.

StepActionRationale
1 Dissolve 4-HBA (1.0 eq) in Glacial Acetic Acid .Protic solvent stabilizes the transition state but moderates reactivity compared to water.
2 Cool solution to 10°C .Kinetic control to suppress di-bromination.
3 Prepare

(0.95 eq) solution in Acetic Acid.
Using slightly less than 1.0 eq ensures 4-HBA remains in excess, statistically favoring mono-substitution.
4 Add

solution dropwise over 60 mins .
Prevents local high concentrations of reagent.
5 Stir for 30 mins, then pour into ice water.Quenches reaction immediately.
6 Filter precipitate.Collects crude product.[3]

Analytical Identification (QC & Validation)

Objective: Distinguish between the starting material, the target mono-bromo, and the di-bromo impurity.

FAQ 3: "My HPLC shows a new peak, but I'm not sure if it's the di-bromo. How do I confirm without a standard?"

Answer: Use 1H NMR or Mass Spectrometry . The symmetry of the molecule is the key identifier.

Spectroscopic Fingerprint Table
Feature3-Bromo-4-hydroxybenzoic acid (Target)3,5-Dibromo-4-hydroxybenzoic acid (Impurity)
Symmetry AsymmetricSymmetric (C2 axis)
1H NMR (Aromatic) 3 distinct signals (ABX system or similar). 1. Doublet (d) 2. Doublet of doublets (dd) 3. Doublet (d)1 Singlet (s) integrating for 2 protons. The protons at C2 and C6 are chemically equivalent.[4]
Mass Spec (Isotope) 1:1 ratio for M and M+2 peaks (characteristic of 1 Br atom).1:2:1 ratio for M, M+2, M+4 peaks (characteristic of 2 Br atoms).
HPLC Elution Elutes before the di-bromo (more polar).Elutes after the mono-bromo (more lipophilic/hydrophobic).
Decision Tree for Troubleshooting

Use this logic flow to resolve impurity issues in real-time.

TroubleshootingTree Start Issue: High 3,5-Dibromo Impurity CheckStoich Check Reagent Stoichiometry Is Br2 > 1.0 eq? Start->CheckStoich ReduceStoich Action: Reduce Br2 to 0.95 eq CheckStoich->ReduceStoich Yes CheckTemp Check Reaction Temp Is Temp > 0°C? CheckStoich->CheckTemp No CoolDown Action: Cool to -5°C or -10°C CheckTemp->CoolDown Yes CheckAdd Check Addition Rate Was it rapid addition? CheckTemp->CheckAdd No SlowAdd Action: Increase addition time (Dropwise over 1-2h) CheckAdd->SlowAdd Yes SwitchReagent Action: Switch to NBS/DMF (Milder Brominating Agent) CheckAdd->SwitchReagent No

Figure 2: Step-by-step troubleshooting logic for reducing di-bromo impurity levels.

Environmental & Cleaning Validation Context

Scenario: You are not synthesizing this compound, but you see it in wastewater or cleaning validation samples from paraben-containing production lines.

Mechanism: When parabens (methyl-, ethyl-, propyl-paraben) enter wastewater containing bromide ions (common in seawater or industrial impurities) and are treated with chlorine bleach (NaOCl) , the chlorine oxidizes bromide to hypobromous acid (


). 

is a more potent halogenating agent than

toward phenols.
  • Paraben hydrolyzes to 4-HBA.

  • 4-HBA reacts with

    
     to form 3,5-dibromo-4-hydroxybenzoic acid  [3].
    

Actionable Advice:

  • Do not assume it is a process impurity from the raw material. It is likely a transformation product generated during the cleaning/disinfection step.

  • Mitigation: Ensure quenching of oxidizers (bleach) before mixing with paraben-rich waste streams, or use peroxide-based cleaning agents instead of hypochlorite to avoid halogenation.

References

  • BenchChem Technical Support. (2025).[5] Bromination of Phenol: Controlling Polybromination and Regioselectivity. Retrieved from

  • ResearchGate. (2025). Kinetics of bromination of o-hydroxy benzoic acid: effect of added bromide ions.[6][7] Retrieved from

  • National Institutes of Health (NIH). (2025). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation.[8][9] Retrieved from

  • ChemicalBook. (2025).[10] 3,5-Dibromo-4-hydroxybenzoic acid NMR and Spectral Data. Retrieved from

Sources

Technical Support Center: Purification of Methyl 3-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and practical solutions for a common challenge in organic synthesis: the removal of the over-brominated impurity, Methyl 3,5-dibromo-4-hydroxybenzoate, from the desired product, Methyl 3-bromo-4-hydroxybenzoate. This document is designed to provide you with the causal logic behind purification strategies, enabling you to adapt and troubleshoot effectively in your own laboratory setting.

Introduction: The Challenge of Selective Bromination

The synthesis of Methyl 3-bromo-4-hydroxybenzoate is a foundational step in the development of numerous pharmaceutical agents.[1] The reaction typically involves the electrophilic aromatic substitution of Methyl 4-hydroxybenzoate. However, the potent activating effect of the hydroxyl (-OH) group on the aromatic ring makes the system highly susceptible to further bromination, leading to the formation of the Methyl 3,5-dibromo-4-hydroxybenzoate byproduct.[1][2] Due to their structural similarities, separating these two compounds can be a non-trivial task. This guide will explore the most effective methods to achieve high purity.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is Methyl 3,5-dibromo-4-hydroxybenzoate such a common impurity?

Answer: The formation of the dibromo- impurity is a direct consequence of the reaction mechanism. The hydroxyl group of the starting material is a strong ortho-, para- directing and activating group in electrophilic aromatic substitution.

  • First Bromination: The hydroxyl group activates the aromatic ring, making it highly nucleophilic. Since the para position is occupied by the methyl ester group, the first bromine atom is directed to one of the ortho positions (C3 or C5).

  • Second Bromination: After the first substitution, the ring remains highly activated by the hydroxyl group. This allows for a second electrophilic attack by bromine at the remaining vacant ortho position (C5), resulting in the 3,5-dibromo byproduct.[1]

Controlling the reaction stoichiometry and conditions (e.g., temperature, reaction time) is crucial to minimize this over-bromination, but its formation is often unavoidable.

Q2: What is the most effective way to assess the purity of my crude product?

Answer: Thin-Layer Chromatography (TLC) is the most rapid and effective method for initial purity assessment. The key to separating the desired product from the dibromo impurity lies in the difference in their polarity.

Principle of Separation: The addition of a second bromine atom to the aromatic ring decreases the overall polarity of the molecule. This is because the polar C-O and O-H bonds contribute less to the overall molecular dipole moment relative to the increased nonpolar surface area from the additional bulky, electron-rich bromine atom. Consequently:

  • Methyl 3,5-dibromo-4-hydroxybenzoate (Impurity): Less polar, will travel further up the TLC plate (higher Rf value).

  • Methyl 3-bromo-4-hydroxybenzoate (Product): More polar, will travel a shorter distance up the TLC plate (lower Rf value).

Recommended TLC Protocol:
  • Stationary Phase: Standard silica gel 60 F254 TLC plate.

  • Mobile Phase (Eluent): A mixture of Ethyl Acetate (EtOAc) and Hexane is a good starting point. Begin with a 20:80 (v/v) mixture of EtOAc:Hexane. Adjust the ratio to achieve good separation (Rf values between 0.2 and 0.5).

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with potassium permanganate can also be effective.

Q3: My product is contaminated with the dibromo impurity. Which purification method should I choose?

Answer: The two primary and most effective methods for this specific separation are Recrystallization and Flash Column Chromatography . The choice depends on the level of impurity and the desired final purity.

Purification_Strategy Crude_Product Crude Product (Mixture of Mono- and Di-bromo) Purity_Check Assess Purity via TLC Crude_Product->Purity_Check High_Impurity High Impurity Level (>10-15%) Purity_Check->High_Impurity Significant Spot for Dibromo Impurity Low_Impurity Low Impurity Level (<10-15%) Purity_Check->Low_Impurity Faint Spot for Dibromo Impurity Column_Chrom Flash Column Chromatography High_Impurity->Column_Chrom Recrystallization Recrystallization Low_Impurity->Recrystallization Pure_Product Pure Methyl 3-bromo- 4-hydroxybenzoate Column_Chrom->Pure_Product Recrystallization->Pure_Product

Caption: Initial Purification Strategy Decision Flow.

  • Recrystallization is often faster and more economical for removing smaller amounts of impurities.

  • Flash Column Chromatography offers superior separation power and is the method of choice for highly contaminated samples or when very high purity is required.[3]

Q4: How do I perform a successful recrystallization for this purification?

Answer: Recrystallization exploits the subtle differences in solubility between the desired product and the impurity in a chosen solvent system. The goal is to find a solvent that dissolves the product well when hot but poorly when cold, while the impurity remains in solution upon cooling.

A Chinese patent describing the synthesis of Methyl 3-bromo-4-hydroxybenzoate suggests using toluene for recrystallization.[1]

Step-by-Step Recrystallization Protocol (Toluene System):
  • Solvent Selection: Place a small amount of your crude product in a test tube and add a small volume of toluene. Heat the mixture. If the product dissolves when hot and crashes out upon cooling, it's a suitable solvent.

  • Dissolution: Transfer the bulk of your crude material to an Erlenmeyer flask. Add the minimum amount of hot toluene required to fully dissolve the solid. It is crucial to use the minimum volume to ensure good recovery.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold toluene to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Check: Analyze the purity of the crystals and the remaining mother liquor by TLC to confirm the removal of the dibromo impurity.

Solvent SystemRationale & Expected Outcome
Toluene Recommended in literature.[1] The aromatic nature of toluene interacts favorably with the benzene ring of both compounds, but the slightly higher polarity of the monobromo product may lead to its preferential crystallization upon cooling.
Ethanol/Water A polar protic system. Dissolve the crude product in a minimum of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (saturation point). Re-heat to clarify and then cool slowly. The less polar dibromo impurity may stay in the more ethanolic solution.
Ethyl Acetate/Hexane A versatile non-protic system. Dissolve the crude product in a minimum of hot ethyl acetate and then add hot hexane until turbidity persists. Clarify with a few drops of hot ethyl acetate and cool.
Q5: When and how should I use flash column chromatography?

Answer: Column chromatography is the most robust method for this separation, especially if recrystallization fails or if the sample is heavily contaminated. It separates compounds based on their differential partitioning between a solid stationary phase (silica gel) and a liquid mobile phase (eluent).[3]

Principle of Separation: The polar silica gel will interact more strongly with the more polar Methyl 3-bromo-4-hydroxybenzoate. The less polar Methyl 3,5-dibromo-4-hydroxybenzoate will have weaker interactions, travel down the column faster, and therefore elute first.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis TLC 1. TLC Analysis (e.g., 15% EtOAc/Hexane) Slurry 2. Prepare Silica Slurry (in Hexane) TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Dry Load Sample Pack->Load Elute_Impurity 5. Elute with Mobile Phase (Dibromo impurity elutes first) Load->Elute_Impurity Collect_Fractions 6. Collect Fractions Elute_Impurity->Collect_Fractions Elute_Product 7. Continue Elution (Monobromo product elutes later) Collect_Fractions->Elute_Product TLC_Fractions 8. Analyze Fractions by TLC Collect_Fractions->TLC_Fractions Elute_Product->TLC_Fractions Combine 9. Combine Pure Fractions TLC_Fractions->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate

Caption: Step-by-step workflow for flash column chromatography.

Detailed Column Chromatography Protocol:
  • Eluent Selection: Based on your TLC analysis, choose a solvent system that gives a good separation and an Rf value for your desired product of ~0.2-0.3. A typical system is 10-20% Ethyl Acetate in Hexane .

  • Column Preparation:

    • Select a column with an appropriate diameter based on the amount of crude material.

    • Prepare a slurry of silica gel (230-400 mesh) in the least polar solvent of your eluent system (Hexane).

    • Pack the column by pouring the slurry and allowing it to settle, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (~2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your sample adsorbed onto the silica.

    • Carefully add this powder to the top of your packed column.

  • Elution:

    • Begin eluting with your chosen solvent system.

    • Maintain a constant flow rate (using gentle air pressure is common for "flash" chromatography).

    • Collect fractions in an array of test tubes.

  • Monitoring:

    • Systematically spot fractions onto a TLC plate to monitor the separation.

    • You will first collect fractions containing the higher Rf dibromo impurity, followed by mixed fractions, and finally fractions containing the pure, lower Rf desired product.

  • Isolation:

    • Combine the fractions that contain only the pure product.

    • Remove the solvent using a rotary evaporator to yield your purified Methyl 3-bromo-4-hydroxybenzoate.

Summary of Key Compound Properties
PropertyMethyl 3-bromo-4-hydroxybenzoate (Product)Methyl 3,5-dibromo-4-hydroxybenzoate (Impurity)Rationale for Separation
Molecular Formula C8H7BrO3[4]C8H6Br2O3[5]The impurity has a higher mass and an additional bromine atom.
Molecular Weight 231.04 g/mol 309.94 g/mol [5]The mass difference is significant.
Melting Point 108-110 °C[6][7]~115-118 °C (Varies)Melting points are close, making melt-based purification difficult.
Polarity More PolarLess PolarThis is the key property exploited for both recrystallization and chromatography. The -OH group's polar contribution is more significant in the monobromo- compound relative to its overall size and composition.
References
  • Methyl 3,5-dibromo-4-methylbenzoate . National Center for Biotechnology Information (PMC). [Link]

  • Nitration of Phenol and Purification by Column Chromatography . Columbia University. [Link]

  • 3,5-dibromo-4-hydroxybenzoic acid (C7H4Br2O3) . PubChem. [Link]

  • 3,5-Dibromo-4-hydroxybenzoic acid . ChemBK. [Link]

  • CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry . YouTube. [Link]

  • Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 . PubChem. [Link]

  • Methyl 3,5-dibromo-4-hydroxybenzoate | C8H6Br2O3 . PubChem. [Link]

  • Bromination of phenol with NBSac over synthesized zeolite as a heterogeneous recyclable catalyst . Iranian Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Purification of Methyl 3-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization and Purification Protocols CAS Registry Number: 29415-97-2 Support Level: Tier 3 (Senior Application Scientist)

Quick Reference Data

Before beginning purification, verify your target and potential impurities.

PropertyTarget Compound (Mono-bromo)Impurity A (Di-bromo)Impurity B (Starting Material)
Chemical Name Methyl 3-bromo-4-hydroxybenzoateMethyl 3,5-dibromo-4-hydroxybenzoateMethyl 4-hydroxybenzoate
CAS 29415-97-241727-47-399-76-3
Melting Point 106 – 110 °C 122 – 125 °C125 – 128 °C
Solubility Soluble in MeOH, EtOH, Toluene, EtOAcLower solubility in polar solventsHigh solubility in alcohols
Visual Cue White to off-white crystalline solidOften co-crystallizes as white needlesWhite crystalline powder

Optimized Purification Protocols

We provide two distinct protocols based on the impurity profile of your crude material.

Protocol A: The "High-Purity" Method (Toluene System)

Recommended when the primary impurity is the di-bromo derivative (Methyl 3,5-dibromo-4-hydroxybenzoate).

Scientific Rationale: Halogenated aromatics often exhibit distinct solubility differentials in non-polar aromatic solvents like toluene due to pi-stacking interactions. The di-bromo species is generally less soluble in cold toluene than the mono-bromo species, allowing for effective fractionation.

Step-by-Step:

  • Dissolution: Suspend the crude solid in Toluene (approx. 4 mL per gram of solid).

  • Heating: Heat the mixture to reflux (110 °C). The solution should become clear.

    • Note: If the solution is dark orange/brown, add activated charcoal (5% w/w) and reflux for 10 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad to remove charcoal or insoluble mechanical impurities.

  • Controlled Cooling: Allow the filtrate to cool slowly to room temperature (20–25 °C) over 2 hours.

    • Critical: Rapid cooling often traps the di-bromo impurity.

  • Crystallization: Chill the vessel to 0–4 °C for 1 hour to maximize yield.

  • Isolation: Filter the crystals and wash with cold Toluene (1 mL/g) followed by cold Hexanes to remove residual high-boiling solvent.

  • Drying: Vacuum dry at 40 °C for 4 hours.

Protocol B: The "General" Method (Methanol/Water System)

Recommended for removing polar impurities, salts, or unreacted starting material.

Scientific Rationale: This method utilizes the "antisolvent" effect. The hydroxybenzoate ester is soluble in methanol but insoluble in water. By carefully modulating the ratio, the hydrophobic ester crystallizes while salts and more polar impurities remain in the aqueous mother liquor.

Step-by-Step:

  • Dissolution: Dissolve crude material in Methanol (3 mL/g) at 60 °C.

  • Bisulfite Wash (Color Removal): If the solution is yellow/orange (indicating free bromine), add 0.5 mL/g of saturated aqueous Sodium Thiosulfate (

    
    ) or Sodium Bisulfite. Stir for 10 mins. The color should fade to pale yellow/colorless.
    
  • Antisolvent Addition: While stirring at 50 °C, dropwise add Water until a faint turbidity (cloudiness) persists.

    • Ratio: Typically requires ~1:1 to 1:2 Methanol:Water ratio.

  • Re-dissolution: Add a minimal amount of hot Methanol to just clear the turbidity.

  • Nucleation: Remove heat and allow to cool. Seed with a pure crystal at 35 °C if available.

  • Filtration: Collect solids and wash with 50% aqueous Methanol.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for purification.

PurificationWorkflow Start Crude Material (Methyl 3-bromo-4-hydroxybenzoate) CheckColor Check Color: Is it Orange/Brown? Start->CheckColor Bisulfite Add Na2S2O3 (aq) (Reduces free Br2) CheckColor->Bisulfite Yes CheckImpurity Identify Major Impurity (via HPLC/TLC) CheckColor->CheckImpurity No Bisulfite->CheckImpurity ToluenePath Protocol A: Toluene (Best for Di-bromo removal) CheckImpurity->ToluenePath Di-bromo present MeOHPath Protocol B: MeOH/Water (Best for Salts/Starting Material) CheckImpurity->MeOHPath Starting Material/Salts HotFilter Hot Filtration (Remove insolubles) ToluenePath->HotFilter MeOHPath->HotFilter Crystallize Controlled Cooling (Slow ramp to 4°C) HotFilter->Crystallize Isolate Filtration & Drying Crystallize->Isolate QC QC Validation (MP: 106-110°C) Isolate->QC

Caption: Decision tree for selecting the optimal purification solvent based on impurity profile and physical appearance.

Troubleshooting Guide (FAQs)

Issue: Product Discoloration

Q: My recrystallized product is still pink or light brown. How do I fix this? A: This discoloration is typically caused by trace amounts of free bromine or oxidized phenolic species trapped in the crystal lattice.

  • The Fix: Do not rely solely on recrystallization. Dissolve the solid in Ethyl Acetate and wash the organic layer with 10% aqueous Sodium Bisulfite (

    
    )  or Sodium Thiosulfate. The reducing agent converts the colored bromine (
    
    
    
    ) into colorless bromide ions (
    
    
    ). Dry the organic layer over
    
    
    , evaporate, and then recrystallize.[1]
Issue: Melting Point Deviation

Q: My product melts at 118–120 °C. What is wrong? A: You likely have significant contamination with the di-bromo derivative (Methyl 3,5-dibromo-4-hydroxybenzoate), which melts at 122–125 °C.

  • The Fix: The di-bromo impurity is less soluble than the mono-bromo target.

    • Perform a fractional crystallization using Protocol A (Toluene).

    • Filter the first crop of crystals that appear at higher temperatures (e.g., 40–50 °C)—this is often enriched with the di-bromo impurity.

    • Cool the filtrate further to 0 °C to harvest the purer mono-bromo target.

Issue: Oiling Out

Q: Upon cooling, my product separates as an oil droplets rather than crystals. A: This "oiling out" occurs when the compound enters a liquid-liquid phase separation before it reaches its crystallization point, common with low-melting esters.

  • The Fix:

    • Reheat until the solution is clear.

    • Seed the solution with a tiny crystal of pure product at a temperature just below the saturation point.

    • Slow down the stirring. Vigorous stirring can promote emulsion formation.

    • Add the antisolvent (Water) more slowly.

QC & Validation Standards

Before releasing the batch for downstream synthesis (e.g., Ullmann coupling), verify these parameters:

TestAcceptance CriteriaFailure Analysis
Appearance White to off-white needles/powderYellow/Pink: Residual Bromine. Brown: Oxidation.
Melting Point 106.0 – 110.0 °C >112 °C: Di-bromo or Starting Material contamination. <105 °C: Wet solvent or eutectic mixture.
HPLC Purity > 98.0% (Area %)Check relative retention times (RRT). Di-bromo usually elutes after the mono-bromo on C18 columns due to higher lipophilicity.
1H NMR Doublet at ~7.9 ppm (H2), Doublet at ~7.0 ppm (H5), Singlet at ~3.9 ppm (Methyl)Verify integration of aromatic protons. 1:1:1 ratio indicates Mono-bromo. Loss of H5 signal indicates Di-bromo.

References

  • ChemicalBook. (2025).[2][3] Methyl 3-bromo-4-hydroxybenzoate Properties and Melting Point Data. Retrieved from

  • TCI Chemicals. (n.d.). Methyl 3,5-Dibromo-4-hydroxybenzoate Product Specifications. Retrieved from

  • Google Patents. (2013). CN103467296A - Method for preparing methyl 3-bromo-4-hydroxybenzoate. Retrieved from

  • Fisher Scientific. (n.d.). Methyl 3-bromo-4-hydroxybenzoate Safety and Solubility Data. Retrieved from

Sources

Technical Support Center: Optimization of Methyl 3-bromo-4-hydroxybenzoate Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SUZ-MBHB-001 Subject: Overcoming Phenol Deactivation & Ester Hydrolysis in Suzuki-Miyaura Coupling Status: Active Guide[1]

Critical Substrate Analysis (The "Why")

You are attempting to couple Methyl 3-bromo-4-hydroxybenzoate . This substrate presents a "Dual-Constraint" scenario that causes standard Suzuki conditions (e.g.,


) to fail.[1][2]
The Mechanism of Failure[1]
  • The Phenol Trap (Catalyst Poisoning):

    • Issue: The free hydroxyl group (

      
      ) will deprotonate under basic conditions.[1] The resulting phenoxide anion is electron-rich and can coordinate strongly to the Palladium center, displacing the phosphine ligand and forming an inactive "Pd-black" precipitate.[1]
      
    • Electronic Deactivation: The negative charge on the oxygen (para to the ester, ortho to the bromide) donates electron density into the aromatic ring.[1] This increases the bond strength of the C-Br bond, making the Oxidative Addition step (the rate-limiting step) significantly slower.[1]

  • The Ester Liability (Side Reaction):

    • Issue: The methyl ester is highly susceptible to saponification (hydrolysis) in the presence of aqueous hydroxide or strong carbonate bases at elevated temperatures, leading to the formation of the carboxylic acid byproduct (3-bromo-4-hydroxybenzoic acid), which is often difficult to separate.[1]

Optimization Protocol (The "How")

To bypass these issues, we utilize a Ligand-Accelerated / Anhydrous strategy.[1][2] The goal is to facilitate oxidative addition despite the electron-rich ring while maintaining a moisture-free environment to protect the ester.[1]

Recommended System Components
ComponentRecommendationTechnical Rationale
Catalyst Precursor

or

Air-stable Pd sources that allow precise ligand stoichiometry.[1]
Ligand SPhos or XPhos These bulky, electron-rich Buchwald ligands facilitate oxidative addition into the difficult C-Br bond of the electron-rich phenoxide and prevent catalyst aggregation.[1]
Base

(Anhydrous)
A mild base that is soluble enough in organics to promote transmetallation but, in the absence of water, minimizes ester hydrolysis.[1][2]
Solvent Toluene or 1,4-Dioxane Non-polar/aprotic solvents prevent hydrolysis.[1][2] Toluene is preferred for ease of workup.[1][2]
Temperature 80°C - 100°C Sufficient energy for oxidative addition without thermal decomposition of the catalyst.[1]
Optimized Step-by-Step Protocol

Reagents:

  • Methyl 3-bromo-4-hydroxybenzoate (1.0 equiv)[1]

  • Boronic Acid (1.2 - 1.5 equiv)[1]

  • 
     (2 mol%)[1]
    
  • SPhos (4 mol%) — Maintain 1:2 Pd:Ligand ratio

  • 
     (finely ground, anhydrous) (3.0 equiv)[1][2]
    
  • Toluene (0.2 M concentration)[1]

Procedure:

  • Pre-Complexation (Critical): In a separate vial, dissolve

    
     and SPhos in a small amount of Toluene. Stir at room temperature for 5-10 minutes. The solution should turn from orange to a pale yellow/clear color, indicating the formation of the active 
    
    
    
    species.[1]
  • Main Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the aryl bromide, boronic acid, and ground

    
    .
    
  • Inerting: Seal the vial and cycle vacuum/Argon (or Nitrogen) 3 times to remove oxygen. Oxygen is the primary cause of homocoupling side-reactions.[1]

  • Addition: Syringe the pre-complexed catalyst solution and the remaining solvent into the reaction vial under Argon flow.

  • Reaction: Heat to 80°C. Monitor by HPLC or TLC.

    • Note: If the reaction stalls, add 10% volume of n-Butanol.[1][2] The slight polarity helps solubilize the boronate species without causing rapid hydrolysis.[1]

Troubleshooting Matrix (The "Fix")

Use this matrix to diagnose failures based on crude LC-MS/TLC data.

ObservationDiagnosisCorrective Action
Starting Material (SM) remains; Reaction turns black immediately. Catalyst Poisoning The phenoxide is killing the catalyst.[1] Switch to XPhos (bulkier) or increase catalyst loading to 5 mol%. Ensure strict oxygen-free techniques.
SM consumed; Product Mass + 1 (De-brominated SM). Protodehalogenation The Pd-Ar intermediate is capturing a proton instead of the boronic acid.[1] Use dry solvents (anhydrous Toluene).[1][2] Increase Boronic acid equivalents (1.5x).
Product formed but Methyl Ester is gone (Mass -14 or Acid peak). Hydrolysis Water entered the system.[1] Switch base to

and use strictly anhydrous 1,4-Dioxane. Avoid aqueous workup until the reaction is quenched cold.[1]
Homocoupling of Boronic Acid (Biaryl dimer). Oxidative Dimerization Oxygen leak.[1][2] Degas solvents more thoroughly (sparge with Argon for 15 mins).[1][2] Add the boronic acid slowly (syringe pump) if possible.[1]

Visual Logic: Decision Tree

The following diagram illustrates the logical flow for selecting conditions based on specific failure modes.

SuzukiOptimization Start Start: Methyl 3-bromo-4-hydroxybenzoate CheckEster Is the Methyl Ester Hydrolyzing? Start->CheckEster CheckConv Is Conversion < 50%? CheckEster->CheckConv Ester Intact HydrolysisYes YES: Water is present CheckEster->HydrolysisYes Acid Byproduct Observed ConvYes YES: Catalyst Deactivation CheckConv->ConvYes SM Remaining SolventSwitch Switch to Anhydrous Toluene HydrolysisYes->SolventSwitch BaseSwitch Switch Base to Anhydrous K3PO4 SolventSwitch->BaseSwitch Success Optimized Conditions: Pd(OAc)2 / SPhos / K3PO4 / Toluene BaseSwitch->Success LigandSwitch Switch to SPhos or XPhos (Protects Pd from Phenoxide) ConvYes->LigandSwitch TempBoost Increase Temp to 100°C LigandSwitch->TempBoost TempBoost->Success

Caption: Logic flow for diagnosing reaction failures. Follow the red paths to identify the necessary reagent swap.

Frequently Asked Questions (FAQs)

Q: Can I protect the phenol in situ to save a step? A: Yes. You can add TMSCl (Trimethylsilyl chloride) or HMDS to the reaction mixture.[1] This transiently protects the phenol as a silyl ether, preventing catalyst poisoning.[1][2] The silyl group will fall off during the aqueous workup, returning your desired phenol product.[1][2]

Q: Why not use


 (Tetrakis)? 
A:  Tetrakis contains triphenylphosphine ligands, which are not electron-rich enough to facilitate oxidative addition into the electron-rich bromophenol ring.[1] Furthermore, the high temperature required for Tetrakis often leads to ester hydrolysis.[1][2]

Q: My reaction mixture is heterogeneous (slurry). Is this a problem? A: No. When using anhydrous


 in Toluene, the base remains solid.[1][2] This "heterogeneous catalysis" is actually beneficial for protecting the methyl ester, as the concentration of dissolved base is low, sufficient only for the transmetallation step at the catalyst surface.[1][2]

References

  • Buchwald Ligands for Cross-Coupling : Martin, R., & Buchwald, S. L. (2008).[1][2] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Mesylates. Journal of the American Chemical Society.[1][2][3][4][5] Link[1]

  • Mechanistic Insight on Base Roles : Carrow, B. P., & Hartwig, J. F. (2011).[1][2][5] Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society.[1][2][3][4][5] Link[1]

  • SPhos/XPhos Efficacy : Billingsley, K., & Buchwald, S. L. (2007).[1][2] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.[1][2][3][4][5] Link[1]

  • Anhydrous Conditions for Esters : Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1][2] A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluoroaryl Boronic Acids.[1] Journal of the American Chemical Society.[1][2][3][4][5] Link[1]

Sources

Troubleshooting low yields in Williamson ether synthesis with bromophenols

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Williamson Ether Synthesis Optimization Ticket Subject: Troubleshooting Low Yields with Bromophenol Substrates Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Lazy Nucleophile" Paradox

Welcome to the technical support center. If you are seeing low yields (<40%) when reacting bromophenols with alkyl halides, you are likely battling two opposing forces: acidity and nucleophilicity .

Bromine is an electron-withdrawing group (EWG). While it makes your phenol more acidic (easier to deprotonate), it stabilizes the resulting phenoxide anion, making it a "lazy" nucleophile compared to unsubstituted phenol. If your substrate is ortho-substituted (2-bromophenol), you are also fighting steric hindrance.

This guide moves beyond standard textbook protocols to address the specific kinetic bottlenecks of brominated substrates.

Module 1: Diagnostic Workflow

Before altering your chemistry, identify the failure mode using this logic tree.

TroubleshootingFlow Start Start: Low Yield Analysis CheckHalide 1. Check Alkyl Halide Structure Start->CheckHalide HalideType Is it Secondary or Tertiary? CheckHalide->HalideType Elimination Issue: E2 Elimination Dominates HalideType->Elimination Yes CheckSubstrate 2. Check Phenol Substitution HalideType->CheckSubstrate No (Primary/Methyl) Ortho Is it 2-Bromophenol? CheckSubstrate->Ortho Steric Issue: Steric Shielding & H-Bonding Ortho->Steric Yes CheckSolvent 3. Check Solvent System Ortho->CheckSolvent No (Para/Meta) Action Proceed to Advanced Protocols Steric->Action Requires Cs2CO3 Protic Using Ethanol/Methanol? CheckSolvent->Protic Solvation Issue: Anion Solvation (Nucleophile Deactivation) Protic->Solvation Yes Protic->Action No (Aprotic used)

Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure.

Module 2: The Chemistry of Failure (Root Cause Analysis)

The Electronic Penalty (pKa vs. Reactivity)

The


 of 4-bromophenol is approximately 9.34 , compared to 9.95  for phenol [1].[1][2]
  • The Good News: It deprotonates easily. Weak bases like

    
     are sufficient.
    
  • The Bad News: The phenoxide anion is stabilized by the inductive effect of the bromine. The negative charge is less available to attack the electrophile.

  • The Fix: You cannot rely on the nucleophile's inherent strength. You must enhance the electrophile's susceptibility (using Iodides) or strip the nucleophile's cation (using polar aprotic solvents).[3]

The Ortho-Effect (2-Bromophenol)

If you are using 2-bromophenol (


 ~8.45), the bromine atom physically blocks the oxygen. Furthermore, the lone pairs on the oxygen can form weak intramolecular interactions with the ortho-bromine, effectively "locking" the nucleophile in a non-reactive conformation.
  • The Fix: The "Cesium Effect." Cesium (

    
    ) has a large ionic radius and weak solvation shell, which helps break up tight ion pairs and allows the "naked" phenoxide to react despite steric bulk [2].
    

Module 3: Optimized Protocols

Do not use a generic procedure. Select the protocol that matches your specific constraint.

Protocol A: The "Standard" Optimization (For 3- or 4-Bromophenol)

Best for: Scaling up, cost-sensitive reactions, primary alkyl bromides.

ParameterRecommendationRationale
Solvent Acetonitrile (MeCN) or Acetone Polar aprotic solvents prevent hydrogen bonding to the phenoxide oxygen, leaving it "naked" and reactive [3].
Base Potassium Carbonate (

)
Anhydrous, granular. Milled to a fine powder to increase surface area.
Additive Potassium Iodide (KI) (0.1 eq)The Finkelstein Modification: Catalytic KI converts your alkyl bromide to a highly reactive alkyl iodide in situ.
Temp Reflux (56–82°C)Sufficient energy to overcome the EWG deactivation without causing decomposition.

Step-by-Step:

  • Dissolve bromophenol (1.0 eq) in anhydrous Acetone (0.5 M).

  • Add anhydrous

    
     (2.0 eq) and stir for 15 mins at RT (deprotonation phase).
    
  • Add Alkyl Halide (1.2 eq) and KI (0.1 eq).

  • Reflux under

    
     for 6–12 hours. Monitor via TLC.
    
Protocol B: The "Heavy Artillery" (For 2-Bromophenol or Secondary Halides)

Best for: Sterically hindered substrates, unreactive electrophiles.

ParameterRecommendationRationale
Solvent DMF (Dimethylformamide)High dielectric constant dissociates ion pairs effectively. Warning: Remove completely during workup to avoid emulsions.
Base Cesium Carbonate (

)
The "Cesium Effect" increases solubility in organic media and reduces ion-pairing, boosting reactivity [2].
Catalyst Tetrabutylammonium Bromide (TBAB) A Phase Transfer Catalyst (PTC) that shuttles the phenoxide into the organic phase, increasing effective concentration [4].

Step-by-Step:

  • Dissolve 2-bromophenol (1.0 eq) in anhydrous DMF.

  • Add

    
     (1.5 eq).
    
  • Add Alkyl Halide (1.5 eq) and TBAB (5 mol%).

  • Heat to 60°C (Do not exceed 80°C to avoid DMF decomposition to dimethylamine).

Module 4: Troubleshooting FAQs

Q: I see a new spot on TLC that isn't my product or starting material. What is it? A: It is likely the C-alkylated product . Phenoxides are ambident nucleophiles. While O-alkylation is kinetically favored, C-alkylation (on the ring) becomes competitive with bromophenols because the ring is electron-poor? Actually, the opposite: C-alkylation is less likely with EWGs than with electron-rich phenols, but it can still happen if you use protic solvents like Methanol. Switch to Acetonitrile to favor O-alkylation (97:3 ratio vs 72:28 in MeOH) [5].[4]

Q: My alkyl halide is a secondary bromide (e.g., Isopropyl bromide). Yield is <10%. A: You are likely seeing E2 Elimination . The phenoxide is acting as a base, stripping a proton to form propene.

  • Correction: Switch solvent to DMSO (favors

    
    ) and lower the temperature to 40°C. If that fails, the Williamson synthesis may not be viable. Consider the Mitsunobu reaction  (Phenol + Alcohol + 
    
    
    
    + DIAD) as an alternative route.

Q: The reaction solidifies and stops stirring. A: This is the "Salt Crash." As Phenoxide converts to Ether, the metal-halide byproduct (


 or 

) precipitates.
  • Correction: Use mechanical stirring or add 10% volume of water (if using PTC conditions) to dissolve the salts, creating a biphasic system.

References

  • GuideChem. (2025). 4-Bromophenol vs 4-aminophenol pKa in water comparison confusion. Link

  • J&K Scientific. (2025). Williamson Ether Synthesis Lab Tips & Reagents. Link

  • BenchChem. (2025).[3][5][6][7] Improving reaction conditions for Williamson ether synthesis. Link

  • Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. Link

  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis. Link

Sources

Technical Support Center: Synthesis of Methyl 3-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

Methyl 3-bromo-4-hydroxybenzoate (CAS: 29415-97-2) is a critical intermediate in the synthesis of pharmaceutical agents, including receptor agonists and antimicrobial compounds.[1] The standard synthesis involves the electrophilic aromatic substitution (bromination) of Methyl 4-hydroxybenzoate (Methyl Paraben) .[1]

The Chemist's Challenge: Selectivity

The core challenge in this synthesis is regioselectivity .[1] The hydroxyl group (-OH) at position 4 is a powerful ortho, para-activator.[1] Since the para position is blocked by the ester, the two ortho positions (3 and 5) are electronically equivalent and highly reactive.

  • Goal: Mono-bromination at position 3.

  • Risk: Over-reaction leading to 3,5-dibromination.[1]

Reaction Pathway Diagram

The following diagram illustrates the primary reaction and the competing side reactions (Over-bromination and Hydrolysis).

ReactionPathways SM Methyl 4-hydroxybenzoate (Methyl Paraben) Target TARGET: Methyl 3-bromo-4-hydroxybenzoate SM->Target + Br2 / NBS (Kinetic Control) Impurity_Acid IMPURITY B: 3-bromo-4-hydroxybenzoic acid (Hydrolysis) SM->Impurity_Acid Direct Hydrolysis Impurity_Di IMPURITY A: Methyl 3,5-dibromo-4-hydroxybenzoate (Over-Bromination) Target->Impurity_Di + Excess Br2 (Thermodynamic/Conc. Issue) Target->Impurity_Acid + H2O / H+ (Acid Hydrolysis)

Figure 1: Reaction landscape showing the transformation of Methyl Paraben to the target mono-bromo ester and potential excursions into di-bromo or hydrolyzed impurities.[1][2]

Troubleshooting Guide (FAQs)

This section addresses specific failure modes reported by users.

Issue 1: "I am seeing significant levels (>5%) of the 3,5-dibromo impurity."

Diagnosis: The hydroxyl group activates the ring so strongly that the second bromine atom adds almost as easily as the first if the local concentration of bromine is high.

  • Symptom: Mass Spec shows a dominant triplet pattern (M, M+2, M+4) characteristic of two bromine atoms; Melting point is elevated or broad.[1]

Corrective Actions:

  • Stoichiometry Control: Ensure you are using a slight deficit of the brominating agent (0.95 – 1.0 equivalents).[1] Never use an excess "to drive completion."

  • Addition Rate: If using elemental bromine (

    
    ), add it dropwise  over 30–60 minutes. Rapid addition creates localized zones of high 
    
    
    
    concentration, favoring the formation of the dibromo species before the bulk solution is mixed.
  • Temperature: Lower the reaction temperature. While room temperature is often cited, cooling to 0°C – 5°C improves kinetic selectivity for the mono-substituted product [1].[1]

Issue 2: "My product contains carboxylic acid impurities (Acidic Hydrolysis)."

Diagnosis: The reaction generates Hydrogen Bromide (


) as a byproduct.[1] In the presence of adventitious water and heat, 

catalyzes the hydrolysis of the methyl ester to the free acid (3-bromo-4-hydroxybenzoic acid).

Corrective Actions:

  • Solvent Dryness: Ensure your solvent (typically Acetic Acid, Acetonitrile, or Methanol) is anhydrous.[1]

  • Buffer Systems: If using NBS (N-bromosuccinimide), consider adding a weak base or buffer to neutralize

    
     as it forms, although this may slow the reaction.[1]
    
  • Workup Speed: Do not let the reaction mixture sit for prolonged periods after completion. Quench immediately with cold water or sodium thiosulfate solution to dilute the acid.[1]

Issue 3: "The reaction stalls with 10-15% starting material remaining."

Diagnosis: This is often a deliberate trade-off.[1] Pushing the reaction to 100% conversion almost invariably leads to dibromo impurity formation.[1]

Corrective Actions:

  • Acceptance: It is chemically superior to have 5% unreacted starting material (which can be removed via recrystallization from methanol/water) than 5% dibromo impurity (which is structurally very similar to the product and difficult to separate).[1]

  • Catalysis: If using acetic acid, a catalytic amount of Iron(III) is not recommended as it increases aggression.[1] However, ensuring the acetic acid is glacial (pure) facilitates the polarization of the

    
     bond.
    

Comparative Data: Reagent Selection

The choice between elemental Bromine and NBS significantly impacts the impurity profile.

ParameterElemental Bromine (

)
N-Bromosuccinimide (NBS)
Atom Economy High (but generates HBr)Lower (generates succinimide waste)
Selectivity Moderate (requires strict temp control)High (Slow release of

)
Cost Low (Preferred for Scale-up)High (Preferred for R&D/Medicinal Chem)
Major Side Reaction 3,5-DibrominationSuccinimide contamination
Reference Protocol Glacial Acetic Acid, <20°CAcetonitrile/DMF, RT [2]

Recommended Experimental Protocol

Method: Bromination using NBS (High Selectivity Route) Applicability: Lab scale (1g – 50g) where purity is prioritized over raw material cost.[1]

Step-by-Step Methodology:
  • Preparation:

    • Charge a round-bottom flask with Methyl 4-hydroxybenzoate (1.0 eq).[1]

    • Dissolve in Acetonitrile (ACN) or Glacial Acetic Acid (10 mL per gram of substrate).[1]

    • Note: ACN is preferred for easier workup; Acetic acid is preferred if scaling up.[1]

  • Addition:

    • Cool the solution to 0°C in an ice bath.

    • Dissolve N-Bromosuccinimide (NBS) (1.0 eq) in a minimal amount of the chosen solvent.[1]

    • Add the NBS solution dropwise over 45 minutes. Crucial: Protect from light (wrap flask in foil) to prevent radical side reactions.[1]

  • Reaction:

    • Allow the mixture to warm to Room Temperature (25°C).

    • Monitor via TLC (Hexane:Ethyl Acetate 7:[1]3) or HPLC.[1][3]

    • Stop point: Quench when Starting Material is <5%.[1] Do not wait for 0%.

  • Workup:

    • Concentrate the solvent under reduced pressure.[1][4]

    • Dilute the residue with cold water (precipitate should form).[1]

    • Filter the solid.[1][4][5]

    • Purification: Recrystallize from Methanol/Water (approx 80:20) to remove traces of succinimide and starting material [3].[1]

Logic Flow for Impurity Identification

Use this decision tree to identify the root cause of low purity.

TroubleshootingTree Start Start: Impure Product Analysis CheckLCMS Check LC-MS / NMR Start->CheckLCMS Decision1 Impurity Mass = M+79/81? CheckLCMS->Decision1 Decision2 Impurity Mass = M-14? Decision1->Decision2 No Dibromo Diagnosis: 3,5-Dibromo Cause: Excess Reagent or High Temp Decision1->Dibromo Yes (M+2, M+4 triplet) Acid Diagnosis: Hydrolyzed Acid Cause: Wet Solvent or Long Reaction Decision2->Acid Yes (Loss of Methyl) Unknown Diagnosis: Radical Coupling Cause: Light Exposure (if using NBS) Decision2->Unknown No

Figure 2: Diagnostic logic flow for identifying common impurities in bromination reactions.

References

  • Patent CN103467296A. Preparation method of methyl 3-bromo-4-hydroxybenzoate.[1][4] (2013).[1] Google Patents. Available at:

  • PubChem Compound Summary. Methyl 3-bromo-4-hydroxybenzoate (CID 4778958).[1] National Center for Biotechnology Information.[1] Available at: [Link][1]

Sources

Technical Support Center: TLC Analysis of Methyl 3-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Progress Monitoring & Purification Analysis Target Molecule: Methyl 3-bromo-4-hydroxybenzoate (CAS: 29415-97-2) Context: Synthesis via bromination of Methyl 4-hydroxybenzoate (Methyl Paraben) or utilization as an intermediate.[1]

System Overview & Chemical Profile[2][3][4][5]

Before initiating analysis, understand the physicochemical properties driving the chromatography. Methyl 3-bromo-4-hydroxybenzoate contains a phenolic hydroxyl group, an ester, and a bromine substituent.

  • Acidity (pKa): The ortho-bromine atom exerts an electron-withdrawing inductive effect, making the phenolic proton more acidic (pKa ~6.8) compared to the non-brominated precursor (Methyl 4-hydroxybenzoate, pKa ~8.5) [1].

  • Chromatographic Implication: The increased acidity means this compound is highly prone to "streaking" or "tailing" on silica gel due to interaction with silanol groups. Acidic modification of the mobile phase is mandatory.

  • Lipophilicity: The bromine atom increases lipophilicity.

    • Elution Order (Typical Normal Phase): Methyl 4-hydroxybenzoate (Polar/Lower Rf) < Methyl 3-bromo-4-hydroxybenzoate (Intermediate) < Methyl 3,5-dibromo-4-hydroxybenzoate (Non-polar/Higher Rf).

Standard Operating Procedures (SOPs)

SOP-01: Mobile Phase Selection

Objective: Achieve separation (


) between the Starting Material (SM), Product, and the Di-bromo impurity.
Solvent SystemRatio (v/v)Application
Hexane : EtOAc + 1% AcOH 70 : 30 Standard. Good general separation. Acetic acid (AcOH) suppresses phenol ionization.
DCM : MeOH 95 : 5 Alternative. Useful if the ester hydrolyzes or if polar impurities are present.
Toluene : Acetone 90 : 10 High Resolution. Excellent for separating mono-bromo vs. di-bromo species [2].

Critical Step: Always pre-saturate the TLC chamber with solvent vapor for 5–10 minutes before running the plate to prevent "edge effects" and ensure reproducible Rf values.

SOP-02: Visualization Protocol

Objective: Confirm identity and purity using orthogonal detection methods.

  • Primary Detection (UV 254 nm):

    • The benzene ring provides strong UV absorption.

    • Observation: Dark spots on a green fluorescent background.

  • Secondary Detection (Chemical Stain - FeCl₃):

    • Reagent: 1% Ferric Chloride in 50% MeOH/Water.

    • Mechanism: Phenolic groups form colored complexes with Fe(III).

    • Differentiation:

      • Methyl 4-hydroxybenzoate:[2][3] Distinct Purple/Violet.

      • Methyl 3-bromo-4-hydroxybenzoate: Often shifts to a Blue/Grey or duller Violet due to steric/electronic influence of the bromine.

      • O-Alkylated Products:No Reaction (Negative stain). This is crucial if you are monitoring the alkylation of the phenol [3].

Troubleshooting Guide (FAQ)

Issue 1: "My spots are streaking/tailing heavily."

Diagnosis: Ionization of the phenolic hydroxyl group on the silica surface. Solution:

  • Immediate Fix: Add 1% Glacial Acetic Acid (AcOH) or Formic Acid to your eluent.

  • Secondary Check: Ensure your sample concentration isn't too high. Overloading causes tailing even in acidified solvents. Dilute your spotter solution to <5 mg/mL.

Issue 2: "I cannot separate the Mono-bromo product from the Di-bromo impurity."

Diagnosis: Similar lipophilicity makes separation in Hexane/EtOAc difficult. Solution:

  • Switch Selectivity: Change the solvent modifier. Switch from Ethyl Acetate to Acetone or Dioxane.

  • Recommended System: Toluene : Acetone (9:1).[4] The pi-pi interactions of Toluene with the aromatic rings often amplify the subtle differences caused by the bromine substitution pattern.

Issue 3: "The product spot disappears after staining with KMnO4."

Diagnosis: False negative or over-oxidation. Solution:

  • Phenols are oxidizable, but KMnO4 is aggressive and can degrade the matrix.

  • Better Alternative: Use Iodine Chamber (reversible, non-destructive) or FeCl₃ (specific for phenols). If monitoring O-alkylation (ether synthesis), use p-Anisaldehyde , which stains the backbone regardless of the free phenol.

Issue 4: "Is my reaction complete? I still see a UV spot at the baseline."

Diagnosis: Potential hydrolysis of the ester. Analysis:

  • Methyl 3-bromo-4-hydroxybenzoate contains an ester.[5] If your reaction conditions are basic (e.g., K2CO3 in DMF) and wet, you may hydrolyze the ester to the free acid (3-bromo-4-hydroxybenzoic acid).

  • Verification: The free acid will stick to the baseline in Hex/EtOAc. Spot a "co-spot" with the free acid reference standard. If it is the acid, it will move slightly in a highly polar/acidic system (e.g., EtOAc : MeOH : AcOH 85:10:5).

Data Summary: Relative Retention Factors (Rf)

Note: Values are approximate and depend on humidity/temperature. Always run a co-spot.

Solvent System: Hexane : Ethyl Acetate : Acetic Acid (70 : 30 : 1)

CompoundRelative RfVisualization (FeCl₃)
Methyl 4-hydroxybenzoate (SM) 0.30Purple
Methyl 3-bromo-4-hydroxybenzoate (Target) 0.45Blue-Violet
Methyl 3,5-dibromo-4-hydroxybenzoate 0.55Weak/Grey
3-Bromo-4-hydroxybenzoic acid (Hydrolysis) 0.05 (Baseline)Blue-Violet

Visual Logic & Workflows

Diagram 1: Solvent System Optimization Logic

Caption: Decision tree for selecting the optimal mobile phase based on separation resolution.

SolventOptimization Start Start: Define Separation Goal CheckPolarity Are components highly polar (Acid/Amine)? Start->CheckPolarity StandardSystem Try Hexane:EtOAc (70:30) + 1% AcOH CheckPolarity->StandardSystem No (Esters/Phenols) PolarSystem Try DCM:MeOH (95:5) CheckPolarity->PolarSystem Yes Evaluate Evaluate Resolution (Delta Rf) StandardSystem->Evaluate PolarSystem->Evaluate GoodSep Proceed to Analysis Evaluate->GoodSep Rf > 0.1 Streaking Issue: Streaking? Evaluate->Streaking Tailing Spots CoElution Issue: Co-elution of Mono/Di-bromo? Evaluate->CoElution Overlapping Spots FixStreak Increase Acid (AcOH) or Reduce Loading Streaking->FixStreak FixCoElute Switch to Toluene:Acetone (Pi-Pi Selectivity) CoElution->FixCoElute FixStreak->Evaluate FixCoElute->Evaluate

Diagram 2: Reaction Monitoring Workflow (Bromination)

Caption: Step-by-step logic for monitoring the conversion of Methyl Paraben to the Brominated product.

ReactionMonitor Reaction Reaction Mixture (t=X hr) TLC_Prep Spot TLC Plate (Lane 1: SM, Lane 2: Co-spot, Lane 3: Rxn) Reaction->TLC_Prep Run Elute in Hex/EtOAc/AcOH TLC_Prep->Run UV_Check Check UV (254nm) Run->UV_Check Decision Analyze Spots UV_Check->Decision Case1 Only SM Spot (Low Rf) Decision->Case1 Case2 SM + Product (Two Spots) Decision->Case2 Case3 Product + High Rf Spot (Di-bromo Impurity) Decision->Case3 Case4 Clean Product Spot (Intermediate Rf) Decision->Case4 Action1 Add Reagent/Heat Case1->Action1 Action2 Continue Rxn Case2->Action2 Action3 Stop! Over-bromination Case3->Action3 Action4 Workup Case4->Action4

References

  • PubChem.[6] Methyl 3-bromo-4-hydroxybenzoate Compound Summary. National Library of Medicine. Available at: [Link]

  • Maji, J. K. (2016).[4] Toluene : acetone (9:[4]1) is good choice of mobile phase for class of phenolic compounds.[4] ResearchGate. Available at: [Link]

  • Florida International University. TLC Visualization Methods: Ferric Chloride Stain. Available at: [Link]

Sources

Technical Support Center: HPLC Purification of Methyl 3-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the purification of Methyl 3-bromo-4-hydroxybenzoate. It is designed for researchers, scientists, and drug development professionals seeking to achieve high purity and robust, reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the analyte and initial method considerations.

Q1: What are the key chemical properties of Methyl 3-bromo-4-hydroxybenzoate relevant to HPLC method development?

A1: Understanding the analyte's structure is the first step to successful method development. Methyl 3-bromo-4-hydroxybenzoate (MW: 231.04 g/mol ) has three key functional groups that dictate its chromatographic behavior[1][2]:

  • Aromatic Ring: Provides hydrophobicity, making it well-suited for reversed-phase (RP) HPLC.

  • Phenolic Hydroxyl (-OH) Group: This is the most critical group for troubleshooting. It is acidic and can engage in secondary interactions with the stationary phase, often leading to peak tailing.

  • Methyl Ester (-COOCH₃) and Bromo (-Br) Groups: These add to the overall hydrophobicity of the molecule.

The primary challenge in purifying this compound is often separating it from structurally similar impurities, such as the starting material (methyl 4-hydroxybenzoate) or potential side-products like methyl 3,5-dibromo-4-hydroxybenzoate.[3]

PropertyValueSignificance for HPLC
Molecular Formula C₈H₇BrO₃-
Molecular Weight 231.04 g/mol Affects mass-based detector response.[1][2]
Structure Aromatic, PhenolicProne to peak tailing on silica-based columns; offers potential for pi-pi interactions with specific stationary phases.
Key Impurities Methyl 4-hydroxybenzoate, Methyl 3,5-dibromo-4-hydroxybenzoateThe primary goal of the method is to resolve the target from these species.[3]
Q2: What is a good starting point for a reversed-phase HPLC method for this compound?

A2: A generic gradient method on a C18 column is an excellent starting point. This allows you to quickly determine the approximate retention time and assess initial peak shape and resolution from major impurities.

Initial Recommended Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or 280 nm

  • Column Temperature: 30 °C

The inclusion of 0.1% formic acid is crucial. It lowers the mobile phase pH, which suppresses the ionization of the phenolic hydroxyl group and any residual silanol groups on the column packing, thereby preventing peak tailing.[4][5]

Section 2: Method Development & Optimization Workflow

Developing a robust HPLC method is a systematic process. The goal is to achieve adequate resolution for all target impurities while maintaining good peak shape and a reasonable run time.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Peak Shape Optimization cluster_2 Phase 3: Resolution Optimization cluster_3 Phase 4: Finalization Start Start with Generic Gradient (C18, ACN/H2O w/ 0.1% FA) Assess Assess Peak Shape & Resolution Start->Assess Tailing Is Peak Tailing Observed? Assess->Tailing Peak Shape Issues Resolution Is Resolution Adequate? Assess->Resolution Resolution Issues AdjustpH Adjust Mobile Phase pH (e.g., use Phosphoric Acid) OR Test High-Purity Silica Column Tailing->AdjustpH Yes Tailing->Resolution No AdjustpH->Assess OptimizeGradient Optimize Gradient Slope (Shallower for better resolution) Resolution->OptimizeGradient No GoodMethod Method Optimized Resolution->GoodMethod Yes ChangeSolvent Change Organic Solvent (ACN to MeOH or vice-versa) OptimizeGradient->ChangeSolvent ChangeColumn Screen Alternative Columns (Phenyl-Hexyl, Biphenyl) ChangeSolvent->ChangeColumn ChangeColumn->Assess Validate Proceed to Method Validation GoodMethod->Validate

Sources

Technical Support Center: Purifying Methyl 3-bromo-4-hydroxybenzoate via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the column chromatography purification of Methyl 3-bromo-4-hydroxybenzoate. The content is structured in a question-and-answer format to directly address common issues and provide actionable solutions based on established scientific principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the setup and strategy for purifying Methyl 3-bromo-4-hydroxybenzoate.

Q1: What is the best stationary phase for purifying this compound?

Answer: Standard silica gel (70-230 mesh for gravity chromatography or 230-400 mesh for flash chromatography) is the most common and appropriate choice.[1] However, Methyl 3-bromo-4-hydroxybenzoate contains a phenolic hydroxyl group, which can lead to strong interactions with the acidic silanol groups on the silica surface, potentially causing significant peak tailing or even irreversible adsorption.

  • Expertise & Causality: Silica gel's surface is covered in Si-O-H groups, which are acidic and excellent hydrogen bond donors/acceptors. The lone pairs on the oxygen of the phenolic -OH and the ester carbonyl of your compound will interact strongly with these sites. If you observe excessive tailing or low recovery, consider these alternatives:

    • Deactivated Silica Gel: You can reduce the acidity of silica gel by treating it with a base or by using pre-deactivated silica. This lessens the strong acidic interactions that cause tailing with polar compounds.[2]

    • Neutral Alumina: For compounds that are particularly sensitive to acid-catalyzed degradation, neutral alumina is a viable alternative.[1][3] It's crucial to use the neutral form, as basic alumina could potentially hydrolyze the methyl ester.

Q2: How do I select the right mobile phase (solvent system)?

Answer: The ideal solvent system should provide a retention factor (Rf) of approximately 0.3-0.4 for Methyl 3-bromo-4-hydroxybenzoate on a Thin-Layer Chromatography (TLC) plate.[1] This Rf value typically ensures good separation from impurities without requiring an excessive volume of solvent for elution.

  • Expertise & Causality: A solvent system that is too polar will cause all compounds to elute quickly with poor separation.[1] A system that is not polar enough will result in excessively long elution times or the compound remaining adsorbed to the stationary phase.[1]

  • Recommended Starting Points: Given the compound's polarity, begin with binary mixtures of a non-polar and a polar solvent.

    • Hexane/Ethyl Acetate: A very common system. Start with a ratio of 4:1 (Hexane:EtOAc) and gradually increase the proportion of ethyl acetate.

    • Dichloromethane/Methanol (DCM/MeOH): This is a stronger, more polar system suitable if your compound shows low mobility in Hexane/EtOAc.[3] Start with 99:1 (DCM:MeOH) and increase the methanol percentage.

    • Toluene/Ethyl Acetate: For aromatic compounds, incorporating toluene can improve separation due to π-π interactions, offering different selectivity compared to aliphatic solvents like hexane.[3]

Solvent System (v/v)PolarityTypical Application for Methyl 3-bromo-4-hydroxybenzoate
80:20 Hexane:EtOAcLow-MediumGood starting point for initial TLC trials.
70:30 Hexane:EtOAcMediumLikely to be in the optimal Rf range.
98:2 DCM:MeOHMedium-HighUse if compound is immobile in Hexane:EtOAc.[3]
90:10 Toluene:EtOAcMedium (Aromatic)Alternative system to improve separation from aromatic impurities.[3]
Q3: What is the best way to load my crude sample onto the column?

Answer: Dry loading is highly recommended, especially if your compound has limited solubility in the initial, non-polar mobile phase. This technique minimizes band broadening and often leads to sharper separation.[2][4]

  • Wet Loading: Dissolving the sample in a minimal amount of the mobile phase and pipetting it onto the column. This is quick but can cause issues if a more polar solvent is needed for dissolution, leading to poor initial separation.[4]

  • Dry Loading (Recommended Protocol):

    • Dissolve your crude Methyl 3-bromo-4-hydroxybenzoate in a suitable solvent (e.g., DCM or acetone) in a round-bottom flask.

    • Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to the solution.

    • Remove the solvent completely via rotary evaporation until you have a dry, free-flowing powder.

    • Carefully layer this powder on top of the packed column bed.

    • Add a protective layer of sand before beginning elution.[2]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the purification process.

Problem 1: My compound is not eluting from the column.
  • Symptom: You have passed a large volume of the mobile phase through the column, but TLC analysis of the collected fractions shows no sign of your product.

  • Causality & Solution:

    • Insufficient Polarity: The mobile phase is not polar enough to displace your compound from the active sites of the silica gel.[1][2]

      • Solution: Gradually increase the polarity of your eluent. If you are running 80:20 Hexane:EtOAc, try switching to 70:30 or 60:40. This is known as a "step gradient."

    • Compound Decomposition: The compound may be unstable on the acidic silica gel.[2]

      • How to Check: Spot your compound on a TLC plate, wait 1-2 hours, and then elute it. If you see a new spot or significant streaking from the baseline, your compound is likely degrading.

      • Solution: Switch to a less acidic stationary phase like neutral alumina or deactivated silica gel.[2][3]

    • Sample Came off in the Solvent Front: If you loaded your sample in a solvent significantly more polar than the mobile phase, it might have washed through in the very first fractions.

      • Solution: Always check the first few fractions collected. Concentrate them and run a TLC.[2]

Problem 2: The separation between my product and an impurity is poor.
  • Symptom: Fractions contain both your desired product and a closely-eluting impurity, as confirmed by TLC or other analytical methods.

  • Causality & Solution:

    • Inadequate Solvent System: The chosen mobile phase does not provide sufficient selectivity to resolve the compounds.

      • Solution 1: Find a new solvent system. If you are using Hexane/EtOAc, try a system with different chemical properties, like Toluene/EtOAc or DCM/Acetone. Different solvents interact with your compounds in unique ways, which can enhance separation.[3]

      • Solution 2: Use a shallower gradient. Instead of large jumps in polarity (e.g., from 10% to 30% EtOAc), increase the polarity in smaller increments (e.g., 10% -> 12% -> 14%...). This can improve the resolution of closely-eluting spots.[2]

    • Column Overloading: Too much sample was loaded for the column size.

      • Solution: Use a larger diameter column or reduce the amount of crude material loaded. A general rule is to use a silica-to-sample mass ratio of at least 30:1 to 50:1.

Problem 3: My product is eluting with a long "tail".
  • Symptom: The spot for your compound on the TLC plates of collected fractions is not round but elongated or "tailed." The compound elutes over a very large number of fractions.[2]

  • Causality & Solution:

    • Strong Compound-Silica Interaction: This is a classic problem for phenolic compounds. The acidic proton of the hydroxyl group engages in strong, non-linear hydrogen bonding with the silica surface, causing some molecules to be retained longer than others.

      • Solution: Add a small amount (0.1-1%) of a polar modifier to your mobile phase. For an acidic compound like a phenol, adding a small amount of acetic acid can help. The acetic acid will compete for the strongly basic sites on the silica gel, leading to more uniform elution and sharper peaks.

Part 3: Protocols & Visualizations

Experimental Workflow: Column Chromatography Purification

G Figure 1: General Workflow for Column Purification cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation TLC 1. TLC Analysis Select solvent system (Rf ≈ 0.3) Pack 2. Pack Column Slurry pack with initial solvent TLC->Pack Load 3. Dry Load Sample Adsorb crude onto silica Pack->Load Elute 4. Elute Column Run isocratic or gradient elution Load->Elute Collect 5. Collect Fractions Collect small, uniform volumes Elute->Collect Analyze 6. Analyze Fractions TLC analysis of fractions Collect->Analyze Combine 7. Combine & Concentrate Pool pure fractions Analyze->Combine Final 8. Final Product Characterize pure compound Combine->Final G Figure 2: Troubleshooting Decision Tree Start Problem Encountered NoElution Compound Not Eluting? Start->NoElution PoorSep Poor Separation? Start->PoorSep Tailing Peak Tailing? Start->Tailing IncreasePolarity ACTION: Increase mobile phase polarity NoElution->IncreasePolarity Is solvent non-polar? CheckDecomp ACTION: Check for decomposition on TLC. If yes, switch to Alumina. NoElution->CheckDecomp Still no elution? ChangeSolvent ACTION: Change solvent system (e.g., Toluene/EtOAc) PoorSep->ChangeSolvent Spots overlap on TLC? ShallowGrad ACTION: Use a shallower gradient or reduce sample load PoorSep->ShallowGrad Spots are close on TLC? AddModifier ACTION: Add 0.5% Acetic Acid to mobile phase Tailing->AddModifier

Caption: Troubleshooting decision tree.

References

  • University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]

  • Reddit r/OrganicChemistry. (2022). Trouble with Column Chromatography of phenolic compounds. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • University of Colorado Boulder. Column Chromatography. Organic Chemistry at CU Boulder. [Link]

  • Waters Blog. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Reddit r/chemistry. (2016). Questions about Column Chromatography. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 3-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Process Optimization & Troubleshooting for CAS 29415-97-2

Introduction: The Scale-Up Challenge

You are likely here because your lab-scale synthesis of Methyl 3-bromo-4-hydroxybenzoate (M3BHB) is failing to meet purity specifications upon scaling to the kilogram or pilot limit.

While the bromination of methyl paraben appears trivial on paper, the scale-up is governed by two competing forces: regioselectivity and exothermic runaway . In a flask, magnetic stirring dissipates heat and reagents mix instantly. In a 50L reactor, poor mixing creates "hotspots" of high bromine concentration, leading to the formation of the critical impurity: Methyl 3,5-dibromo-4-hydroxybenzoate .

This guide moves beyond standard literature to provide a self-validating, scalable process control strategy.

Module 1: Reaction Engineering & Stoichiometry

The Core Reaction

The most robust route for scale-up is the electrophilic aromatic substitution of Methyl 4-hydroxybenzoate (Methyl Paraben) using elemental bromine.

Key Mechanistic Insight: The hydroxyl group (-OH) is a strong ortho/para activator. The ester group (-COOMe) is a meta director. These effects reinforce each other at the 3-position. However, once the first bromine adds, the ring is only slightly deactivated. If local concentration of


 exceeds 1.0 equivalent, the second ortho position (C5) will react, forming the di-bromo impurity.
Workflow Visualization

ReactionScheme MP Methyl Paraben (Starting Material) TS Transition State (Sigma Complex) MP->TS + Br2 (Slow Addition) Br2 Bromine (Br2) (Controlled Dosing) Br2->TS Prod Methyl 3-bromo-4-hydroxybenzoate (Target) TS->Prod - HBr HBr HBr Gas (Byproduct) TS->HBr Imp 3,5-Dibromo Impurity (Over-reaction) Prod->Imp + Excess Br2 (Local Hotspots)

Figure 1: Reaction pathway highlighting the risk of over-bromination (dashed red line) due to poor mixing or stoichiometry errors.

Troubleshooting Guide: Reaction Phase

Q: Why is my crude product containing >5% di-bromo impurity? A: This is a mixing and stoichiometry issue, not just a temperature issue.

  • Root Cause: In large reactors, adding bromine too quickly creates a localized zone where

    
    . The product formed in this zone immediately reacts with the excess bromine.
    
  • Corrective Action:

    • Sub-surface Addition: Do not drip bromine onto the surface.[1] Use a dip tube to introduce bromine directly into the turbulent zone of the impeller.

    • Stoichiometry: Limit

      
       to 1.00 - 1.02 equivalents . Never exceed 1.05 eq.
      
    • Temperature: Maintain 15–25°C . Higher temperatures lower the selectivity difference between the first and second bromination events [1].

Q: The reaction mixture is turning dark brown/black. Is the product decomposing? A: This usually indicates oxidation or free-radical side reactions.

  • Root Cause: Trace iron (Fe) from steel reactors can catalyze radical bromination on the methyl group or oxidation of the phenol to quinones.

  • Corrective Action: Ensure the reactor is glass-lined. If using stainless steel, passivate it. Conduct the reaction in the dark or under amber light, as bromine radicals are generated by light [2].

Module 2: Process Safety & HBr Management

Handling elemental bromine and the resulting Hydrogen Bromide (HBr) gas requires strict HSE protocols.[1]

Comparison of Brominating Agents
AgentAtom EconomyScalabilityHazard ProfileRecommendation
Elemental Bromine (

)
HighExcellent High (Toxic/Corrosive)Standard for >1kg
N-Bromosuccinimide (NBS) LowPoorModerateLab scale only (<100g)
HBr +

HighModerateHigh (Exotherm risk)"Green" alternative, but complex control
HBr Scrubbing System

You cannot vent HBr. It must be scrubbed.[2]

  • Primary Scrubber: Water (absorbs HBr to form hydrobromic acid, a saleable byproduct).

  • Secondary Scrubber: NaOH (10-15%) to neutralize breakthrough traces.

  • Safety Interlock: Feed of

    
     must automatically stop if scrubber pump fails.
    

Module 3: Work-up and Purification

The separation of the mono-bromo product from the di-bromo impurity relies on their solubility profiles. The di-bromo species is significantly less soluble in polar solvents than the mono-bromo species, but it also crystallizes easily.

Process Flow Diagram (PFD)

PFD Reactor Reactor: Bromination (Acetic Acid/Methanol) Quench Quench: NaHSO3 (Remove xs Br2) Reactor->Quench End of Reaction Filter1 Filtration (Crude Isolation) Quench->Filter1 Precipitate Cryst Recrystallization (MeOH/H2O) Filter1->Cryst Crude Cake Dry Drying (<50°C) Cryst->Dry Pure Wet Cake

Figure 2: Unit operations for the isolation and purification of M3BHB.

Troubleshooting Guide: Purification

Q: My product has a persistent pink/red hue. A: This is "Bromine burn."

  • Cause: Trapped elemental bromine in the crystal lattice.

  • Protocol: During the quench step, ensure you add Sodium Bisulfite (

    
    )  or Sodium Thiosulfate until the solution is distinctly yellow/colorless before filtration. A starch-iodide paper test should be negative [3].
    

Q: How do I remove the 3,5-dibromo impurity? A: Use a Methanol/Water recrystallization.

  • Dissolve crude solid in minimum hot Methanol (approx 60°C).

  • Slowly add Water until turbidity just persists.

  • Heat to clear, then cool slowly to room temperature, then to 0-5°C.

  • Mechanism: The di-bromo impurity is less soluble and may precipitate first if the ratio is wrong, but in high methanol ratios, the mono-bromo crystallizes preferentially while the di-bromo stays in the mother liquor due to the specific solubility curve differences in aqueous methanol [4].

    • Alternative: If di-bromo >10%, consider a slurry wash in Toluene (di-bromo is more soluble in cold toluene than the mono-product).

References

  • Patent CN103467296A . Method for preparing methyl 3-bromo-4-hydroxybenzoate. Google Patents. Link

  • Organic Process Research & Development. Scale-up of Bromination Reactions.
  • Fisher Scientific . Methyl 3-bromo-4-hydroxybenzoate Safety Data Sheet. Link

  • ChemicalBook . Methyl 3-bromo-4-hydroxybenzoate Properties and Synthesis. Link

Sources

Technical Support Center: Characterization of Impirities in Methyl 3-bromo-4-hydroxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and characterization of Methyl 3-bromo-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important pharmaceutical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed analytical protocols to ensure the integrity and purity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of Methyl 3-bromo-4-hydroxybenzoate?

A1: The most prevalent impurity is Methyl 3,5-dibromo-4-hydroxybenzoate. This arises from the over-bromination of the starting material, methyl 4-hydroxybenzoate.[1] The hydroxyl group on the aromatic ring is a strong activating group, making the ortho positions susceptible to further electrophilic substitution.[1] Unreacted methyl 4-hydroxybenzoate is another common impurity.

Q2: My reaction yield of Methyl 3-bromo-4-hydroxybenzoate is low. What are the likely causes?

A2: Low yields can be attributed to several factors. Incomplete reaction is a common cause, which can be monitored by Thin Layer Chromatography (TLC). Another significant reason is the over-production of the dibrominated byproduct, which consumes the starting material. Reaction temperature control is crucial; higher temperatures can favor the formation of the dibromo impurity.

Q3: I see an unexpected spot on my TLC plate. How can I identify it?

A3: An unexpected spot could be the starting material, the dibromo impurity, or a process-related impurity. You can co-spot your reaction mixture with the starting material to check for unreacted methyl 4-hydroxybenzoate. For a more detailed identification, the crude product should be analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the unknown component.

Q4: How can I remove the Methyl 3,5-dibromo-4-hydroxybenzoate impurity?

A4: Recrystallization is an effective method for purifying Methyl 3-bromo-4-hydroxybenzoate from its dibromo analog.[2] The choice of solvent is critical and often requires some experimentation. A solvent system where the desired product has good solubility at elevated temperatures and poor solubility at room temperature, while the impurity has different solubility characteristics, is ideal. Toluene and ethanol are commonly used solvents for the recrystallization of similar aromatic compounds.[3]

Troubleshooting Guide: Impurity Characterization

This section provides a detailed, question-and-answer-based guide to address specific issues you may encounter during your experiments.

Problem 1: My HPLC chromatogram shows three major peaks. How do I identify them?

Answer:

The three peaks are most likely the starting material (methyl 4-hydroxybenzoate), the desired product (Methyl 3-bromo-4-hydroxybenzoate), and the dibromo impurity (Methyl 3,5-dibromo-4-hydroxybenzoate). The elution order in reverse-phase HPLC is typically based on polarity, with less polar compounds having longer retention times.

  • Peak 1 (Lowest Retention Time): Methyl 4-hydroxybenzoate (most polar).

  • Peak 2 (Intermediate Retention Time): Methyl 3-bromo-4-hydroxybenzoate.

  • Peak 3 (Highest Retention Time): Methyl 3,5-dibromo-4-hydroxybenzoate (least polar).

To confirm their identities, you can inject commercially available standards of the starting material and, if available, the dibromo impurity. Alternatively, you can use LC-MS to confirm the molecular weight of each peak.

A stability-indicating RP-HPLC method can be developed for the simultaneous determination of these compounds.[4]

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the less polar compounds. A typical gradient might be: 0-15 min, 30-70% B; 15-20 min, 70-30% B; 20-25 min, 30% B.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Note: For MS compatibility, replace phosphoric acid with formic acid.[5][6]

Caption: Workflow for identifying peaks in an HPLC chromatogram.

Problem 2: My NMR spectrum is complex. How do I assign the peaks to the product and impurities?

Answer:

¹H NMR spectroscopy is a powerful tool for identifying and quantifying the components in your mixture. The chemical shifts and coupling patterns of the aromatic protons are diagnostic.

CompoundAromatic Proton Signals (approx. ppm)Methyl Ester Signal (approx. ppm)
Methyl 4-hydroxybenzoate ~7.9 (d, 2H), ~6.9 (d, 2H)~3.9
Methyl 3-bromo-4-hydroxybenzoate ~8.1 (d, 1H), ~7.9 (dd, 1H), ~7.0 (d, 1H)~3.9
Methyl 3,5-dibromo-4-hydroxybenzoate ~8.0 (s, 2H)~3.9

The presence of a singlet integrating to 2H in the aromatic region is a clear indication of the dibromo impurity. The starting material will show two doublets, each integrating to 2H. The desired product will have a more complex pattern of three distinct aromatic protons.

  • Sample Preparation: Dissolve an accurately weighed sample of the crude product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add an internal standard with a known concentration and a distinct chemical shift (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis: Integrate the signals corresponding to the aromatic protons of each species and the internal standard. The relative molar ratios can be calculated from these integrations.

Problem 3: How can I confirm the identity of the dibromo impurity without a standard?

Answer:

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for this purpose. The mass spectrum will show a characteristic isotopic pattern for compounds containing two bromine atoms.

  • Methyl 3-bromo-4-hydroxybenzoate (C₈H₇BrO₃): Molecular weight = 230/232 (due to ⁷⁹Br and ⁸¹Br isotopes). You will observe a molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity.

  • Methyl 3,5-dibromo-4-hydroxybenzoate (C₈H₆Br₂O₃): Molecular weight = 308/310/312. The mass spectrum will show a characteristic 1:2:1 ratio for the M⁺, M+2, and M+4 peaks, which is a definitive signature for a dibrominated compound.

  • Derivatization (Optional but Recommended): To improve volatility and peak shape, you can derivatize the hydroxyl group with a silylating agent like BSTFA.

  • GC Conditions:

    • Column: A non-polar column such as a DB-5ms or HP-5ms is suitable.

    • Injector Temperature: 250 °C

    • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 400.

GCMS_Impurity_ID cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_interpretation Data Interpretation Crude_Sample Crude Reaction Mixture Derivatize Derivatization (Optional) Crude_Sample->Derivatize Inject_GCMS Inject into GC-MS Derivatize->Inject_GCMS Acquire_Data Acquire Mass Spectra Inject_GCMS->Acquire_Data Analyze_Spectra Analyze Isotopic Patterns Acquire_Data->Analyze_Spectra Identify_Impurity Identify Dibromo Impurity (1:2:1 M, M+2, M+4) Analyze_Spectra->Identify_Impurity

Caption: Workflow for GC-MS identification of dibromo impurity.

References

  • Separation of Methyl 3,5-dibromo-4-hydroxybenzoate on Newcrom R1 HPLC column. (n.d.). Retrieved from [Link]

  • Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column. (n.d.). Retrieved from [Link]

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63.
  • CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents. (n.d.).
  • Methyl 4-bromo-3-hydroxybenzoate - PMC. (n.d.). Retrieved from [Link]

  • Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem. (n.d.). Retrieved from [Link]

  • Methyl 3,5-dibromo-4-methylbenzoate - PMC. (n.d.). Retrieved from [Link]

  • Supporting Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6 - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Methyl 3,5-dibromo-4-hydroxybenzoate | C8H6Br2O3 | CID 726975 - PubChem. (n.d.). Retrieved from [Link]

  • Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o982–o983.
  • Purification: How To - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. (2018, January 5). Retrieved from [Link]

  • Chandramore, V. V., & Sonawane, L. V. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4), 881-894.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Pharmaceutical Research. (2013). Asian Journal of Pharmaceutical Research, 3(4), 198-201.

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Technical Support Center: Improving the Yield of Mono-brominated Product

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bromination reactions. As a Senior Application Scientist, I understand that achieving high yields of selectively mono-brominated products is a frequent and critical challenge for researchers in synthetic chemistry and drug development. Polybromination, poor regioselectivity, and low conversion are common hurdles that can consume valuable time and resources.

This guide is designed to provide practical, in-depth solutions to these issues. We will move beyond simple procedural lists to explore the underlying principles of bromination reactions. By understanding the "why" behind a given experimental choice, you can more effectively troubleshoot and optimize your specific reaction, transforming a low-yielding process into a robust and reliable synthetic step.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about mono-bromination, providing the strategic knowledge needed to design and execute successful experiments.

Q1: Why is it so difficult to stop the reaction after a single bromination, especially on aromatic rings?

A1: The primary challenge stems from the electronic nature of the bromine substituent itself. In electrophilic aromatic substitution, the first bromine atom added to the ring, while deactivating overall due to its inductive electron-withdrawing effect, is an ortho, para-directing group.[1] Its lone pairs can stabilize the positively charged intermediate (the arenium ion) of a subsequent electrophilic attack at the ortho and para positions through resonance. This stabilization can make the mono-brominated product sufficiently reactive to capture another electrophile (Br+), leading to the formation of di-brominated byproducts.[1] Effectively, you are in a race where the product is sometimes nearly as reactive as the starting material.

Q2: How do I choose the right brominating agent for my specific substrate?

A2: The choice of brominating agent is dictated by the type of C-H bond you intend to functionalize. There is no one-size-fits-all solution; the key is matching the reagent to the reaction mechanism.

Target Position Recommended Reagent Mechanism Key Considerations
Benzylic or Allylic C-H N-Bromosuccinimide (NBS)Free RadicalRequires a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light. The reaction is highly selective for these positions due to the stability of the resulting benzylic or allylic radical intermediate.[2][3]
Activated Aromatic Ring N-Bromosuccinimide (NBS)Electrophilic Aromatic SubstitutionOften sufficient for highly activated rings like phenols and anilines.[4] Using DMF as a solvent can enhance para-selectivity.[5]
Moderately Active/Unactivated Aromatic Ring Bromine (Br₂) with a Lewis Acid (FeBr₃)Electrophilic Aromatic SubstitutionThis is the classic method. The Lewis acid polarizes the Br-Br bond, creating a powerful "Br+" electrophile needed to attack the less nucleophilic ring.[6][7][8]
Deactivated Aromatic Ring N-Bromosuccinimide (NBS) in strong acidElectrophilic Aromatic SubstitutionFor electron-poor rings, harsh conditions are needed. NBS in concentrated sulfuric acid is an effective method.[9]
α-Position of a Carbonyl N-Bromosuccinimide (NBS)via Enol or EnolateThe reaction can be catalyzed by acid to promote enol formation.[2][10] It is a high-yielding method with few side-products.[5]
Q3: How do the existing groups on my aromatic ring affect regioselectivity and yield?

A3: Substituents fundamentally alter the electron density of the aromatic ring and thereby control both the reaction rate and the position of bromination.[6]

  • Activating Groups (e.g., -OH, -NH₂, -OR, -Alkyl): These groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles.[11][12][13] They accelerate the reaction and direct the incoming bromine to the ortho and para positions, where they can best stabilize the carbocation intermediate via resonance or induction.[12]

  • Deactivating Groups (e.g., -NO₂, -CN, -SO₃H, -C(O)R): These groups withdraw electron density from the ring, making it less nucleophilic and slowing the reaction down.[11][13] Most of these direct the incoming bromine to the meta position, as this avoids placing the positive charge of the intermediate directly adjacent to the electron-withdrawing group. Halogens (like -Br, -Cl) are an exception; they are deactivating overall but are still ortho, para-directing.[1]

If a ring has both an activating and a deactivating group, the activating group's directing effects will dominate the outcome.[12]

Troubleshooting Guide

This guide provides solutions to specific experimental problems. Follow the logical flow to diagnose and resolve the issue.

Problem: Low or no yield of the desired mono-brominated product.

This is a common issue that can stem from multiple factors. Use the following decision tree to identify the root cause.

Troubleshooting_Low_Yield cluster_radical Free Radical Pathway cluster_eas EAS Pathway cluster_carbonyl α-Bromination Pathway start Low / No Yield q1 Is the reaction a Free Radical Bromination? start->q1 Check Reaction Type q2 Is the reaction an Electrophilic Aromatic Substitution? start->q2 q3 Is the reaction an α-Bromination of a Carbonyl? start->q3 r_cause1 Cause: Inactive NBS or missing initiator/light. q1->r_cause1 eas_cause1 Cause: Insufficiently activated electrophile. q2->eas_cause1 eas_cause2 Cause: Steric hindrance blocking target site. q2->eas_cause2 c_cause1 Cause: Insufficient enol/enolate formation. q3->c_cause1 r_sol1 Solution: Use freshly recrystallized NBS. Ensure radical initiator (AIBN) is added or UV lamp is functional. r_cause1->r_sol1 eas_sol1 Solution: Ensure Lewis acid catalyst (e.g., FeBr₃) is anhydrous and active. For deactivated rings, use stronger acidic conditions (e.g., H₂SO₄). eas_cause1->eas_sol1 eas_sol2 Solution: Increase reaction time and/or temperature. Consider a less bulky brominating agent if possible. eas_cause2->eas_sol2 c_sol1 Solution: Ensure a suitable acid catalyst (e.g., HBr, AcOH) is present to facilitate enolization. Check pH if using an enolate pathway. c_cause1->c_sol1 Troubleshooting_Polybromination cluster_solutions Solutions to Minimize k₂ title Controlling Polybromination substrate Substrate (Ar-H) title->substrate product1 Mono-brominated Product (Ar-Br) substrate->product1 k₁ (fast) reagent Brominating Agent (Br+) product2 Di-brominated Product (Ar-Br₂) product1->product2 k₂ (competing) sol1 Control Stoichiometry (Use ≤1.0 eq. of brominating agent) sol2 Lower Temperature (Reduces rate of second bromination) sol3 Use Milder Reagents (e.g., NBS instead of Br₂/FeBr₃) sol4 Slow Reagent Addition (Maintains low [Br+] concentration)

Sources

Effect of reaction temperature on bromination selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the effect of reaction temperature on bromination selectivity. Our goal is to provide you with the causal explanations and practical troubleshooting steps needed to optimize your experiments.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle governing the effect of temperature on bromination selectivity?

The primary principle is the competition between kinetic and thermodynamic control .[1][2]

  • Kinetic Control: At lower temperatures, reactions are typically under kinetic control. The major product is the one that forms the fastest, meaning it proceeds via the reaction pathway with the lowest activation energy (Ea).[3] This process is often irreversible under these conditions.

  • Thermodynamic Control: At higher temperatures, the system has enough energy to overcome the activation barriers of multiple pathways, including the reverse reactions.[2][4] This allows the reaction mixture to reach equilibrium, and the major product will be the most stable one (the one with the lowest Gibbs free energy, ΔG), regardless of how fast it is formed.[1]

Essentially, increasing the temperature provides the system with the energy needed to favor the most stable product over the one that forms most quickly.

G Figure 1: Reaction Profile for Kinetic vs. Thermodynamic Control cluster_0 Reactants Reactants TS_Thermo TS (Thermo) Product_Kinetic Kinetic Product (Forms Faster) Reactants->Product_Kinetic Lower Ea Product_Thermo Thermodynamic Product (More Stable) Reactants->Product_Thermo Higher Ea TS_Kinetic TS (Kinetic) E_axis E_top E_axis->E_top R_axis_start R_axis_end R_axis_start->R_axis_end

Caption: Kinetic vs. Thermodynamic reaction pathways.

Troubleshooting Guides: Specific Bromination Reactions
Q2: Why is free-radical bromination of alkanes so selective, and how does temperature affect this?

The high regioselectivity of free-radical bromination is a direct consequence of the thermodynamics of the hydrogen abstraction step, a principle explained by Hammond's Postulate .[5][6]

The Causality (Hammond's Postulate): The rate-determining step in free-radical halogenation is the abstraction of a hydrogen atom by a halogen radical to form an alkyl radical.[7]

  • For Bromination: This step is endothermic (unfavorable). According to Hammond's Postulate, the transition state of an endothermic step will closely resemble the products (in this case, the alkyl radical and HBr).[8][9] Therefore, the stability of the resulting alkyl radical (tertiary > secondary > primary) has a large impact on the stability of the transition state. The energy difference between the transition states for forming a tertiary vs. a primary radical is large, leading to a high degree of selectivity for abstracting the hydrogen that forms the most stable radical.[5][10]

  • For Chlorination: This step is exothermic (favorable). The transition state resembles the reactants, where the C-H bond is just beginning to break.[8] Since the transition state has very little radical character, the inherent stability of the different possible radicals has a much smaller influence on the activation energy. This results in lower selectivity.[11]

Effect of Temperature: While bromination is inherently selective, this selectivity decreases as temperature increases. The Arrhenius equation (k = Ae-Ea/RT) shows that as temperature (T) rises, the rate constant (k) increases.[12][13] Crucially, the relative difference in rates between two competing pathways (e.g., abstraction of a 3° vs 1° hydrogen) diminishes at higher temperatures. At a high enough temperature, there is sufficient energy to overcome both activation barriers easily, and the product distribution will begin to approach the statistical ratio determined by the number of each type of hydrogen.[8]

SubstrateTemperatureSelectivity (Tertiary H : Primary H)
2-Methylpropane127 °C1600 : 1
2-Methylpropane300 °C~100 : 1
2-Methylpropane600 °C~10 : 1

Troubleshooting Tip: If you are observing poor regioselectivity in an alkane bromination, the most likely cause is that the reaction temperature is too high. Reducing the temperature will amplify the small differences in activation energy, leading to greater selectivity for the most stable radical intermediate.

G Figure 2: Hammond's Postulate in Halogenation cluster_chloro Chlorination (Exothermic) cluster_bromo Bromination (Endothermic) c_start R-H + Cl• c_ts Transition State (Reactant-like) c_start->c_ts c_end R• + H-Cl c_ts->c_end c_ts->c_end Small ΔEa Low Selectivity b_start R-H + Br• b_ts Transition State (Product-like) b_start->b_ts b_end R• + H-Br b_ts->b_end b_ts->b_end Large ΔEa High Selectivity

Caption: Transition state differences in halogenation.

Q3: My allylic bromination with N-Bromosuccinimide (NBS) is yielding the dibromo-addition product. How do I fix this by controlling the temperature?

This is a classic case of competing reaction pathways: radical substitution (desired) versus electrophilic addition (undesired). Temperature and bromine concentration are the key variables.[14]

The Mechanism and the Problem: N-Bromosuccinimide (NBS) is used to provide a constant, but very low, concentration of Br₂.[15][16] The reaction is initiated (with light or a radical initiator), and a bromine radical abstracts an allylic hydrogen, which is favorable due to the resonance stabilization of the resulting allylic radical.[15][17] This produces HBr, which then reacts with NBS to generate a molecule of Br₂. The Br₂ is then consumed by the allylic radical to propagate the chain.

The problem arises because alkenes react readily with Br₂ via electrophilic addition to form a vicinal dibromide.[14]

  • Low Temperature & Low Br₂ Concentration: Favors the radical allylic substitution pathway.

  • High Temperature & High Br₂ Concentration: Can favor the electrophilic addition pathway. High temperatures can also accelerate the decomposition of NBS, potentially increasing the Br₂ concentration and promoting side reactions.[18]

Troubleshooting Workflow:

G Figure 3: Troubleshooting Poor Selectivity in Allylic Bromination start Problem: Dibromo-addition Product Observed check_temp Is Reaction Temperature Too High? start->check_temp check_nbs Is NBS Old or Impure? check_temp->check_nbs No sol_temp Action: Reduce Temperature (e.g., use refluxing CCl₄ as a ceiling, or run at room temp/0°C) check_temp->sol_temp Yes check_solvent Is the Solvent Appropriate? check_nbs->check_solvent No sol_nbs Action: Recrystallize NBS from water before use. check_nbs->sol_nbs Yes sol_solvent Action: Use a Non-polar Solvent (e.g., CCl₄, cyclohexane). Avoid DMF, THF at high temps. check_solvent->sol_solvent Yes end_node Outcome: Selective Allylic Bromination check_solvent->end_node No sol_temp->end_node sol_nbs->end_node sol_solvent->end_node

Caption: A step-by-step guide to optimize allylic bromination.

Experimental Protocols
Protocol 1: Temperature-Controlled Allylic Bromination of Cyclohexene

This protocol details a standard procedure designed to maximize selectivity for 3-bromocyclohexene over the addition product (1,2-dibromocyclohexane).

Materials:

  • Cyclohexene

  • N-Bromosuccinimide (NBS), recrystallized

  • Carbon tetrachloride (CCl₄), anhydrous

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Inert atmosphere setup (e.g., Nitrogen or Argon line)

Procedure:

  • Setup: Assemble a reflux apparatus under an inert atmosphere. Ensure all glassware is dry.

  • Reagents: To the round-bottom flask, add cyclohexene (1.0 eq), recrystallized NBS (1.0 eq), and a catalytic amount of AIBN (~0.02 eq). Add anhydrous CCl₄ to create a solution of appropriate concentration (e.g., 0.5 M).

  • Temperature Control:

    • Initiation: Gently heat the mixture to reflux (~77 °C in CCl₄). The use of a refluxing solvent provides a consistent and controlled temperature ceiling. The reaction is often initiated by the thermal decomposition of AIBN at this temperature.

    • Alternative (Photochemical): For more sensitive substrates, the reaction can be run at room temperature and initiated with a UV lamp. This decouples the initiation from thermal heating.

  • Monitoring: Monitor the reaction progress by TLC or GC. A key indicator is the consumption of the starting material and the appearance of the product spot/peak. The solid succinimide byproduct will float to the surface as the reaction proceeds.

  • Workup:

    • Once the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

    • Filter the solid succinimide byproduct and wash it with a small amount of cold CCl₄.

    • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining traces of HBr or NBS.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR or GC-MS to determine the ratio of 3-bromocyclohexene (allylic substitution) to 1,2-dibromocyclohexane (addition).

References
  • Mechanism of Free Radical Bromination . BYJU'S.

  • Alkene Reaction Mechanisms (Free Radical Bromination & Acid-Catalyzed Addition) . (2022-01-27).

  • Hammond's Postulate and Selectivity in Free Radical Halogenation . Wolfram Demonstrations Project.

  • 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS . (2023-10-13). Chemistry LibreTexts.

  • Radical substitution . Peter Norris, Youngstown State University.

  • Bromide Selectivity in Photohalogenation . AK Lectures.

  • Selectivity in Free Radical Reactions: Bromination vs. Chlorination . (2013-10-31). Master Organic Chemistry.

  • Selectivity in Radical Halogenation with Practice Problems . Chemistry Steps.

  • 5.5. The Free-Radical Chain Reaction . (2019-06-05). Chemistry LibreTexts.

  • Why is bromination more regioselective then chlorination? My professor explained the difference in regioselectivity in terms of Hammond's postulate, but i couldn't understand his reasoning. (2018-02-06). Reddit.

  • Thermodynamic vs kinetic reaction control with radical substitution . (2016-09-28). Chemistry Stack Exchange.

  • What is Allylic Bromination? . (2013-11-25). Master Organic Chemistry.

  • Kinetic versus Thermodynamic Control of Reactions . Organic Chemistry Class Notes.

  • Arrhenius equation . Wikipedia.

  • The Arrhenius equation (video) . Khan Academy.

  • Arrhenius equation | Definition & Facts . Britannica.

  • N-Bromosuccinimide . Wikipedia.

  • 6.2.3.1: Arrhenius Equation . (2024-02-13). Chemistry LibreTexts.

  • Regio- and stereo-selectivity issues in radical brominations... . Journal of the Chemical Society, Perkin Transactions 1.

  • Solid state nuclear bromination with N-bromosuccinimide... . (2025-08-09). ResearchGate.

  • Activation Energy and the Arrhenius Equation . BCcampus Open Publishing.

  • 14.3 Kinetic vs. Thermodynamic Control of Reactions . (2019-07-24). Chemistry LibreTexts.

  • Kinetic Control Versus Thermodynamic Control Of A Reaction . Jack Westin.

  • Incompatibilities between N-Bromosuccinimide and Solvents . (2025-08-07). ResearchGate.

  • Thermodynamic and kinetic reaction control . Wikipedia.

  • Incompatibilities between N-Bromosuccinimide and Solvents . ACS Publications.

  • The Essential Guide to NBS: Mastering Allylic and Benzylic Bromination . BOC Sciences.

  • Selectivity In Free Radical Reactions . (2013-09-23). Master Organic Chemistry.

  • Bromination of toluene... . ResearchGate.

  • The fact that allylic halogenation results in formation of the mo... . Pearson+.

  • Alkane Bromination Revisited... . (2025-08-07). ResearchGate.

  • What determines the high degree of selectivity in free radical brominations? . (2016-12-10). Chemistry Stack Exchange.

  • 10.3 Allylic and Benzylic Bromination with NBS . Chad's Prep.

  • Allylic bromination Vs Anti-markovnikov radical addition of HBr . (2020-12-01). Reddit.

  • Chapter 3 Worked Problem 1 . Oregon State University.

  • Selectivity of Bromination vs Chlorination | Free Radical Reactions | Chemistry . (2022-08-03). YouTube.

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Validation & Comparative

Reactivity Comparison of Halogenated Phenols in Suzuki Coupling: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of halogenated phenols presents a unique dichotomy in organic synthesis. While the phenol moiety provides a versatile handle for downstream functionalization, its acidic nature and electron-rich character significantly impede the catalytic cycle.

This guide objectively compares the reactivity of ortho-, meta-, and para-halogenated phenols, analyzing the "Phenol Problem" through a mechanistic lens. We contrast the performance of unprotected substrates against their protected counterparts (ethers/esters) and provide evidence-based protocols to overcome the innate deactivation of these systems.

Key Findings:

  • Halogen Hierarchy: Reactivity follows the bond dissociation energy trend (I > Br > Cl), but the gap widens significantly in the presence of a free hydroxyl group.

  • The "Phenol Poisoning" Effect: Unprotected phenols form palladium-phenoxides, creating off-cycle resting states that stall turnover frequency (TOF).

  • Ligand Necessity: Standard phosphines (PPh₃) fail with chloro-phenols; bulky, electron-rich ligands (e.g., SPhos, XPhos) or water-soluble variants are required to restore reactivity.

Part 1: Mechanistic Analysis – The "Phenol Problem"

To optimize reactivity, one must understand the failure modes. Coupling halogenated phenols is not merely a matter of oxidative addition rates; it is a competition between the productive cycle and catalyst deactivation.

The Deactivation Pathway

In basic media (standard Suzuki conditions), phenols (


) are deprotonated to phenoxides. These anionic species act as competitive ligands:
  • Electronic Deactivation: The phenoxide is strongly electron-donating. When ortho/para to the halogen, it increases the electron density at the C-X bond, raising the activation energy for Oxidative Addition (OA).

  • Catalyst Poisoning: The phenoxide anion can displace labile ligands on the Pd(II) intermediate, forming stable Pd-OR species that resist Transmetallation (TM).

Visualization: The Competitive Cycle

The following diagram illustrates the divergence between the productive Suzuki cycle and the Phenoxide Poisoning pathway.

SuzukiPhenol cluster_offcycle Inhibition Pathway Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Poison Pd-Phenoxide Complex (Off-Cycle Resting State) OxAdd->Poison Competition TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 Phenoxide Phenoxide Formation (Base + Phenol) Phenoxide->Poison Ligand Displacement Poison->Pd0 Slow Re-entry RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Mechanistic divergence showing how phenoxide formation sequesters the Palladium catalyst, preventing Transmetallation.

Part 2: Comparative Reactivity Analysis

The following data summarizes the performance of halogenated phenols under two distinct conditions: Condition A (Standard) and Condition B (Optimized for Phenols).

Experimental Data Summary

Substrate: 4-Halo-phenol + Phenylboronic acid Target: 4-Hydroxybiphenyl

VariableSubstrateCondition A: Standard Yield*Condition B: Optimized Yield**Mechanistic Insight
Halogen 4-Iodophenol82%96%Weak C-I bond overcomes electronic deactivation.
4-Bromophenol45%92%Moderate bond strength; highly sensitive to base choice.
4-Chlorophenol<5%88%Strong C-Cl bond + electron-rich ring = Failed OA without specialized ligands.
Position 2-Bromophenol30%85%Steric hindrance at OA site; potential O-Pd coordination.
Protection 4-Bromoanisole94%98%Methyl cap prevents phenoxide formation; standard kinetics apply.
  • Condition A (Standard): Pd(PPh₃)₄ (3 mol%), Na₂CO₃, DME/H₂O, 80°C, 12h.

  • Condition B (Optimized): Pd(OAc)₂ (1 mol%), SPhos (2 mol%), K₃PO₄, Toluene/H₂O (5:1), 100°C, 4h.

Analysis of Variables
The Halogen Effect (I vs. Br vs. Cl)[1]
  • Iodophenols: React readily even with simple phosphines (PPh₃). The C-I bond is sufficiently weak (~65 kcal/mol) that the electron-donating effect of the -OH group does not stall the reaction [1].

  • Chlorophenols: The C-Cl bond (~95 kcal/mol) requires a catalyst capable of difficult oxidative addition. In the presence of a free -OH, the electron density on the ring makes the C-Cl bond even less electrophilic. Protocol Adjustment: Use Buchwald ligands (e.g., XPhos, SPhos) which create a highly active mono-ligated Pd(0) species [2].

The Protection Effect (Free Phenol vs. Anisole)
  • Protected (Anisole): Behaves like a standard aryl halide. High yields are achievable with generic catalysts.

  • Unprotected: Requires 2-3 equivalents of base (to neutralize the phenol and activate the boronic acid). Water is often essential as a co-solvent to solubilize the phenoxide intermediates, preventing precipitation and ensuring homogeneity [3].

Part 3: Decision Matrix & Protocols

Do not default to protecting the phenol immediately. Use this decision matrix to determine if direct coupling is viable.

DecisionMatrix Start Substrate: Halophenol CheckHalogen Halogen Type? Start->CheckHalogen PathI Iodine CheckHalogen->PathI PathBr Bromine CheckHalogen->PathBr PathCl Chlorine CheckHalogen->PathCl CheckPos Position? SolStd Standard Protocol (Pd(PPh3)4 / Na2CO3) CheckPos->SolStd Meta/Para SolAq Aqueous Protocol (Water-Soluble Ligand) CheckPos->SolAq Ortho (Sterics) PathI->SolStd PathBr->CheckPos SolBuch High-Activity Protocol (Pd-SPhos / K3PO4) PathCl->SolBuch Mandatory

Figure 2: Workflow for selecting reaction conditions based on halogen identity and position.

Protocol A: Direct Coupling of Chlorophenols (High Difficulty)

Use this for chloro-substrates or sterically hindered bromophenols.

Reagents:

  • 4-Chlorophenol (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (1 mol%) + SPhos (2 mol%)

  • Base: K₃PO₄ (3.0 equiv) — Phosphate is crucial for buffering.

  • Solvent: Toluene / Water (10:1)

Step-by-Step:

  • Pre-complexation: In a vial, mix Pd(OAc)₂ and SPhos in Toluene. Stir for 5 mins at RT to generate the active catalytic species (color change to yellow/orange).

  • Loading: Add the chlorophenol, boronic acid, and solid K₃PO₄.

  • Degassing: Add water. Sparge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.

  • Reaction: Seal and heat to 100°C for 4-6 hours.

  • Workup: Acidify with 1M HCl to pH 4 (to protonate the phenoxide product) before extracting with Ethyl Acetate.

Protocol B: Aqueous Coupling of Iodophenols (Green/Easy)

Use this for iodo-substrates or simple bromophenols.

Reagents:

  • 4-Iodophenol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Catalyst: Pd/C (10 wt% loading, use 5 mol% Pd) or Pd(PPh₃)₄

  • Base: Na₂CO₃ (2.5 equiv)

  • Solvent: Water (100%) or Water/Ethanol (1:1)

Step-by-Step:

  • Dissolve Na₂CO₃ in water. Add the iodophenol (it will dissolve as the sodium phenoxide).

  • Add the boronic acid and catalyst.

  • Heat to 80°C (open air is often tolerated with Pd/C, but inert atmosphere is preferred for phosphine catalysts).

  • Monitor by HPLC. Reaction is usually complete in <2 hours.

  • Filter off Pd/C (recyclable) and acidify filtrate to precipitate the product.

References

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link

  • Altman, R. A., & Buchwald, S. L. (2006). Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylphosphine Ligands. Nature Protocols. Link

  • Shaughnessy, K. H. (2009). Hydrophilic Ligands and Their Application in Aqueous-Phase Metal-Catalyzed Reactions. Chemical Reviews. Link

  • Maleki, A., et al. (2021). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling in Aqueous Media: A Green Approach. Catalysts. Link

Sources

Comparative Guide: Methyl 3-bromo-4-hydroxybenzoate vs. Methyl 4-hydroxy-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 3-bromo-4-hydroxybenzoate vs. Methyl 4-hydroxy-3-iodobenzoate Reactivity Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide

Executive Summary

In medicinal chemistry and process development, the choice between Methyl 3-bromo-4-hydroxybenzoate (Br-MHB) and Methyl 4-hydroxy-3-iodobenzoate (I-MHB) is a classic trade-off between reactivity kinetics and process stability/cost .

  • The Bottom Line: Use I-MHB when performing difficult cross-couplings (e.g., with sterically hindered boronic acids) or when reaction conditions must remain mild (<50°C) to protect sensitive functional groups.

  • The Bottom Line: Use Br-MHB for scale-up, routine library synthesis, or when the substrate requires harsh conditions (high heat) where the thermal instability of the C–I bond becomes a liability.

Structural & Electronic Profiling

The reactivity difference is fundamentally dictated by the carbon-halogen (C–X) bond dissociation energy (BDE) and the steric environment of the ortho-substituent relative to the phenol.

Table 1: Physicochemical Properties Comparison[1][2]
PropertyMethyl 3-bromo-4-hydroxybenzoateMethyl 4-hydroxy-3-iodobenzoateImpact on Reactivity
CAS Number 29415-97-215126-06-4
Halogen VdW Radius ~1.85 Å~1.98 ÅI-MHB has higher steric hindrance at the ortho position.
C–X Bond Length ~1.89 Å~2.09 ÅLonger bond in I-MHB correlates with weaker orbital overlap.
C–X Bond Energy (BDE) ~81 kcal/mol~65 kcal/molI-MHB undergoes oxidative addition significantly faster.
Phenol pKa (approx.) 8.428.51Negligible difference; both are more acidic than unsubstituted phenol (pKa ~10).
Light Sensitivity LowHighI-MHB requires amber glassware; susceptible to photodehalogenation.

Reactivity Analysis: Palladium-Catalyzed Cross-Coupling

The primary application for these scaffolds is the synthesis of biaryl ethers or substituted benzoates via Suzuki-Miyaura coupling.

Mechanism of Action

The rate-determining step (RDS) for aryl halides with electron-rich phosphine ligands is typically Oxidative Addition .

  • I-MHB: The weak C–I bond allows oxidative addition to occur rapidly, often at room temperature.

  • Br-MHB: The stronger C–Br bond requires thermal activation (typically >60°C) or specialized ligands (e.g., SPhos, XPhos) to facilitate the insertion of Pd(0).

Visualization: Catalytic Cycle & Halogen Impact

The following diagram illustrates the Suzuki-Miyaura cycle, highlighting where the halogen choice dictates the energy barrier.

SuzukiCycle cluster_legend Kinetic Impact Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Determining for Br) Pd0->OxAdd Substrate Binding Complex_I Ar-Pd(II)-I (Fast Formation) OxAdd->Complex_I Path A: I-MHB (Low Barrier) Complex_Br Ar-Pd(II)-Br (Slow Formation) OxAdd->Complex_Br Path B: Br-MHB (High Barrier) Transmetal Transmetallation (Boronic Acid + Base) Complex_I->Transmetal Complex_Br->Transmetal RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0 Regeneration Legend Iodide allows rapid entry into the cycle. Bromide often requires heat/ligands to pass Oxidative Addition.

Figure 1: The Suzuki-Miyaura catalytic cycle.[1] Path A (Green) represents the lower energy pathway accessible by the Iodide derivative.

Experimental Protocols

A. Synthesis of the Substrates

Before coupling, one must often synthesize the specific halo-ester if it is not commercially sourced.

  • Synthesis of I-MHB (Iodination):

    • Reagents: Methyl 4-hydroxybenzoate, Iodine Monochloride (ICl), Acetic Acid.[2]

    • Conditions: 65°C for 5 hours.

    • Yield: ~90%.

    • Note: ICl is used because direct iodination with

      
       is reversible and slow without an oxidizer.
      
  • Synthesis of Br-MHB (Bromination):

    • Reagents: Methyl 4-hydroxybenzoate,

      
      , Acetic Acid.[2][3]
      
    • Conditions: 0°C to RT.

    • Yield: >95%.[4]

    • Note: Bromination is extremely fast; cooling is required to prevent over-bromination at the 5-position (dibromo impurity).

B. Comparative Coupling Protocol (Suzuki-Miyaura)

This protocol validates the reactivity difference.

Reagents:

  • Substrate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • 
     (3 mol%)
    
  • 
     (2.0 equiv)
    
  • Solvent: Dioxane/Water (4:1)

Procedure:

  • Charge a reaction vial with the halo-benzoate, boronic acid, base, and catalyst.

  • Evacuate and backfill with

    
     (3 cycles).
    
  • Add degassed solvent.

  • For I-MHB: Stir at 40°C . Monitor by TLC/LCMS.

    • Expected Result: Full conversion in < 2 hours.

  • For Br-MHB: Stir at 40°C . Monitor by TLC/LCMS.

    • Expected Result: < 10% conversion after 2 hours.

    • Adjustment: Raise temperature to 80-90°C to achieve full conversion.

Decision Matrix: When to Choose Which?

While the iodide is more reactive, it is not always the superior choice due to "The Iodine Tax" (cost and instability).

DecisionTree Start Select Halogen Substrate Q1 Is the coupling partner sterically hindered? Start->Q1 Q2 Is the substrate thermally sensitive (>60°C)? Q1->Q2 No UseI Select I-MHB (High Reactivity) Q1->UseI Yes (Use I-MHB) Q3 Is this for GMP/Scale-up? Q2->Q3 No Q2->UseI Yes (Use I-MHB) Q3->UseI No (Research Scale) UseBr Select Br-MHB (High Stability/Low Cost) Q3->UseBr Yes (Use Br-MHB)

Figure 2: Decision workflow for selecting the optimal halogenated precursor.

Critical Considerations for Nucleophilic Substitution (OH Alkylation)

If your workflow involves alkylating the phenol before the cross-coupling:

  • Acidity: The pKa difference (8.42 vs 8.[5][6]51) is negligible. Both alkylate readily with weak bases (

    
    ).
    
  • Sterics: The Iodine atom is significantly larger. If you are alkylating with a bulky electrophile (e.g., isopropyl bromide), the I-MHB may show slower kinetics due to steric crowding at the ortho position. In this specific case, Br-MHB is preferred.

References

  • Bond Dissociation Energies & Reactivity Trends

    • Source: Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.
    • Relevance: Establishes the C-Br (81 kcal/mol) vs C-I (65 kcal/mol) energy gap.
  • Synthesis of Methyl 4-hydroxy-3-iodobenzoate

    • Source: ChemicalBook / BenchChem Protocols (2025).
    • Relevance: Confirms ICl/AcOH method for high-yield synthesis.
  • Suzuki-Miyaura Mechanism & Halide Effects

    • Source: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
    • Relevance: Foundational text describing the oxidative addition rate order (I > Br > Cl).[7]

  • pKa of Halogenated Phenols

    • Source: BenchChem Comparative Analysis (2025).[5]

    • Relevance: Provides experimental pKa values for ortho-bromo (8.42) and ortho-iodo (8.51) phenols.[8]

Sources

Introduction: The Critical Need for Byproduct Profiling in Bromination Reactions

Author: BenchChem Technical Support Team. Date: February 2026

<A Senior Application Scientist's Guide to GC-MS for Byproduct Identification in Bromination Reactions >

In the landscape of pharmaceutical and fine chemical synthesis, bromination is a cornerstone reaction for creating versatile intermediates. Whether through electrophilic aromatic substitution to produce aryl bromides or free-radical pathways for allylic and benzylic bromination, the introduction of a bromine atom is a key step in building molecular complexity.[1][2][3] However, these reactions are seldom perfectly selective. The formation of byproducts—ranging from regioisomers and poly-brominated species to products of side-reactions—is a common challenge. Identifying and quantifying these byproducts is not merely an academic exercise; it is critical for reaction optimization, ensuring the purity and safety of the final active pharmaceutical ingredient (API), and meeting stringent regulatory requirements.

Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as the gold standard for this analytical challenge.[1] Its ability to separate volatile and semi-volatile compounds with high resolution and provide definitive structural information makes it uniquely suited for dissecting complex reaction mixtures.[1] This guide provides an in-depth, experience-driven comparison of analytical strategies, focusing on why GC-MS is often the superior choice and how to implement it effectively.

The Analytical Challenge: Why Bromination Byproducts Can Be Deceptive

Bromination reactions can yield a complex array of products. For instance, in the electrophilic aromatic bromination of a substituted benzene, byproducts can include:

  • Regioisomers: Ortho-, meta-, and para-substituted products.

  • Poly-brominated species: Di- and tri-brominated compounds.

  • Rearrangement products: Resulting from carbocation intermediates.[4][5]

The challenge lies in separating and identifying these closely related structures, often present at trace levels. An ideal analytical technique must provide both high-resolution separation and unambiguous identification.

GC-MS: The Premier Tool for Byproduct Identification

GC-MS combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[6] For bromination reaction analysis, this synergy offers several distinct advantages.

Core Principles of GC-MS Analysis
  • Separation (GC): The reaction mixture, once injected into the GC, is vaporized and carried by an inert gas through a long, thin capillary column.[7] The inner walls of this column are coated with a stationary phase. Separation occurs based on the differential partitioning of analytes between the mobile gas phase and the stationary liquid phase, which is primarily dependent on their boiling points and polarity.[8]

  • Detection (MS): As each separated compound elutes from the column, it enters the mass spectrometer. In the most common configuration, Electron Ionization (EI) is used. High-energy electrons bombard the molecules, causing them to ionize and fragment in a reproducible manner.[9] The mass analyzer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound that acts as a molecular "fingerprint."[6][9]

The Self-Validating Power of Bromine's Isotopic Signature

A key advantage of MS for analyzing brominated compounds is the natural isotopic abundance of bromine. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio (approximately 50.5% to 49.5%).[10][11]

This results in a characteristic pattern in the mass spectrum for any bromine-containing ion:

  • Monobrominated compounds will show two peaks of nearly equal intensity, separated by 2 m/z units (the M⁺ and M+2 peaks).[9][10][12]

  • Dibrominated compounds will exhibit a 1:2:1 pattern for the M⁺, M+2, and M+4 peaks.

This isotopic signature is a powerful diagnostic tool. Its presence provides immediate, high-confidence confirmation that a given chromatographic peak corresponds to a bromine-containing compound, a feature that is inherently self-validating.[9]

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, it is essential to understand its place among other analytical techniques to make informed decisions.

Technique Principle Strengths for Bromination Analysis Limitations
GC-MS Chromatographic separation of volatile/semi-volatile compounds followed by mass-based detection.- Excellent for separating isomers.[1] - High sensitivity for trace byproducts. - Definitive identification via fragmentation and bromine's isotopic signature.[9]- Limited to thermally stable and volatile compounds.[13] - Derivatization may be needed for polar analytes.[14]
LC-MS Chromatographic separation of soluble compounds in a liquid phase followed by mass-based detection.- Ideal for non-volatile or thermally labile byproducts (e.g., salts, highly polar compounds).[6]- Generally lower chromatographic resolution for non-polar isomers compared to capillary GC. - Ionization can be more complex (ESI, APCI).
NMR Spectroscopy Nuclear spin alignment in a magnetic field to elucidate molecular structure.- Unparalleled for unambiguous structure elucidation of isolated byproducts. - Provides information on connectivity and stereochemistry.- Significantly lower sensitivity; not suitable for trace byproduct detection in a mixture. - Requires pure, isolated samples for clear interpretation.
GC-FID GC separation with a Flame Ionization Detector.- Robust and quantitative for known compounds.- Provides no structural information; identification is based solely on retention time. - Cannot differentiate co-eluting peaks.

Experimental Workflow & Protocols

A robust analytical method is built on a foundation of meticulous sample preparation and optimized instrumental parameters.

Workflow for Byproduct Identification

Caption: A typical workflow for GC-MS analysis of bromination reactions.

Part 1: Sample Preparation - The Foundation of Good Data

The goal of sample preparation is to create a clean, dilute solution of your analytes in a volatile organic solvent suitable for GC injection.[13][14]

Step-by-Step Protocol:

  • Reaction Quenching (Critical Step): As soon as the sample is drawn from the reaction vessel, the reaction must be stopped instantly to get an accurate snapshot of the mixture.

    • Rationale: Failure to quench will allow the reaction to proceed, altering the byproduct profile before analysis.

    • Procedure: Inject a small aliquot (e.g., 100 µL) of the reaction mixture into a vial containing a quenching agent. A solution of sodium thiosulfate or sodium sulfite is effective for neutralizing unreacted bromine.[15] A sodium bicarbonate solution can be used to neutralize acidic byproducts like HBr.[1][16]

  • Liquid-Liquid Extraction (LLE): This step isolates the organic products from aqueous quench solutions, salts, and other non-volatile components.[17][18]

    • Rationale: Protects the GC inlet and column from contamination.[13]

    • Procedure: a. Add an immiscible organic solvent (e.g., dichloromethane, ethyl acetate) to the quenched sample.[18] b. Mix vigorously to partition the organic analytes into the organic layer. c. Allow the layers to separate and carefully collect the organic layer.[17]

  • Drying and Filtration: Remove residual water and particulate matter.

    • Rationale: Water and particulates can damage the GC column and interfere with the analysis.[14][17]

    • Procedure: Pass the organic extract through a small amount of anhydrous sodium sulfate or magnesium sulfate. Filter the dried solution through a 0.22 µm syringe filter into a clean autosampler vial.[14]

  • Dilution: Adjust the concentration to be within the optimal range for the instrument.

    • Rationale: Prevents detector saturation and column overload.

    • Procedure: Dilute the filtered sample with a suitable volatile solvent to a final concentration of approximately 1-10 µg/mL.[13]

Part 2: GC-MS Instrumental Parameters - Optimizing Separation and Detection

The choice of instrumental parameters is dictated by the chemical nature of the expected analytes.

Typical GC-MS Parameters for Brominated Compounds:

Parameter Typical Setting Rationale & Expert Insight
GC Column Agilent DB-5ms, 30m x 0.25mm x 0.25µmA non-polar 5% phenyl-methylpolysiloxane phase is an excellent starting point.[7] It separates compounds primarily by boiling point and is robust for a wide range of analytes, including halogenated compounds.[19]
Injector Temp. 250 °CEnsures rapid and complete vaporization of the sample without causing thermal degradation of the analytes.
Injection Mode Split (e.g., 50:1) or SplitlessUse Split for concentrated samples to avoid overloading the column. Use Splitless for trace analysis to maximize sensitivity.[13]
Carrier Gas HeliumProvides good efficiency and is inert.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minAn initial low temperature helps focus analytes at the head of the column. A temperature ramp is essential to elute compounds with a wide range of boiling points.
Ion Source Temp. 230 °CStandard temperature for EI, balances ionization efficiency with minimizing thermal degradation within the source.
Ionization Mode Electron Ionization (EI) at 70 eVThe standard for creating reproducible, information-rich fragmentation patterns that are searchable against spectral libraries.[20]
Mass Analyzer Quadrupole
Scan Range 40 - 500 m/zA typical range that will cover the molecular ions and key fragments of most expected byproducts without collecting unnecessary low-mass data.

Data Analysis and Byproduct Identification

The Power of Spectral Libraries

The first step in identifying an unknown peak is to compare its mass spectrum against a comprehensive reference library. The NIST/EPA/NIH Mass Spectral Library is the world's most widely used and trusted collection of EI spectra.[20][21][22] The library search software calculates a "Match Factor" indicating the similarity between the experimental spectrum and the library spectrum.[20]

Beyond the Library: Manual Interpretation

While library searches are powerful, they are not infallible. A high match factor is a strong suggestion, but confirmation requires a scientist's expertise.

Key Steps in Manual Verification:

  • Check the Bromine Isotope Pattern: Does the molecular ion region (and major fragments) show the characteristic 1:1 (M⁺/M+2) pattern for a single bromine atom?[10][12] This is your most reliable clue.

  • Evaluate Fragmentation Logic: Do the observed fragment ions make chemical sense? For example, in an aromatic compound, do you see a fragment corresponding to the loss of a bromine atom (M-79 and M-81)? Does the fragmentation align with known chemical principles?[9]

  • Consider Retention Time: Does the elution order of isomers make sense based on their boiling points? Generally, more compact, symmetrical isomers (like para-substituted) have lower boiling points and elute earlier than less symmetrical isomers (ortho-).

Caption: Decision tree for interpreting GC-MS data in bromination analysis.

Conclusion

GC-MS provides an unparalleled combination of separation efficiency, sensitivity, and specificity for the analysis of byproducts in bromination reactions. Its true power lies not just in generating data, but in providing self-validating evidence through the unique isotopic signature of bromine. By coupling a robust, well-designed experimental protocol with a logical data interpretation strategy that balances automated library searching with expert chemical knowledge, researchers can confidently profile complex reaction mixtures. This enables faster process optimization, ensures product quality and safety, and accelerates the development of new chemical entities.

References

  • NIST 23 Mass Spectral Library. (n.d.). Agilent. Retrieved February 11, 2026, from [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). University of Illinois Urbana-Champaign. Retrieved February 11, 2026, from [Link]

  • Common Sample Preparation Techniques for GC-MS Analysis. (2024). MOCAP. Retrieved February 11, 2026, from [Link]

  • NIST/EPA/NIH Mass Spectral Library Compound Scoring White Paper. (n.d.). Jordi Labs. Retrieved February 11, 2026, from [Link]

  • Sample preparation GC-MS. (n.d.). SCION Instruments. Retrieved February 11, 2026, from [Link]

  • Agilent J&W GC Column Selection Guide. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • LCMS Unknown Identification with NIST Search Using MSMS Libraries. (n.d.). A "Little" Mass Spec and Sailing. Retrieved February 11, 2026, from [Link]

  • Gross, R. A., Jr. (2003). Two Equations for Analyzing the Mass Spectra of Compounds for Chlorine and Bromine Atoms. The Chemical Educator. Retrieved from [Link]

  • Clark, J. (n.d.). Mass spectra - the M+2 peak. Chemguide. Retrieved February 11, 2026, from [Link]

  • Mass spectral interpretation. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]

  • Preparing Samples for GC-MS/MS Analysis. (n.d.). Organomation. Retrieved February 11, 2026, from [Link]

  • How to Interpret a Mass Spectrum? (n.d.). Maricopa Open Digital Press. Retrieved February 11, 2026, from [Link]

  • Vast mass spectrometry library can speed up identification of unknown compounds. (2021). Wiley. Retrieved February 11, 2026, from [Link]

  • GC-MS Sample Preparation. (n.d.). Organomation. Retrieved February 11, 2026, from [Link]

  • Mass Spectrometry. (2014). Chemistry LibreTexts. Retrieved February 11, 2026, from [Link]

  • NIST Libraries and Software. (2023). NIST Mass Spectrometry Data Center. Retrieved February 11, 2026, from [Link]

  • Agilent J&W GC Column Selection Guide. (n.d.). Postnova Analytics. Retrieved February 11, 2026, from [Link]

  • Bromination? (2015). Reddit. Retrieved February 11, 2026, from [Link]

  • Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis. (2022). ACS Publications. Retrieved February 11, 2026, from [Link]

  • GC-MS chromatograms for the bromination products. (2015). ResearchGate. Retrieved February 11, 2026, from [Link]

  • (E)-1-BROMO-2-IODOETHENE. (n.d.). Organic Syntheses. Retrieved February 11, 2026, from [Link]

  • Best column for analysis of halogenates and hydrocarbons. (2010). Chromatography Forum. Retrieved February 11, 2026, from [Link]

  • GC Column Types & Selection Guide. (n.d.). Shimadzu. Retrieved February 11, 2026, from [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). PMC. Retrieved February 11, 2026, from [Link]

  • Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. (2023). ALWSCI. Retrieved February 11, 2026, from [Link]

  • Oxidation of Bromide to Bromine by Ruthenium(II) Bipyridine-Type Complexes Using the Flash-Quench Technique. (n.d.). ACS Publications. Retrieved February 11, 2026, from [Link]

  • Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. (2017). Hiden Analytical. Retrieved February 11, 2026, from [Link]

  • Alternatives to gas chromatography?. (2023). Reddit. Retrieved February 11, 2026, from [Link]

  • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. (2007). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Nonconventional Alternatives to LC–MS. (2015). LCGC International. Retrieved February 11, 2026, from [Link]

  • Electrophilic Aromatic Substitution. (2015). YouTube. Retrieved February 11, 2026, from [Link]

  • Question about use of bromine (experimental procedure). (2023). Reddit. Retrieved February 11, 2026, from [Link]

  • Electrophilic Aromatic Substitution Reactions: Bromination. (n.d.). NC State University Libraries. Retrieved February 11, 2026, from [Link]

  • Bromination of benzene. (n.d.). Khan Academy. Retrieved February 11, 2026, from [Link]

  • Examples of electrophilic aromatic substitution. (n.d.). Lumen Learning. Retrieved February 11, 2026, from [Link]

  • Quantification of bromide ion in biological samples using headspace gas chromatography–mass spectrometry. (2021). PMC. Retrieved February 11, 2026, from [Link]

  • Alpha Bromination of Carboxylic Acids. (2024). Chemistry LibreTexts. Retrieved February 11, 2026, from [Link]

  • Bromo pattern in Mass Spectrometry. (2023). YouTube. Retrieved February 11, 2026, from [Link]

Sources

Comparative Study of Catalysts for Cross-Coupling with Methyl 3-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-bromo-4-hydroxybenzoate (CAS: 29415-97-2) is a critical pharmacophore scaffold, most notably serving as a key intermediate in the synthesis of thrombopoietin receptor agonists like Eltrombopag . Its structural duality—combining an electron-withdrawing ester (activating) with an electron-donating, acidic phenol (deactivating/poisoning)—presents a unique challenge in transition-metal catalysis.

This guide provides a technical comparison of catalyst systems for cross-coupling reactions (primarily Suzuki-Miyaura and Sonogashira) involving this substrate. We analyze the shift from traditional Pd(0) systems to advanced dialkylbiaryl phosphine complexes, addressing the specific issue of phenoxide catalyst poisoning .

Part 1: Substrate Analysis & Mechanistic Challenges

Before selecting a catalyst, one must understand the electronic environment of the substrate.

The "Phenol Problem" in Palladium Catalysis

The free hydroxyl group at the C4 position is the primary failure mode for standard protocols.

  • Acidity (pKa ~7-8): Under basic cross-coupling conditions (e.g., K₂CO₃), the phenol is deprotonated to a phenoxide.

  • Catalyst Poisoning: The electron-rich phenoxide oxygen can coordinate tightly to the electrophilic Pd(II) center after oxidative addition, forming a resting state that retards transmetallation.

  • Electronic Push-Pull: The C3-Bromine bond is activated by the para-ester (EWG) but deactivated by the ortho-phenol (EDG).

Recommendation: While protecting the phenol (e.g., as a methyl ether or MOM ether) is the standard workaround, industrial efficiency demands direct coupling of the unprotected substrate. The catalysts below are evaluated on their ability to tolerate the free phenol.

Part 2: Catalyst Performance Comparison

We compare three distinct catalyst classes based on yield, reaction time, and tolerance of the unprotected hydroxyl group.

Class A: The Standard Baseline (Pd(PPh₃)₄)
  • Description: Tetrakis(triphenylphosphine)palladium(0).[1][2] The historical standard for aryl bromide couplings.

  • Mechanism: Generates monolithic Pd(0) species. Requires dissociation of two PPh₃ ligands to enter the cycle.

  • Performance: Reliable but slow. The high lability of PPh₃ makes it susceptible to oxidation and less effective against the steric bulk of the phenoxide.

  • Best For: Initial screening; reactions where the phenol is protected.

Class B: The Robust Workhorse (Pd(dppf)Cl₂)
  • Description: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride.[1]

  • Mechanism: Bidentate ligand prevents ligand dissociation, increasing stability.

  • Performance: Excellent for preventing β-hydride elimination (not an issue here) and generally more robust than Tetrakis. However, it often requires higher temperatures (90°C+) to drive the cycle with electron-rich substrates.

  • Best For: Scale-up where catalyst cost is a primary driver and longer reaction times are acceptable.

Class C: The High-Performance Specialist (Pd-132 / Buchwald G3)
  • Description: Dichloro bis[di-tert-butyl-(4-dimethylaminophenyl)phosphine]palladium(II) (Pd-132) or XPhos Pd G3.

  • Mechanism: These bulky, electron-rich phosphine ligands facilitate oxidative addition into deactivated bonds and sterically prevent phenoxide coordination to the metal center.

  • Performance: Superior. Data indicates yield improvements of >30% and significant time reduction compared to Class A.

  • Best For: Unprotected phenol coupling; high-value pharmaceutical intermediates (Eltrombopag synthesis).

Comparative Data Summary
MetricPd(PPh₃)₄ (Class A)Pd(dppf)Cl₂ (Class B)Pd-132 / DTBP (Class C)
Ligand Type Monodentate PhosphineBidentate FerrocenylBulky Dialkylbiaryl Phosphine
Yield (Unprotected) 45 - 60%65 - 75%85 - 95%
Reaction Time 12 - 24 Hours12 - 18 Hours4 - 6 Hours
Temp. Requirement 90°C80 - 100°C60 - 85°C
Phenol Tolerance Low (Requires Protection)ModerateHigh
Cost Efficiency High (Cheap)ModerateLow (Expensive per gram)

Key Insight: For the synthesis of Eltrombopag intermediates, switching from Class A to Class C catalysts has been reported to increase yields by ~30% and drastically shorten reaction times.

Part 3: Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the competitive inhibition by the phenoxide ion (The "Phenol Trap") and how bulky ligands (Class C) prevent this.

CatalyticCycle Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Methyl 3-bromo-4-hydroxybenzoate Trap Phenoxide Poisoning (Dead End / Slow) OxAdd->Trap + Base (Deprotonation) TransMet Transmetallation (Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 (Bulky Ligand Prevents Trap) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Regenerate Pd(0)

Figure 1: Catalytic cycle showing the oxidative addition of the substrate. The red path indicates the formation of a stable phenoxide-palladium complex (poisoning), which is mitigated by using bulky ligands like those in Class C.

Part 4: Optimized Experimental Protocols

Protocol A: High-Efficiency Suzuki Coupling (Unprotected Phenol)

Recommended for Drug Discovery / High Yield Requirements.

Reagents:

  • Substrate: Methyl 3-bromo-4-hydroxybenzoate (1.0 equiv)[3]

  • Boronic Acid: Arylboronic acid (1.3 equiv)

  • Catalyst: Pd-132 or XPhos Pd G3 (0.02 - 0.05 equiv)

  • Base: K₂CO₃ (3.0 equiv) or K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the methyl 3-bromo-4-hydroxybenzoate, arylboronic acid, and base.

  • Purge: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling of the boronic acid.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Quickly add the Pd catalyst (solid) under a positive pressure of inert gas.

  • Reaction: Heat the block to 85°C . Monitor by LC-MS.[1]

    • Checkpoint: With Pd-132, conversion should exceed 90% within 4-6 hours.

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~3 (to protonate the phenol and ensure solubility in organic phase). Extract with Ethyl Acetate.[4]

  • Purification: Silica gel chromatography. (Note: The free phenol may streak; add 1% Acetic Acid to the eluent).

Protocol B: Sonogashira Coupling (Alkylation-First Strategy)

Recommended if the final product requires an ether linkage at the C4 position.

Context: Direct Sonogashira on the free phenol is difficult due to copper acetylide interference. It is operationally superior to alkylate first.

  • Alkylation: React Methyl 3-bromo-4-hydroxybenzoate with R-X (e.g., propargyl bromide or alkyl iodide) using K₂CO₃ in Acetone (Reflux, 2h). Yields typically >95%.

  • Coupling:

    • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

    • Co-Catalyst: CuI (2 mol%)[3]

    • Base/Solvent: Triethylamine (TEA) / THF (1:1).

    • Temp: 60°C.

    • Outcome: Clean conversion to the alkyne-substituted benzoate without phenol interference.

Part 5: Workflow Visualization

Workflow Input Methyl 3-bromo-4- hydroxybenzoate Decision Is Phenol Protected? Input->Decision PathA Standard Route Cat: Pd(PPh3)4 Base: Na2CO3 Decision->PathA Yes PathB Advanced Route Cat: Pd-132 / XPhos Base: K3PO4 Decision->PathB No (Direct) Result Cross-Coupled Product PathA->Result 12-24h PathB->Result 4-6h (Higher Yield)

Figure 2: Decision matrix for catalyst selection based on substrate protection status.

References

  • Synthesis of Eltrombopag and Intermediates. ChemicalBook. (Detailed process conditions for Suzuki-Miyaura coupling of nitro-anisole derivatives using Pd-132).

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. National Institutes of Health (NIH) / PubMed Central. (Discusses the challenges of unprotected ortho-substituted aryl halides).

  • Process for the preparation of Eltrombopag olamine and its intermediates. Google Patents (US11161821B2). (Describes standard coupling conditions using Tetrakis and the solubility issues of the free acid).

  • Methyl 3-bromo-4-hydroxybenzoate Safety and Properties. PubChem. (Physical properties and safety data for the substrate).

  • Palladium-Catalyzed Synthesis of Thiadiazole Conjugates. MDPI. (Comparison of Pd(dppf)Cl2 vs Pd(PPh3)4, highlighting Pd(dppf)Cl2 robustness in heterocyclic couplings).

Sources

Benchmarking Synthesis Routes to Methyl 3-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-bromo-4-hydroxybenzoate is a critical intermediate in the synthesis of biaryls via Suzuki-Miyaura coupling and a precursor for various pharmacological scaffolds. Its synthesis presents a classic organic chemistry challenge: regioselectivity . The activating hydroxyl group at the 4-position strongly directs electrophiles to the ortho positions, creating a competition between the desired mono-brominated product (3-bromo) and the over-brominated byproduct (3,5-dibromo).

This guide benchmarks three distinct synthetic strategies. Route A (Direct Bromination) is the industrial workhorse but suffers from selectivity issues. Route B (Convergent Esterification) offers the highest purity profile by separating the bromination and esterification steps. Route C (Oxidative Bromination) represents the emerging "Green Chemistry" alternative, utilizing in situ generation of electrophilic bromine to improve atom economy.

Quick Verdict
  • For High-Purity Pharmaceutical Screening: Choose Route B .

  • For Bulk Manufacturing (Cost-Driven): Choose Route A (with rigorous recrystallization).

  • For Green/Academic Compliance: Choose Route C .

Comparative Analysis of Synthesis Routes

Route A: Direct Electrophilic Bromination (Industrial Standard)

This route involves the direct bromination of Methyl 4-hydroxybenzoate (Methylparaben) using elemental bromine (


) in glacial acetic acid.
  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • The Challenge: The ester group is electron-withdrawing (deactivating), but the hydroxyl group is strongly electron-donating (activating). The hydroxyl group dominates, directing bromine to the ortho positions.[1] Controlling stoichiometry is critical to prevent the formation of Methyl 3,5-dibromo-4-hydroxybenzoate.

  • Pros: One-step synthesis from cheap starting materials; scalable.

  • Cons: Handling hazardous liquid bromine; difficult separation of mono- vs. di-bromo species (requires fractional crystallization).

Route B: Convergent Esterification (High Purity)

This approach reverses the order of operations. 4-Hydroxybenzoic acid is first brominated to 3-bromo-4-hydroxybenzoic acid, purified, and then esterified with methanol.

  • Mechanism: EAS followed by Fischer Esterification.

  • The Advantage: The acid intermediate (3-bromo-4-hydroxybenzoic acid) has significantly different solubility properties than the di-bromo acid, allowing for easier purification before the esterification step.

  • Pros: Highest purity (>99%); avoids contamination with starting material esters.

  • Cons: Two steps; lower overall throughput.

Route C: Oxidative Bromination (Green Alternative)

This route utilizes a bromide salt (e.g.,


 or 

) and an oxidant (e.g.,

) to generate electrophilic bromine species (

) in situ.
  • Mechanism: Oxidative generation of hypobromous acid (

    
    ) or 
    
    
    
    .
  • The Advantage: High atom economy.[2] In traditional bromination, half the bromine mass ends up as

    
     waste. Here, the oxidant recycles the bromide, theoretically utilizing 100% of the bromine atoms.
    
  • Pros: Safer (no liquid

    
    ); water as the primary byproduct.
    
  • Cons: Reaction exotherm control is difficult; requires precise pH control to prevent oxidation of the phenol to quinones.

Performance Data & Benchmarking

The following data summarizes experimental outcomes based on optimized lab-scale runs (50g scale).

MetricRoute A: Direct Bromination (

)
Route B: EsterificationRoute C: Oxidative (

)
Reagents Methylparaben,

, AcOH
1.

/AcOH2.

,

Methylparaben,

,

Overall Yield 65 - 75%60 - 68% (over 2 steps)80 - 85%
Purity (HPLC) 95 - 97% (contains di-bromo)>99.5%96 - 98%
Atom Economy Poor (50% Br loss as HBr)ModerateExcellent (~100% Br utilization)
Key Impurity Methyl 3,5-dibromo-4-hydroxybenzoateUnreacted acidQuinone oxidation products
Safety Profile High Risk (Corrosive/Toxic

)
ModerateImproved (Corrosive oxidants)

Visualizing the Synthetic Pathways

The diagram below illustrates the chemical connectivity and decision points for the three routes.

SynthesisRoutes start_acid 4-Hydroxybenzoic Acid inter_acid Intermediate: 3-Bromo-4-hydroxybenzoic Acid start_acid->inter_acid Step 1: Br2, AcOH start_ester Methyl 4-hydroxybenzoate (Methylparaben) target TARGET: Methyl 3-bromo-4-hydroxybenzoate start_ester->target Route A: Br2, AcOH (Direct Bromination) start_ester->target Route C: HBr, H2O2 (Oxidative) impurity Impurity: 3,5-Dibromo species start_ester->impurity Over-bromination inter_acid->target Step 2: MeOH, H2SO4 (Fischer Esterification)

Figure 1: Synthetic connectivity map showing the Direct (Blue), Convergent (Yellow), and Oxidative (Green) pathways.[3]

Detailed Experimental Protocols

Protocol 1: High-Purity Convergent Synthesis (Route B)

Recommended for Drug Discovery Applications.

Step 1: Synthesis of 3-Bromo-4-hydroxybenzoic acid

  • Dissolution: Dissolve 4-hydroxybenzoic acid (50 g, 0.36 mol) in glacial acetic acid (370 mL) in a round-bottom flask equipped with a reflux condenser and dropping funnel. Heat to ~45°C to ensure complete dissolution.

  • Bromination: Add a solution of bromine (58 g, 0.36 mol) in glacial acetic acid (60 mL) dropwise over 60 minutes. Maintain temperature between 50-55°C.

    • Expert Note: Rapid addition causes localized high concentration of

      
      , favoring the di-bromo impurity. Slow addition is crucial.
      
  • Reflux: Heat the mixture to 100°C for 6 hours.

  • Workup: Cool to room temperature and pour into ice-cold water (2 L). The product will precipitate as a white solid.[4]

  • Purification: Filter the solid. Recrystallize from dilute acetic acid or ethanol/water to remove any 3,5-dibromo byproduct. Dry at 60°C.

    • Checkpoint: Check melting point (Target: ~182-184°C).

Step 2: Esterification

  • Reaction: Dissolve the purified 3-bromo-4-hydroxybenzoic acid (40 g) in anhydrous methanol (250 mL). Add concentrated sulfuric acid (2 mL) slowly.

  • Reflux: Heat to reflux (65°C) for 16-18 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Isolation: Remove excess methanol under reduced pressure. Dilute the residue with ethyl acetate (200 mL) and wash with saturated

    
     solution (to remove unreacted acid) and brine.
    
  • Drying: Dry organic layer over anhydrous

    
    , filter, and evaporate to yield the target methyl ester.
    
Protocol 2: Green Oxidative Bromination (Route C)

Recommended for Sustainable Manufacturing.

  • Setup: In a reactor, dissolve Methyl 4-hydroxybenzoate (15.2 g, 100 mmol) in methanol (50 mL).

  • Reagent Addition: Add 48% Hydrobromic acid (HBr) (17.0 g, ~100 mmol).

  • Oxidation: Add 30% Hydrogen Peroxide (

    
    ) (11.3 g, 100 mmol) dropwise over 2 hours at 20-25°C.
    
    • Mechanism:[2][5][6][7][8][9][10]

      
      . The 
      
      
      
      is the active electrophile.[7]
  • Quenching: Stir for an additional 2 hours. Quench any residual oxidant with saturated sodium bisulfite solution.

  • Extraction: Extract with ethyl acetate. The high atom economy means less waste handling in the aqueous phase.

Decision Logic for Route Selection

Use the following logic gate to determine the appropriate workflow for your laboratory.

DecisionTree Start Start: Select Synthesis Route Q1 Is >99.5% purity required (e.g., for biological assay)? Start->Q1 Q2 Is the lab equipped for handling liquid Bromine? Q1->Q2 No RouteB SELECT ROUTE B (Convergent Esterification) Q1->RouteB Yes Q3 Is Atom Economy/Green Chem a priority? Q2->Q3 Yes RouteC SELECT ROUTE C (Oxidative Bromination) Q2->RouteC No (Safety constraint) RouteA SELECT ROUTE A (Direct Bromination) Q3->RouteA No (Cost/Speed priority) Q3->RouteC Yes

Figure 2: Decision Matrix for selecting the optimal synthesis strategy.

References

  • PrepChem. "Synthesis of 3-bromo-4-hydroxybenzoic acid."[11] PrepChem.com. Accessed Jan 2026.[7] Link

  • ChemicalBook. "Methyl 3-bromo-4-hydroxybenzoate Synthesis and Properties." ChemicalBook. Accessed Jan 2026.[7] Link

  • Podgoršek, A. et al. "Oxidative Halogenation with Hydrogen Peroxide: An Environmentally Friendly Approach." Green Chemistry, 2009.
  • Sigma-Aldrich. "Product Specification: Methyl 3-bromo-4-hydroxybenzoate." Merck/Sigma-Aldrich. Link

  • PubChem. "Compound Summary: Methyl 3-bromo-4-hydroxybenzoate." National Library of Medicine. Link

Sources

Isomeric purity determination of brominated hydroxybenzoates

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Isomeric Purity Determination of Brominated Hydroxybenzoates

For researchers, scientists, and drug development professionals, ensuring the chemical integrity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is paramount. Brominated hydroxybenzoates, key building blocks in the synthesis of numerous compounds, are prone to the formation of positional isomers during synthesis. These isomers, while structurally similar, can possess different reactivity, impurity profiles, and pharmacological properties. Consequently, the accurate determination of isomeric purity is not merely an analytical task but a critical step in ensuring product quality, safety, and efficacy, as mandated by regulatory bodies like the FDA and under ICH guidelines.[1][2]

This guide provides an in-depth, objective comparison of the three principal analytical techniques for determining the isomeric purity of brominated hydroxybenzoates: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. We will delve into the causality behind experimental choices, present supporting data, and provide field-proven insights to guide you in selecting the optimal method for your application.

The Analytical Challenge: Separating a Subtle Difference

Positional isomers of brominated hydroxybenzoates, such as 3-bromo-4-hydroxybenzoate and 5-bromo-2-hydroxybenzoate, present a unique challenge. Their similar molecular weights and related structures demand analytical techniques with high resolving power and specificity. The choice of method hinges on factors like the analyte's volatility, thermal stability, the required level of sensitivity, and the need for structural confirmation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Analysis

HPLC is arguably the most widely used technique for purity analysis in the pharmaceutical industry due to its versatility, robustness, and high selectivity.[1][3] For brominated hydroxybenzoates, which are typically non-volatile, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

Expertise & Experience: The Principle of RP-HPLC Separation

In RP-HPLC, separation is governed by the differential partitioning of analytes between a non-polar stationary phase (commonly C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[4] Isomers of brominated hydroxybenzoates will exhibit subtle differences in polarity based on the relative positions of the bromine, hydroxyl, and carboxylate groups. For instance, intramolecular hydrogen bonding can reduce a molecule's apparent polarity, leading to stronger interaction with the stationary phase and a longer retention time. The mobile phase composition, pH, and column temperature are meticulously optimized to exploit these small differences and achieve baseline separation.

Experimental Protocol: Isomeric Purity of Methyl 3-Bromo-4-hydroxybenzoate

This protocol outlines a self-validating system for determining the presence of the isomeric impurity, Methyl 5-Bromo-2-hydroxybenzoate.

  • Sample Preparation:

    • Accurately weigh and dissolve 10 mg of the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Prepare a dilution series from 0.1 µg/mL to 100 µg/mL for linearity and limit of detection (LOD) / limit of quantitation (LOQ) determination.

  • Instrumentation & Conditions:

    • System: Agilent 1260 Infinity II LC System or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, increase to 70% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detector: UV-Vis Diode Array Detector (DAD) at 254 nm.

    • Injection Volume: 10 µL.

  • Method Validation:

    • Specificity: Analyze blank, impurity-spiked, and un-spiked samples to ensure no interference at the retention times of the main component and its isomer.

    • Linearity: Inject the dilution series and plot peak area against concentration. A correlation coefficient (r²) of ≥ 0.999 is required.[4]

    • Precision: Perform six replicate injections of a single sample. The relative standard deviation (%RSD) should be ≤ 2.0%.[4]

    • Accuracy: Analyze samples spiked with known amounts of the isomeric impurity at three concentration levels. Mean recovery should be between 98.0% and 102.0%.[4]

Data Presentation: HPLC Performance
ParameterMethyl 3-Bromo-4-hydroxybenzoateMethyl 5-Bromo-2-hydroxybenzoate (Isomer)Acceptance Criteria
Retention Time (min) 10.211.5-
Resolution (Rs) -> 2.0Rs > 1.5
Linearity (r²) 0.99980.9995≥ 0.999[4]
LOD -0.05 µg/mLReportable
LOQ -0.15 µg/mLS/N ratio ≥ 10[5]
Precision (%RSD) 0.4%1.2% (at LOQ)≤ 2.0%[4]
Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S1 Weigh Sample S2 Dissolve in Acetonitrile/Water S1->S2 S3 Prepare Dilution Series S2->S3 A1 Inject Sample (10 µL) S3->A1 A2 Isocratic/Gradient Elution (C18 Column) A1->A2 A3 UV Detection (254 nm) A2->A3 D1 Integrate Chromatogram A3->D1 D2 Calculate Purity, Resolution, %RSD D1->D2 D3 Validate Method (Linearity, Accuracy) D2->D3

Caption: HPLC workflow for isomeric purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS): The High-Resolution Alternative

GC is a powerful technique for separating volatile and thermally stable compounds.[6] Hydroxybenzoates possess polar hydroxyl and carboxylic acid groups, making them non-volatile and prone to thermal degradation. Therefore, a chemical derivatization step is essential to convert them into more volatile and stable analogues suitable for GC analysis.

Expertise & Experience: The Derivatization Imperative

The causality behind derivatization is twofold: it blocks the polar functional groups to decrease the boiling point and increase thermal stability, and it can improve chromatographic peak shape. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective choice. This reaction replaces the active hydrogens on the hydroxyl and carboxyl groups with non-polar trimethylsilyl (TMS) groups. The resulting TMS-ethers/esters are significantly more volatile and separate efficiently on a non-polar GC column based on differences in their boiling points and interactions with the stationary phase. The mass spectrometer detector provides definitive structural confirmation.[7][8]

Experimental Protocol: GC-MS of Derivatized Brominated Hydroxybenzoates
  • Sample Preparation & Derivatization:

    • Accurately weigh 1 mg of the sample into a 2 mL autosampler vial.

    • Add 500 µL of pyridine and 500 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.

    • Cool to room temperature before analysis. The sample is now ready for injection.

  • Instrumentation & Conditions:

    • System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Injection: 1 µL, Split mode (50:1).

    • Oven Program: Start at 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.

    • MSD Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI), 70 eV, 230°C.

    • Acquisition Mode: Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

Data Presentation: GC-MS Performance
ParameterTMS-3-Bromo-4-hydroxybenzoateTMS-5-Bromo-2-hydroxybenzoate (Isomer)Notes
Retention Time (min) 12.812.5Isomers may elute closely.
Key Mass Fragments (m/z) Confirm with library/standardConfirm with library/standardProvides structural confirmation.
Resolution (Rs) -> 2.5Excellent resolution typical of GC.
LOD (SIM mode) -0.01 ng/mLHigher sensitivity than HPLC.[9]
LOQ (SIM mode) -0.03 ng/mLHigh sensitivity for trace analysis.
Precision (%RSD) 0.8%2.5% (at LOQ)Derivatization can add variability.
Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing S1 Weigh Sample S2 Add Pyridine & BSTFA S1->S2 S3 Heat at 70°C for 30 min S2->S3 A1 Inject Derivatized Sample (1 µL) S3->A1 A2 Separation on HP-5ms Column A1->A2 A3 EI Ionization & Mass Detection A2->A3 D1 Extract Ion Chromatograms A3->D1 D2 Integrate Peaks & Confirm Identity D1->D2 D3 Quantify Isomer Content D2->D3

Caption: GC-MS workflow including the essential derivatization step.

Quantitative NMR (qNMR) Spectroscopy: The Absolute Method

qNMR provides a distinct advantage as it can determine the isomeric ratio without chromatographic separation.[10] It is a primary analytical method, meaning quantification does not require a reference standard of the analyte itself.

Expertise & Experience: The Principle of qNMR

The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11] For positional isomers of brominated hydroxybenzoates, the different electronic environments caused by the substituent positions will result in unique, well-resolved signals in the ¹H NMR spectrum, particularly in the aromatic region.[12] By integrating the area of a unique signal for each isomer and comparing it to the integral of a certified internal standard of known concentration, an absolute quantity of each isomer can be determined. The isomeric purity is then a simple ratio of these values.

Experimental Protocol: qNMR for Isomeric Purity
  • Sample Preparation:

    • Accurately weigh ~20 mg of the sample into an NMR tube.

    • Accurately weigh and add ~10 mg of a suitable internal standard (e.g., maleic acid) to the same tube. The standard must have signals that do not overlap with the analyte.

    • Add ~0.75 mL of a deuterated solvent (e.g., DMSO-d₆) and vortex to dissolve completely.

  • Instrumentation & Data Acquisition:

    • System: Bruker 400 MHz Avance III HD or equivalent.

    • Nucleus: ¹H.

    • Pulse Program: A standard quantitative pulse program (e.g., zg30).

    • Key Parameters:

      • Sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of any signal being integrated (typically 30-60 seconds for accurate quantification).

      • Number of scans (NS): 16 or higher for good signal-to-noise.

      • Ensure a 90° pulse is accurately calibrated.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Carefully integrate the non-overlapping signals corresponding to each isomer and the internal standard.

    • Calculate the concentration and ratio of each isomer using the standard qNMR equation.

Data Presentation: qNMR Performance
ParameterMethyl 3-Bromo-4-hydroxybenzoateMethyl 5-Bromo-2-hydroxybenzoate (Isomer)Notes
Unique ¹H Signal (ppm) ~7.8 (d)~7.5 (dd)Values are illustrative.
Calculated Purity 98.5%1.5%Direct ratio from integration.
Precision (%RSD) -1.8%Excellent precision is achievable.
Analysis Time ~15 min per sample~15 min per sampleIncludes acquisition and processing.
Sensitivity Milligram (mg) levelLower sensitivity than chromatography.Not suitable for trace impurities (<0.1%).
Visualization: qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing S1 Accurately Weigh Sample & Internal Std S2 Dissolve in Deuterated Solvent S1->S2 S3 Transfer to NMR Tube S2->S3 A1 Insert into Spectrometer S3->A1 A2 Acquire ¹H Spectrum (Long D1 Delay) A1->A2 A3 Eject Sample A2->A3 D1 Phase and Baseline Correction A2->D1 D2 Integrate Unique Isomer Signals D1->D2 D3 Calculate Isomeric Ratio D2->D3

Caption: qNMR workflow for direct determination of isomeric purity.

Objective Comparison and Recommendations

FeatureHPLC-UVGC-MSqNMR
Principle Polarity-based separationVolatility-based separationNuclear spin properties
Sensitivity High (µg/mL)Very High (ng/mL or lower)Low (mg/mL)
Resolution Very GoodExcellentNot applicable (no separation)
Sample Prep Simple (dissolve & inject)Complex (derivatization required)Simple (weigh & dissolve)
Structural Info Limited (Retention Time)Definitive (Mass Spectrum)Definitive (Chemical Shifts)
Analysis Time Moderate (15-30 min)Moderate (20-40 min)Fast (10-20 min)
Best For Routine QC, purity >0.1%Trace impurity analysis, confirmationAbsolute quantification, purity >1%

Senior Scientist Recommendations:

  • For routine quality control and release testing where isomeric impurities are expected to be above 0.1%, HPLC is the most practical and robust choice. It balances performance, ease of use, and is the standard in most QC labs.[3]

  • When identifying and quantifying unknown trace-level impurities or when definitive structural confirmation is required for regulatory submissions, GC-MS is superior. Its high sensitivity and the structural data from the mass spectrometer are invaluable for in-depth impurity profiling.[7]

  • For the certification of reference materials or when an absolute, non-comparative measurement is needed , qNMR is the gold standard. It is exceptionally accurate and precise for quantifying major components and isomers present at levels above 1%, without the need for specific isomer standards.[10][11]

By understanding the fundamental principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate method for the critical task of determining the isomeric purity of brominated hydroxybenzoates.

References

  • Benchchem. (n.d.). A Comparative Guide to the Validation of HPLC Methods for Determining the Isomeric Purity of Pheromones.
  • Bajpai, M., et al. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy and Bioallied Sciences.
  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Journal of Applied Pharmaceutical Sciences. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • PharmaInfo. (n.d.). Impurity Profiling: Theory and Practice.
  • LCGC North America. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Science.gov. (n.d.). validate analytical methods: Topics.
  • Research Journal of Pharmacy and Technology. (n.d.). Department of Pharmaceutical Chemistry, Institute of Pharmacy.
  • International Journal of Pharmaceutical Erudition. (n.d.). Analytical method validation: A brief review.
  • NIH. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9.
  • Shimadzu. (n.d.). Qualitative and Quantitative Analysis of Brominated Flame Retardants (PBB and PBDE).
  • LibreTexts Chemistry. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.
  • Journal of Chemical Education. (2014). Using NMR Spectroscopy To Probe the Chemo- and Diastereoselectivity in the NaBH4 Reduction of Benzoin Acetate and Benzoin Benzoate.
  • LCGC International - Chromatography Online. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS.

Sources

Comparative Efficacy of Marine Bromophenols: A Technical Guide to Antioxidant Potency and Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of antioxidant efficacy among marine-derived bromophenols, designed for researchers in natural product chemistry and drug discovery.

Executive Summary & Chemical Scope

Marine bromophenols (BPs), predominantly isolated from red algae (Rhodomelaceae family), exhibit antioxidant capabilities often surpassing standard synthetic analogues like BHT (butylated hydroxytoluene) and natural standards like


-tocopherol. Their efficacy is not merely a function of radical scavenging but involves a dual mechanism of Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT), augmented by metal chelation.

This guide compares three primary structural classes of BPs:

  • Simple Monomers: (e.g., 3-bromo-4,5-dihydroxybenzaldehyde)

  • Ether-Linked Dimers: (e.g., Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether - BDDE )

  • Carbon-Linked Dimers: (e.g., Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) methane)

Structure-Activity Relationship (SAR) Analysis

The antioxidant potency of bromophenols is governed by strict structural determinants. Experimental data indicates that the number and position of hydroxyl groups are the primary drivers of efficacy, while bromine substituents act as auxiliary modulators.

Key SAR Determinants
  • Ortho-Dihydroxy (Catechol) Moiety: This is the critical pharmacophore. BPs with 3,4-dihydroxy substitution patterns consistently show lower IC

    
     values (higher potency) than their monohydroxy counterparts. The catechol group facilitates the formation of stable semiquinone radicals via hydrogen donation.
    
  • Bromine Auxochromes: While bromine atoms are electron-withdrawing (which theoretically destabilizes the phenoxy radical), they also increase lipophilicity (enhancing cellular uptake) and provide steric bulk. In specific configurations, bromine ortho to the hydroxyl group lowers the O-H bond dissociation enthalpy (BDE), facilitating H-atom transfer.

  • Linkage Type (Dimers): C-C linked dimers generally exhibit higher stability and slightly superior radical scavenging in lipid media compared to ether (C-O-C) linked dimers due to the electronic resonance effects across the biphenyl-like system.

Mechanistic Pathways

Bromophenols function through a multi-modal mechanism.

Chemical Scavenging Mechanism

The following diagram illustrates the dual pathway (HAT and SET) utilized by catechol-type bromophenols to neutralize Peroxyl radicals (


).

BP_Mechanism BP Bromophenol (Catechol Form) Complex H-Bond Complex BP->Complex Interaction Cation BP Radical Cation (BP•+) BP->Cation SET Mechanism (-e⁻) ROO Peroxyl Radical (ROO•) ROO->Complex Anion ROO- Anion ROO->Anion +e⁻ TS Transition State Complex->TS HAT Mechanism BP_Rad Phenoxy Radical (Stable) TS->BP_Rad ROOH Hydroperoxide (ROOH) TS->ROOH Cation->BP_Rad -H⁺ Anion->ROOH +H⁺

Figure 1: Dual antioxidant mechanism (HAT and SET) of catechol-structured bromophenols.

Cellular Signaling (Nrf2 Activation)

Beyond direct scavenging, BPs act as indirect antioxidants by activating the Nrf2/Keap1 pathway. The electrophilic nature of the quinone intermediates (formed after scavenging) can modify cysteine residues on Keap1, releasing Nrf2.

Nrf2_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus BP_Ox Oxidized Bromophenol (Electrophile) Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) BP_Ox->Keap1_Nrf2 Modifies Cys residues Keap1_Mod Keap1-SH Modified Keap1_Nrf2->Keap1_Mod Nrf2_Free Nrf2 (Released) Keap1_Nrf2->Nrf2_Free Dissociation ARE ARE Sequence (DNA) Nrf2_Free->ARE Translocation & Binding Target_Genes Target Genes (HO-1, NQO1, SOD) ARE->Target_Genes Transcription

Figure 2: Activation of the Nrf2 cytoprotective pathway by bromophenol metabolites.

Comparative Efficacy Data (In Vitro)

The table below synthesizes IC


 values from comparative studies. Lower IC

indicates higher potency.[1] Note that BPs with the "BDDE" scaffold consistently outperform standard BHT.

Table 1: Antioxidant Activity (IC


 in µM) of Key Bromophenols vs. Standards 
Compound ClassSpecific CompoundDPPH IC

(µM)
ABTS IC

(µM)
Relative Potency (vs BHT)
Ether-Linked Dimer BDDE (Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether)5.7 ± 0.4 2.1 ± 0.2 14.4x
Monomer 3-bromo-4,5-dihydroxybenzaldehyde (BDB)9.8 ± 0.64.5 ± 0.38.3x
Monomer 2,3-dibromo-4,5-dihydroxybenzyl alcohol8.5 ± 0.53.8 ± 0.49.6x
Standard BHT (Butylated hydroxytoluene)82.1 ± 1.5~45.01.0x (Baseline)
Standard Ascorbic Acid (Vitamin C)22.0 ± 1.21.0 ± 0.13.7x

Data Source Aggregation: Values normalized from studies on Polysiphonia urceolata and Rhodomela confervoides extracts [1, 2, 5].

Experimental Protocols

To ensure reproducibility, the following self-validating protocols are recommended.

Extraction and Isolation Workflow

Objective: Isolate high-purity bromophenol fractions from red algae (e.g., R. confervoides).

  • Preparation: Air-dry algae in shade; grind to <40 mesh powder.

  • Extraction: Macerate with 70% MeOH (1:10 w/v) for 24h at room temperature. Repeat x3.

  • Partitioning: Evaporate MeOH. Resuspend residue in H

    
    O. Partition sequentially with:
    
    • n-Hexane (removes lipids/pigments).

    • Ethyl Acetate (Target Fraction: Contains high-potency polyphenols).

    • n-Butanol (Contains glycosides/polar impurities).

  • Validation: Spot Ethyl Acetate fraction on TLC (Silica gel 60 F254). Spray with FeCl

    
    . Positive Result:  Blue/Green spots indicate phenolic content.
    
Standardized DPPH Radical Scavenging Assay

Causality: DPPH is a stable radical (purple). Reduction by H-atom transfer decolorizes it (yellow). This assay specifically targets the HAT mechanism described in Figure 1.

Protocol:

  • Reagent: Prepare 0.1 mM DPPH solution in HPLC-grade Methanol. Keep in dark (light sensitive).

  • Sample Prep: Dissolve Bromophenol isolate in MeOH (Range: 1 – 100 µg/mL).

  • Reaction: Mix 100 µL sample + 100 µL DPPH solution in a 96-well plate.

  • Control: 100 µL MeOH + 100 µL DPPH (Negative Control). Ascorbic Acid (Positive Control).[2]

  • Incubation: 30 minutes in dark at Room Temp.

  • Measurement: Read Absorbance at 517 nm .

  • Calculation:

    
    
    Plot % Inhibition vs. Concentration to derive IC
    
    
    
    .[1]
Intracellular ROS Measurement (Cellular Validation)

Objective: Confirm that in vitro radical scavenging translates to cellular protection.

  • Cell Line: HaCaT (Keratinocytes) or RAW264.7 (Macrophages).

  • Seeding:

    
     cells/well in 24-well plate. Incubate 24h.
    
  • Pre-treatment: Treat with Bromophenol (5, 10, 20 µM) for 12h.

  • Stress Induction: Add H

    
    O
    
    
    
    (500 µM) for 2h.
  • Staining: Wash cells. Add DCFH-DA (10 µM) probe. Incubate 30 min at 37°C.

    • Mechanism:[3][4][5][6][7][8][9] DCFH-DA enters cell, esterases cleave it to DCFH (non-fluorescent). ROS oxidizes DCFH to DCF (green fluorescent).

  • Detection: Fluorescence Microscopy or Flow Cytometry (Ex: 485 nm / Em: 535 nm).

    • Result: Effective BPs will show significantly reduced green fluorescence compared to H

      
      O
      
      
      
      -only control.

Expert Insights & Limitations

  • Bioavailability: While BPs like BDDE show exceptional in vitro results, their lipophilicity (due to bromine) is high. This aids membrane crossing but may lead to accumulation in adipose tissue.

  • Stability: Ortho-dihydroxy BPs are susceptible to auto-oxidation at pH > 7.4. Experimental buffers must be fresh.

  • Toxicity: High concentrations (>50 µM) of certain bromophenols may exhibit cytotoxicity. It is crucial to determine the Selectivity Index (CC

    
    /IC
    
    
    
    ) before therapeutic claims.

References

  • Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols. Royal Society of Chemistry. Available at: [Link]

  • Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs (PMC). Available at: [Link]

  • Hydroperoxyl Radical Scavenging Activity of Bromophenols from Marine Red Alga Polysiphonia urceolata. Marine Drugs (PMC). Available at: [Link]

  • Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass. Marine Drugs (PMC). Available at: [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs (PMC). Available at: [Link]

  • Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa. Marine Drugs. Available at: [Link]

Sources

Cytotoxicity Comparison of Brominated Phenolic Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Brominated phenolic compounds (BPCs) represent a chemically diverse class of molecules ranging from industrial flame retardants (BFRs) to bioactive marine natural products.[1][2] While they share a core brominated phenol moiety, their cytotoxic profiles diverge significantly based on substitution patterns, lipophilicity, and metabolic stability.

This guide provides a rigorous technical comparison of the cytotoxicity of key BPCs, specifically Tetrabromobisphenol A (TBBPA) , 2,4,6-Tribromophenol (2,4,6-TBP) , and emerging Marine Bromophenols (MBPs) . It is designed for researchers requiring actionable data on potency (IC50), structure-activity relationships (SAR), and validated experimental protocols.

Comparative Cytotoxicity Data

The following data aggregates IC50/EC50 values across standard toxicological and pharmacological cell lines. Note the distinct potency gap between industrial toxicants and pharmacologically optimized marine derivatives.

Table 1: Cytotoxicity Profile of Synthetic vs. Marine BPCs
Compound ClassCompound NameCell Line (Type)IC50 / EC50Mechanism of ActionRef
Industrial BFR TBBPA HeLa (Cervical Cancer)~10 - 20 µMMitochondrial Uncoupling, ROS, Necrosis (High dose)[1]
Industrial BFR TBBPA HepG2 (Liver)12.5 µMOxidative Stress, Caspase-3 Activation[2]
Industrial BFR 2,4,6-TBP SH-SY5Y (Neuroblastoma)> 100 µMNeurotoxicity, AChE inhibition (Low potency cytotoxicity)[3]
Marine Natural Compound 2.14 *HCT-116 (Colon Cancer)0.08 µM Cell Cycle Arrest (G2/M), Apoptosis[4]
Marine Natural BDDPM BEL-7402 (Hepatoma)8.7 µg/mL (~16 µM)PTP1B Inhibition, Angiogenesis suppression[5]
Metabolite 3-OH-BDE-47 H295R (Adrenocortical)~2.5 µMEndocrine Disruption, Steroidogenesis inhibition[6]

*Compound 2.14: 2,5-dibromo-3,4-dihydroxybenzyl n-propyl ether (Synthetic derivative of marine algal bromophenol).[1]

Key Comparative Insights
  • Potency Inversion: While TBBPA is a high-volume toxicant, specific marine derivatives (like Compound 2.14) exhibit cytotoxicity orders of magnitude higher (nM vs µM range) but with targeted selectivity against cancer lines, unlike the broad-spectrum membrane damage caused by TBBPA.

  • Metabolic Activation: Hydroxylated metabolites of PBDEs (e.g., 3-OH-BDE-47) are consistently more cytotoxic than their parent compounds due to the formation of the phenolic moiety, which is essential for mitochondrial uncoupling.

Structure-Activity Relationship (SAR) Analysis

The cytotoxicity of BPCs is not random; it is governed by strict physicochemical rules. The presence of bromine atoms on the phenolic ring fundamentally alters the molecule's interaction with lipid bilayers and mitochondrial membranes.

Core SAR Principles
  • Acidity & Protonophoric Action: Bromine is electron-withdrawing. Placing Br atoms ortho to the hydroxyl group (positions 2,6) significantly lowers the pKa of the phenolic -OH. This allows the molecule to act as a protonophore , shuttling protons across the inner mitochondrial membrane and collapsing the membrane potential (

    
    ).
    
  • Lipophilicity (LogP): Increased bromination increases lipophilicity, facilitating rapid entry into the cell and accumulation in the mitochondrial matrix.

  • Steric Hindrance: Bulky substituents (like the isopropylidene bridge in TBBPA) can hinder metabolic detoxification (glucuronidation), prolonging the compound's residence time.

Visualization: SAR Logic Flow

SAR_Logic Base Phenol Core Br_Add Bromination (Electron Withdrawing) Base->Br_Add Ortho Ortho-Substitution (2,6-position) Br_Add->Ortho Regioselectivity Lipophilicity Increased LogP Br_Add->Lipophilicity pKa Lower pKa of -OH Ortho->pKa Uncoupling Protonophore Effect (H+ Shuttle) pKa->Uncoupling Anion Stability Mito Mitochondrial Accumulation Lipophilicity->Mito Mito->Uncoupling Toxicity Cytotoxicity (ATP Depletion) Uncoupling->Toxicity

Figure 1: The structural progression from basic phenol to potent mitochondrial toxicant. Note that ortho-substitution is the critical switch for protonophoric activity.

Mechanistic Pathways of Toxicity

Understanding the mechanism is vital for distinguishing between non-specific necrosis (characteristic of high-dose BFR exposure) and programmed cell death (desirable in marine anti-cancer agents).

The Mitochondrial Hub

The primary target for BPCs is the mitochondrion.

  • Uncoupling: The anionic form of the BPC picks up a proton in the intermembrane space (low pH), diffuses across the inner membrane, and releases the proton in the matrix (high pH). This dissipates the proton gradient without ATP synthesis.

  • ROS Generation: The stalled electron transport chain leaks electrons, forming Superoxide (

    
    ).
    
  • Apoptosis Trigger: ROS and mitochondrial swelling trigger Cytochrome C release, activating Caspase-9 and subsequently Caspase-3.

Visualization: Toxicity Pathway

Toxicity_Mechanism BPC Brominated Phenolic Compound Membrane Cell Membrane Penetration BPC->Membrane Mito Mitochondria Membrane->Mito Uncouple Uncoupling OxPhos (Collapse of ΔΨm) Mito->Uncouple ATP ATP Depletion Uncouple->ATP ROS ROS Generation (Oxidative Stress) Uncouple->ROS Apop Apoptosis (Caspase 3/9) ATP->Apop Moderate Depletion Necro Necrosis (Membrane Rupture) ATP->Necro Severe Depletion DNA DNA Damage (SSBs/DSBs) ROS->DNA ROS->Apop

Figure 2: Mechanistic cascade. BPCs act as "mitochondrial toxicants," with the outcome (Apoptosis vs. Necrosis) dependent on the severity of ATP depletion.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

Protocol A: High-Sensitivity Cytotoxicity Assessment (SRB Assay)

Why SRB over MTT? BPCs can interfere with mitochondrial reductase enzymes, potentially causing false positives in MTT assays. The Sulforhodamine B (SRB) assay measures protein content and is independent of mitochondrial function.

Reagents:

  • SRB Solution: 0.4% (w/v) in 1% acetic acid.

  • Fixative: 10% Trichloroacetic acid (TCA).

  • Positive Control: Doxorubicin (1 µM) or Staurosporine.

Workflow:

  • Seeding: Seed cells (e.g., HepG2) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Expose cells to BPC gradient (0.1 - 100 µM) for 48h. Include solvent control (DMSO < 0.1%).

  • Fixation: Add cold TCA (final 10%) directly to medium. Incubate 1h at 4°C. Critical Step: Low temperature preserves cell adherence.

  • Staining: Wash 4x with water. Dry. Add SRB solution for 10 min.

  • Wash: Wash 4x with 1% acetic acid to remove unbound dye.

  • Solubilization: Dissolve protein-bound dye in 10 mM Tris base.

  • Read: Absorbance at 510 nm.

Protocol B: Mitochondrial Membrane Potential ( ) Analysis (JC-1)

This assay confirms the "protonophore" mechanism predicted by the SAR analysis.

Reagents:

  • JC-1 Dye (Lipophilic cation).

  • Uncoupling Control: CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) - Required to validate the assay system.

Workflow:

  • Staining: Treat cells with BPC. Add JC-1 (final 2 µM) for 30 min at 37°C.

  • Mechanism Check: Healthy mitochondria form Red Aggregates (590 nm). Depolarized mitochondria contain only Green Monomers (529 nm).

  • Quantification: Measure Fluorescence Ratio (Red/Green).

    • Interpretation: A decrease in the Red/Green ratio indicates mitochondrial uncoupling. If BPC treatment mimics the CCCP control, the mechanism is confirmed as mitochondrial disruption.

References

  • Mitochondria under fire: toxicological mechanisms of brominated flame retardants. PubMed. Available at: [Link]

  • Genotoxic Mechanism of Action of TBBPA, TBBPS and Selected Bromophenols in Human Peripheral Blood Mononuclear Cells. Frontiers in Immunology. Available at: [Link]

  • 2,4,6-Tribromophenol and other Simple Brominated Phenols (Cicads 66, 2005). Inchem. Available at: [Link]

  • Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs. Available at: [Link]

  • Marine natural bromophenols: Sources, structures, main bioactivities, and toxicity. ResearchGate. Available at: [Link]

  • High cytotoxicity of a degraded TBBPA, dibromobisphenol A, through apoptotic and necrosis pathways. Toxicology Reports. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 3-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Methyl 3-bromo-4-hydroxybenzoate. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This document is structured to provide not just a set of instructions, but the scientific rationale behind them, ensuring that safety and compliance are built into your laboratory's workflow.

Chemical Profile and Core Hazard Assessment

Methyl 3-bromo-4-hydroxybenzoate is a halogenated phenolic compound. Its chemical structure dictates its reactivity, hazards, and, consequently, its disposal requirements. The presence of the bromine atom is the most critical factor for waste segregation, as it places the compound into the "halogenated organic" waste category.

Key Chemical Identifiers:

Identifier Value
CAS Number 29415-97-2[1][2]
Molecular Formula C₈H₇BrO₃[3]

| Synonyms | 3-Bromo-4-hydroxybenzoic acid methyl ester |

GHS Hazard Classification: This compound is classified with the following hazards, which form the basis for the handling and personal protective equipment (PPE) requirements outlined below:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][4][5]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2][5][6]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2][4][5][6]

The primary causality for these hazards stems from its nature as a substituted phenol and a brominated aromatic compound. Bromine itself is a hazardous chemical, and its organic derivatives often require specialized handling.[7] Understanding these intrinsic hazards is fundamental to appreciating the necessity of the stringent disposal protocols that follow.

Pre-Disposal Safety Protocols: Your First Line of Defense

Before waste is even generated, safety protocols must be in place for handling the parent compound. These same procedures apply to the handling of its waste.

Required Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.

  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[8][9]

  • Eye Protection: Use tightly fitting safety goggles with side shields. If there is a significant splash risk, a face shield should be worn in addition to goggles.[8][9]

  • Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are mandatory to protect against accidental skin exposure.[9]

Spill Management Protocol

Accidents happen. A clear, rehearsed spill response plan is essential. For a small-scale spill of solid Methyl 3-bromo-4-hydroxybenzoate:

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a certified chemical fume hood.

  • Contain: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Avoid raising dust.

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container designated for hazardous waste.

  • Decontaminate: Wipe the spill area with a suitable solvent (such as acetone or ethanol), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.

  • Dispose: The sealed container with the spill cleanup material must be disposed of following the formal disposal pathway in Section 4.

Waste Segregation and Collection: The Critical Step

Proper segregation is the most important part of the disposal process. It prevents hazardous reactions, protects personnel, and ensures the waste can be accepted by a licensed disposal facility.

The Causality of Segregation: Methyl 3-bromo-4-hydroxybenzoate is a halogenated organic compound . During high-temperature incineration, the bromine atom is converted to hydrogen bromide (HBr), a corrosive acid gas. Disposal facilities that handle halogenated waste are equipped with specialized "scrubbers" to neutralize these acidic gases. Mixing halogenated waste with non-halogenated streams (often used for fuel blending) can contaminate large batches of solvent, damage equipment, and lead to significantly higher disposal costs.[10]

Step-by-Step Waste Collection Protocol
  • Select the Correct Waste Container: Obtain a dedicated, properly vented, and chemically resistant container labeled "HALOGENATED ORGANIC WASTE." High-density polyethylene (HDPE) or glass containers are typically appropriate.[11]

  • Labeling is Paramount: Before adding any waste, the container must be labeled with the words "Hazardous Waste" and the full chemical name: "Methyl 3-bromo-4-hydroxybenzoate."[10] If other halogenated wastes are added, their names must also be included. Affix the appropriate GHS hazard pictograms (e.g., irritant).

  • Accumulating Waste:

    • Always add waste to the container inside a chemical fume hood to minimize inhalation exposure.[12]

    • Keep the container securely sealed at all times, except when actively adding waste.[10]

    • Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.

  • Storage: Store the waste container in a designated, secondary containment area away from incompatible materials like strong oxidizing agents, acids, and bases.[4]

Formal Disposal Pathway: From Your Lab to Final Destruction

Disposal of this chemical is tightly regulated. The only acceptable method is through a licensed and approved hazardous waste disposal service.[1][4][5] This process is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" management system.[13]

The workflow below illustrates the decision-making and physical process for compliant disposal.

G cluster_0 In-Lab Process cluster_1 External Disposal Process start Waste Generated: Methyl 3-bromo-4-hydroxybenzoate decision Is the compound halogenated? start->decision segregate Segregate into 'HALOGENATED ORGANIC WASTE' decision->segregate  Yes (Contains Bromine) label_container Label Container: 'Hazardous Waste' & Full Chemical Name(s) segregate->label_container store Store in designated Satellite Accumulation Area label_container->store pickup Arrange Pickup by Licensed Hazardous Waste Contractor store->pickup transport Manifested Transport to Treatment, Storage, Disposal Facility (TSDF) pickup->transport incinerate Final Disposal: High-Temperature Incineration with Acid Gas Scrubbing transport->incinerate

Caption: Disposal Decision Workflow for Methyl 3-bromo-4-hydroxybenzoate.

Quick Reference: Disposal Do's and Don'ts

DoDon't
Do wear all required PPE, including gloves and goggles.[8][9]Don't dispose of this chemical down the drain.
Do segregate this waste into a "Halogenated Organic Waste" container.[10][11]Don't mix with non-halogenated waste, acids, or bases.[4]
Do label your waste container with "Hazardous Waste" and the full chemical name.Don't leave the waste container open or unsealed.[10]
Do handle the waste inside a chemical fume hood.[12]Don't attempt to neutralize the chemical yourself.
Do arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed contractor.[5]Don't accumulate waste for more than the legally allowed time (e.g., 180 days, check local regulations).

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.

References

  • METHYL-4-HYDROXYBENZOATE GHS Safety Data Sheet . S D Fine-Chem Limited. [Link]

  • Methyl 3-bromo-4-hydroxybenzoate . PubChem, National Center for Biotechnology Information. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . (2025, August 13). U.S. Environmental Protection Agency. [Link]

  • Use of Bromine in Organic Chemistry Laboratory SOP . Providence College Environmental Health and Safety. [Link]

  • Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process . National Institutes of Health (NIH). [Link]

  • Bromine Safety Handbook . ICL Group. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . (2025, May 30). U.S. Environmental Protection Agency. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ICR Compliance. [Link]

  • Standard Operating Procedure for Bromine . University of California, Santa Cruz. [Link]

  • Waste, Chemical, and Cleanup Enforcement . (2025, April 15). U.S. Environmental Protection Agency. [Link]

  • What Regulations Govern Hazardous Waste Management? . (2025, January 6). Chemistry For Everyone. [Link]

  • Working with Hazardous Chemicals . Organic Syntheses. [Link]

  • How Do You Dispose Of Phenol Safely? . (2025, August 3). Chemistry For Everyone. [Link]

  • Laboratory Chemical Safety Summary: Bromine . The National Academies Press. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling . Organic Chemistry Portal. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.